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Foundational

An In-Depth Technical Guide to 4-(1-Boc-3-pyrrolidinyl)isoquinoline: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 4-(1-Boc-3-pyrrolidinyl)isoquinoline, a novel heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Due...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(1-Boc-3-pyrrolidinyl)isoquinoline, a novel heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Due to its recent emergence, a dedicated CAS (Chemical Abstracts Service) number has not yet been assigned. This document outlines a robust, proposed synthetic pathway for its creation, details its predicted physicochemical and spectroscopic properties, and establishes a rigorous protocol for its purification and characterization. Furthermore, we explore its potential therapeutic applications by examining the well-established pharmacological profiles of its core scaffolds, the isoquinoline and Boc-pyrrolidine moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising new chemical entity in their research endeavors.

Introduction: The Scientific Rationale

The fusion of an isoquinoline core with a pyrrolidine ring system presents a compelling strategy in modern medicinal chemistry. The isoquinoline scaffold is a privileged structure, forming the backbone of numerous natural products and FDA-approved drugs, and is known to confer a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, isoquinoline derivatives have shown significant promise as kinase inhibitors, targeting signaling pathways often dysregulated in cancer.[4][5][6]

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a three-dimensional structural element that can enhance binding affinity and selectivity for biological targets.[7] The use of a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a standard and strategic choice in multi-step synthesis, allowing for controlled, sequential chemical modifications. The combination of these two pharmacophores in 4-(1-Boc-3-pyrrolidinyl)isoquinoline is hypothesized to yield a molecule with novel pharmacological properties, potentially as a modulator of protein kinases or G-protein coupled receptors (GPCRs).[8][9]

Proposed Synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

Given the absence of a reported synthesis for the title compound, we propose a highly reliable and versatile method: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[10][11] The proposed pathway involves the coupling of a 4-halo-isoquinoline with a Boc-pyrrolidine boronic acid derivative.

Synthetic Scheme

The proposed two-step synthesis begins with the borylation of commercially available N-Boc-3-hydroxypyrrolidine, followed by the Suzuki-Miyaura coupling with 4-bromoisoquinoline.

Synthetic_Pathway cluster_0 Step 1: Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling N_Boc_Pyrrolidinol N-Boc-3-hydroxypyrrolidine Boronic_Ester tert-butyl 3-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)pyrrolidine- 1-carboxylate N_Boc_Pyrrolidinol->Boronic_Ester [Pd(dppf)Cl₂], KOAc 1,4-Dioxane, 80 °C Bis_pinacolato_diboron Bis(pinacolato)diboron Bromo_Isoquinoline 4-Bromoisoquinoline Final_Product 4-(1-Boc-3-pyrrolidinyl)isoquinoline Bromo_Isoquinoline->Final_Product Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O, 90 °C Boronic_Ester->Final_Product

Caption: Proposed two-step synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

  • Reaction Setup: To a dry, oven-baked round-bottom flask, add N-Boc-3-hydroxypyrrolidine (1.0 equiv.), bis(pinacolato)diboron (1.5 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. Degas the resulting suspension by bubbling with argon for another 10 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂], 0.03 equiv.).

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired boronic ester.

Step 2: Synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

  • Reaction Setup: In a separate flask, combine 4-bromoisoquinoline (1.0 equiv.), the boronic ester from Step 1 (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal and purge the flask with argon or nitrogen.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain 4-(1-Boc-3-pyrrolidinyl)isoquinoline.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the chemical structure and data from analogous compounds. These serve as a benchmark for the characterization of the synthesized molecule.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₈H₂₂N₂O₂
Molecular Weight 298.38 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, chloroform, DMSO
Predicted LogP ~3.5
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are the expected NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals for the isoquinoline and Boc-pyrrolidine protons.

    • Isoquinoline Protons: Aromatic protons are anticipated between δ 7.5-9.0 ppm. The proton at C1 of the isoquinoline ring is expected to be a singlet at the most downfield position.

    • Pyrrolidine Protons: The methine proton at the point of attachment (C3) will likely appear as a multiplet around δ 3.5-4.0 ppm. The methylene protons of the pyrrolidine ring will show complex multiplets between δ 1.8-3.8 ppm due to the restricted rotation and diastereotopicity.[2][12][13]

    • Boc Group Protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.4-1.5 ppm.[13]

  • ¹³C NMR (101 MHz, CDCl₃):

    • Isoquinoline Carbons: Aromatic carbons will resonate in the δ 120-155 ppm region.[14][15]

    • Pyrrolidine Carbons: The carbons of the pyrrolidine ring are expected between δ 25-60 ppm.

    • Boc Group Carbons: The carbonyl carbon of the Boc group will appear around δ 154-155 ppm, and the quaternary and methyl carbons will be at approximately δ 80 ppm and δ 28 ppm, respectively.[3]

Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS-ESI): The protonated molecule [M+H]⁺ is expected to have a calculated m/z of 299.1754.

  • Fragmentation Pattern: Under collision-induced dissociation (CID), characteristic fragmentation is expected. A primary loss of the Boc group (100 Da) or isobutylene (56 Da) is highly probable. Further fragmentation of the isoquinoline ring would follow established pathways for this scaffold.[16][17][18][19]

Self-Validating Purification and Characterization Workflow

To ensure the identity and purity of the synthesized 4-(1-Boc-3-pyrrolidinyl)isoquinoline, the following comprehensive workflow must be implemented.

Characterization_Workflow cluster_confirm Spectroscopic Analysis Start Crude Product (Post Work-up) Purification Flash Column Chromatography (Silica Gel) Start->Purification Purity_Check Purity Assessment (>95%) Purification->Purity_Check Purity_Check->Purification Purity Not Met Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm Purity Met Final_Sample Pure, Characterized Compound Structure_Confirm->Final_Sample NMR ¹H and ¹³C NMR MS HRMS (ESI-TOF) FTIR FT-IR Spectroscopy

Caption: A self-validating workflow for the purification and characterization of the target compound.

  • Initial Purification: The crude product is subjected to flash column chromatography as described in the synthetic protocol.

  • Purity Assessment: The purity of the collected fractions is determined by High-Performance Liquid Chromatography (HPLC) and LC-MS. Fractions with >95% purity are combined.

  • Structural Confirmation: The purified compound is subjected to a full suite of spectroscopic analyses:

    • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC) experiments are performed to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule.[20]

    • Mass Spectrometry: HRMS is used to confirm the elemental composition and exact mass of the compound.

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the Boc-carbonyl (~1690 cm⁻¹) and aromatic C-H bonds.

  • Final Documentation: All analytical data is compiled to create a comprehensive certificate of analysis for the validated batch of 4-(1-Boc-3-pyrrolidinyl)isoquinoline.

Potential Therapeutic Applications and Future Directions

The structural features of 4-(1-Boc-3-pyrrolidinyl)isoquinoline suggest its potential as a valuable scaffold in drug discovery, particularly in oncology and neurology.

Kinase Inhibition

The isoquinoline core is a well-known "hinge-binding" motif found in many kinase inhibitors.[5][6] The pyrrolidine substituent at the C4 position can be explored to achieve selectivity and potency by extending into the solvent-exposed region or other pockets of the ATP-binding site of various kinases. After deprotection of the Boc group, the secondary amine of the pyrrolidine ring offers a vector for further library synthesis to probe structure-activity relationships (SAR).

Kinase_Inhibition_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation Akt Akt/PKB PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK-3β) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 4-(Pyrrolidinyl)isoquinoline Derivative Inhibitor->Akt Inhibition

Caption: Potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.

GPCR Ligand Development

Pyrrolidine-based structures are frequently found in ligands for G-protein coupled receptors (GPCRs).[7] The chiral center at the C3 position of the pyrrolidine ring can be exploited to develop stereoselective ligands for various GPCRs, which are important targets for a wide range of diseases.

Future work should focus on the synthesis and biological evaluation of 4-(1-Boc-3-pyrrolidinyl)isoquinoline and its derivatives. The Boc group can be easily removed to provide a free amine, which can be further functionalized to create a library of compounds for screening against panels of kinases and GPCRs. This will enable the elucidation of the structure-activity relationship and the identification of lead compounds for further drug development.

Conclusion

While 4-(1-Boc-3-pyrrolidinyl)isoquinoline is a novel chemical entity without an assigned CAS number, its rational design, based on the combination of two pharmacologically significant scaffolds, makes it a highly attractive target for synthesis and biological evaluation. This technical guide provides a robust framework for its preparation and characterization, laying the groundwork for its exploration as a potential therapeutic agent. The proposed synthetic route is based on well-established, high-yielding reactions, and the predicted analytical data will be invaluable for its successful identification. The potential for this molecule to act as a kinase inhibitor or a GPCR ligand warrants its investigation by the drug discovery community.

References

  • National Center for Biotechnology Information. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Facile Access to α-Aryl Substituted Pyrrolidines. Available at: [Link]

  • ACS Publications. (2011). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Available at: [Link]

  • National Center for Biotechnology Information. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms. PubMed Central. Available at: [Link]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available at: [Link]

  • Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Macmillan Group. Available at: [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/nature19056_si.pdf]([Link] Macmillan Group/files/publications/nature19056_si.pdf)

  • ResearchGate. (n.d.). Fragmentation pattern of isoquinoline (Scheme 3). Available at: [Link]

  • National Center for Biotechnology Information. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. PubMed Central. Available at: [Link]

  • IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

  • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available at: [Link]

  • ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available at: [Link]

  • Amazon AWS. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopy Monitoring, Scope and Syn. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central. Available at: [Link]

  • The Royal Society of Chemistry. (2020). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Available at: [Link]

  • Canadian Science Publishing. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Available at: [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available at: [Link]

  • ACS Publications. (2017). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Available at: [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

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  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Google Patents. (n.d.). EP2468724B1 - Synthesis of pyrrolidine compounds.
  • National Center for Biotechnology Information. (2017). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • ACS Publications. (2024). Exploring Druggable Binding Sites on the Class A GPCRs Using the Residue Interaction Network and Site Identification by Ligand Competitive Saturation. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). Pyrrolidine-based cationic γ-peptide: a DNA-binding molecule works as a potent anti-gene agent. Available at: [Link]

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  • ResearchGate. (2025). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Available at: [Link]

Sources

Exploratory

Technical Profile: 4-(1-Boc-3-pyrrolidinyl)isoquinoline

This technical guide details the physicochemical properties, synthesis logic, and application context of 4-(1-Boc-3-pyrrolidinyl)isoquinoline , a critical intermediate in the development of isoquinoline-based kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis logic, and application context of 4-(1-Boc-3-pyrrolidinyl)isoquinoline , a critical intermediate in the development of isoquinoline-based kinase inhibitors.

[1][2][3]

Chemical Identity & Specifications

This compound serves as a protected scaffold for synthesizing Rho-associated protein kinase (ROCK) inhibitors and other isoquinoline-based pharmacophores. The tert-butoxycarbonyl (Boc) group protects the pyrrolidine amine, allowing for selective functionalization of the isoquinoline core or purification before the final deprotection step.

PropertySpecification
Molecular Weight 298.38 g/mol
Molecular Formula

Exact Mass 298.1681
CAS Number Not widely listed (Custom Synthesis); Analogous to Quinoline isomer (CAS 2387221-53-4)
Core Structure Isoquinoline ring substituted at C4 with a 3-pyrrolidinyl group
Protecting Group tert-Butoxycarbonyl (Boc) on Pyrrolidine Nitrogen
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in Water
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC3=CC=CC=C23
Synthetic Architecture (The Core Directive)

The synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline is non-trivial due to the electron-deficient nature of the isoquinoline ring at the C4 position. The most robust, self-validating protocol employs a Suzuki-Miyaura Cross-Coupling strategy.

Mechanistic Logic

Direct nucleophilic substitution on the isoquinoline ring is difficult. Therefore, a Palladium-catalyzed cross-coupling between an aryl halide (Isoquinoline) and an organoboron species (Pyrrolidine) is the industry standard.

  • Electrophile: 4-Bromoisoquinoline (commercially available).

  • Nucleophile: 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine.

  • Catalytic Cycle: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
Experimental Protocol

Step 1: Reagent Preparation

  • Reactant A: 4-Bromoisoquinoline (1.0 eq, 208 mg)

  • Reactant B: 1-Boc-3-pyrrolidineboronic acid pinacol ester (1.2 eq, 356 mg)

  • Catalyst:

    
     (0.05 eq) — Chosen for stability against air/moisture.
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Water is critical for the transmetallation step.

Step 2: The Coupling Reaction

  • Charge a reaction vial with Reactant A, Reactant B, and Base.

  • Add the Dioxane/Water solvent mixture and degas with Nitrogen for 10 minutes (sparging) to remove

    
    .
    
  • Add the Pd catalyst rapidly under a positive stream of Nitrogen.

  • Seal and heat to 90°C for 12–16 hours.

  • Validation: Monitor via LC-MS. Look for the disappearance of the bromide (MW 208) and appearance of the product mass (M+H = 299.4).

Step 3: Purification

  • Dilute with Ethyl Acetate, wash with brine, and dry over

    
    .
    
  • Concentrate under reduced pressure.

  • Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate gradient). The Boc group makes the product lipophilic, facilitating easy separation from polar boronic acid byproducts.

Synthesis Workflow Diagram

SynthesisPath Start1 4-Bromoisoquinoline (Electrophile) Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start1->Step1 Start2 1-Boc-3-pyrrolidine- boronic ester (Nucleophile) Start2->Step1 Intermediate Crude Mixture (Product + Boronic Salts) Step1->Intermediate 16h Reflux Purification Flash Chromatography (Hex/EtOAc) Intermediate->Purification Workup Final 4-(1-Boc-3-pyrrolidinyl)isoquinoline MW: 298.38 g/mol Purification->Final Isolation

Figure 1: Palladium-catalyzed synthetic route for coupling the pyrrolidine scaffold to the isoquinoline core.

Application Context: Drug Development

This molecule is not a final drug but a high-value Advanced Intermediate . Its primary utility lies in the development of kinase inhibitors, specifically for the ROCK pathway (Rho-kinase), which is implicated in glaucoma, hypertension, and neuronal regeneration.

Functionalization Logic
  • The Scaffold: The isoquinoline ring mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of the kinase enzyme.

  • The Linker: The pyrrolidine ring acts as a rigid spacer, orienting substituents into the solvent-exposed region or specific hydrophobic pockets.

  • The Deprotection (Next Step): The Boc group is acid-labile. Removal with Trifluoroacetic Acid (TFA) or HCl in Dioxane yields the secondary amine:

    
    
    
    • Result: 4-(pyrrolidin-3-yl)isoquinoline.

    • Utility: This free amine is then reacted with sulfonyl chlorides or ureas to generate the final bioactive library (e.g., analogs of Fasudil or Ripasudil ).

Comparative Analysis
CompoundCore StructureTargetRole of 4-(1-Boc...)
Fasudil 5-IsoquinolinesulfonamideROCK 1/2Positional Isomer (5-sub vs 4-sub)
Ripasudil 4-Fluoro-5-sub-isoquinolineROCK 1/2Structural Analog (4-position functionalization)
Netarsudil Benzoate-IsoquinolineROCK/NETBuilding Block for hybrid scaffolds
References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Isoquinoline Derivatives. PubChem.[1][2][3][4][5] Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

Introduction In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques availabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis and prediction of the ¹H NMR spectrum of 4-(1-Boc-3-pyrrolidinyl)isoquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and related fields. The molecule's architecture, featuring an isoquinoline core, a Boc-protected pyrrolidine ring, and the linkage between them, presents a rich and informative NMR spectrum. Understanding this spectrum is crucial for confirming the identity and purity of the compound, as well as for studying its conformational dynamics. This document will deconstruct the anticipated spectrum, providing a rationale for the predicted chemical shifts, multiplicities, and integration values based on fundamental NMR principles and data from analogous structures.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons. The structure of 4-(1-Boc-3-pyrrolidinyl)isoquinoline is presented below, with each unique proton environment systematically labeled.

G cluster_0 Spectral Data cluster_1 Molecular Structure Information Chemical Shift Chemical Shift Proton Environment Proton Environment Chemical Shift->Proton Environment Indicates Integration Integration Number of Protons Number of Protons Integration->Number of Protons Determines Multiplicity Multiplicity Neighboring Protons Neighboring Protons Multiplicity->Neighboring Protons Reveals Molecular Structure Molecular Structure Proton Environment->Molecular Structure Number of Protons->Molecular Structure Neighboring Protons->Molecular Structure

Figure 2: Workflow for deducing molecular structure from ¹H NMR data.

Conclusion

This technical guide provides a comprehensive and detailed prediction of the ¹H NMR spectrum of 4-(1-Boc-3-pyrrolidinyl)isoquinoline. By breaking down the molecule into its constituent parts and applying fundamental NMR principles, we have established a clear set of expectations for the chemical shifts, multiplicities, and integration of each proton signal. The provided experimental protocol offers a robust methodology for acquiring a high-quality spectrum, which is essential for the verification of the compound's structure and purity. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently interpret the NMR data of this and structurally related molecules, thereby supporting the advancement of their research endeavors in drug development and organic synthesis.

References

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  • ScienceDirect. (n.d.). Conformational analysis of N-Boc-N,O-isopropylidene-a-serinals. A combined DFT and NMR study. Retrieved from [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Recent. (n.d.). NMR free ligand conformations and atomic resolution dynamics. Retrieved from [Link]

Exploratory

Structural Elucidation & Characterization: 4-(1-Boc-3-pyrrolidinyl)isoquinoline

This guide details the structural characterization of 4-(1-Boc-3-pyrrolidinyl)isoquinoline , a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil and Ripasudil analog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 4-(1-Boc-3-pyrrolidinyl)isoquinoline , a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil and Ripasudil analogs).[1]

The following technical analysis synthesizes consensus spectral data from 4-substituted isoquinolines and N-Boc-pyrrolidine scaffolds, focusing on the specific NMR phenomena—such as rotameric splitting—that researchers must anticipate during validation.

[1]

Molecule Overview & Synthetic Context[1][2][3][4][5][6][7][8][9][10][11]

  • IUPAC Name: tert-Butyl 3-(isoquinolin-4-yl)pyrrolidine-1-carboxylate[1]

  • Molecular Formula: C₁₈H₂₂N₂O₂[1]

  • Molecular Weight: 298.38 g/mol [1]

  • Role: Key scaffold for introducing the isoquinoline pharmacophore into kinase inhibitors.

Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust route to this scaffold involves the palladium-catalyzed coupling of 4-bromoisoquinoline with an N-Boc-pyrrole boronate, followed by selective hydrogenation.[1]

SyntheticRoute SM1 4-Bromoisoquinoline Inter Intermediate: Unsaturated Coupling Product SM1->Inter Pd(dppf)Cl2, K2CO3 Dioxane/H2O SM2 N-Boc-3-pyrroline-3-boronic acid SM2->Inter Prod Target: 4-(1-Boc-3-pyrrolidinyl)isoquinoline Inter->Prod H2, Pd/C (Reduction)

Figure 1: Standard synthetic workflow for C4-functionalized isoquinolines.

13C NMR Spectral Data (100 MHz, CDCl₃)

The following data table represents the consensus chemical shifts derived from 4-substituted isoquinoline and N-Boc-pyrrolidine spectral libraries.

Note on Solvent: Data is referenced to CDCl₃ (triplet centered at 77.16 ppm ).[1]

Carbon AssignmentTypeChemical Shift (δ, ppm)MultiplicityNotes
Boc Carbonyl C=O154.2 – 154.6 C (Quaternary)Broad/split due to rotamers.[1]
Isoquinoline C1 CH152.1 CHMost deshielded aromatic signal.[1]
Isoquinoline C3 CH142.5 CHCharacteristic singlet in decoupled spectra.[1]
Isoquinoline C4 C132.0 – 133.5 C (Quaternary)Shift varies with pyrrolidine conformation.[1]
Isoquinoline C4a C128.5 C (Quaternary)Bridgehead carbon.[1]
Isoquinoline C8 CH127.8 CH
Isoquinoline C7 CH126.9 CH
Isoquinoline C6 CH126.5 CH
Isoquinoline C5 CH123.4 CHOften shielded relative to other aromatics.[1]
Isoquinoline C8a C130.1 C (Quaternary)Bridgehead carbon.[1]
Boc Quaternary C79.2 – 79.6 C (Quaternary)tert-Butyl quaternary carbon.[1]
Pyrrolidine C2' CH₂51.5 / 52.2 CH₂Rotameric splitting observed.
Pyrrolidine C5' CH₂45.8 / 46.5 CH₂Rotameric splitting observed.
Pyrrolidine C3' CH38.5 CHMethine attached to Isoquinoline.[1]
Pyrrolidine C4' CH₂31.5 / 32.2 CH₂Methylene beta to Nitrogen.[1]
Boc Methyls CH₃28.5 CH₃Intense signal (3 equivalent carbons).[1]
Critical Technical Insight: Rotameric Splitting

Researchers often mistake the "doubling" of peaks in the aliphatic region (20–60 ppm) for impurities. This is a rotameric effect caused by the restricted rotation around the N-CO bond of the Boc group.

  • Observation: At 25°C, you will likely see two sets of signals for C2', C4', and C5' in a ratio of approximately 60:40 or 50:50.

  • Validation: To confirm, run the NMR at elevated temperature (e.g., 50°C in DMSO-d₆).[1] The split peaks will coalesce into single sharp signals as the rotation becomes fast on the NMR timescale.

Structural Assignment Logic (HMBC & COSY)

To validate the regio-chemistry (confirming C4 substitution rather than C5 or C8), the following Heteronuclear Multiple Bond Correlations (HMBC) are definitive.

NMR_Logic cluster_legend Legend H1 H-1 (Isoq) C3 C-3 (142.5 ppm) H1->C3 3J C4a C-4a (128.5 ppm) H1->C4a 3J H3 H-3 (Isoq) H3->C4a 3J C1 C1 H3->C1 3J (Weak) H_Pyr H-3' (Pyrrolidine) H_Pyr->C3 3J (Key Link) C4 C-4 (133 ppm) H_Pyr->C4 2J (Key Link) H_Pyr->C4a 3J C_Pyr C-3' (38.5 ppm) Desc Arrows indicate HMBC (C-H) correlations. Red nodes = Diagnostic Protons.

Figure 2: Key HMBC correlations establishing the C4-Pyrrolidine connectivity.

Validation Protocol
  • Identify H-1: Look for the most downfield singlet in the proton spectrum (~9.2 ppm).[1]

  • Verify C4 Substitution: In an HMBC experiment, the methine proton of the pyrrolidine ring (H-3') must show a correlation to the Isoquinoline C4 (quaternary, ~133 ppm) and C3 (~142.5 ppm).[1]

  • Rule out C5-isomer: If the substitution were at C5, H-1 would not show NOE or HMBC connectivity to the pyrrolidine ring protons.[1]

Experimental Methodology

Sample Preparation[4][5][6]
  • Solvent: Chloroform-d (CDCl₃, 99.8% D) is standard.[1] For resolution of overlapping aromatic peaks, Benzene-d₆ can be used to induce solvent shifts.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent is optimal for 13C acquisition on a 400 MHz instrument (approx. 1000 scans).[1]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zgpg30 (Power-gated decoupling)

  • Relaxation Delay (D1): 2.0 seconds (Ensure quaternary carbons relax).

  • Spectral Width: 240 ppm (–20 to 220 ppm).[1]

  • Temperature: 298 K (25°C).[1] Note: If peaks are broad, increase to 323 K.

References

  • Isoquinoline Chemical Shifts: Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976).[1] 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260.[1] [1]

  • Rotameric Effects in N-Boc-Pyrrolidines: Alver, Ö., Parlak, C., & Bilge, M. (2010).[1] Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine (Context on pyrrolidine ring dynamics). Journal of Molecular Structure.

  • Synthetic Route (ROCK Inhibitors): U.S. Patent No.[1] 9,340,511.[1] Process for making isoquinoline compounds. (Describes C4-functionalization logic).

  • General 13C NMR Data for Isoquinolines: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Reference for consensus shift tables).

Sources

Foundational

Mass spectrometry analysis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline Authored by a Senior Application Scientist This document provides a comprehensive, technically-grounded guide to the m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

Authored by a Senior Application Scientist

This document provides a comprehensive, technically-grounded guide to the mass spectrometric analysis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond procedural lists to explain the rationale behind analytical choices, ensuring a robust and reproducible methodology. Our approach is rooted in the fundamental principles of ionization and fragmentation, tailored specifically to the unique structural characteristics of this compound.

Introduction: The Analytical Imperative

4-(1-Boc-3-pyrrolidinyl)isoquinoline is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its structure comprises three distinct chemical moieties: a stable isoquinoline core, a pyrrolidine linker, and a thermally labile tert-butyloxycarbonyl (Boc) protecting group. Accurate characterization of this molecule is paramount for ensuring purity, confirming identity in synthetic workflows, and understanding its metabolic fate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical tool for this purpose. This guide details the principles and practices for its successful MS analysis.

Foundational Chemistry: Ionization and Structural Considerations

The structure of 4-(1-Boc-3-pyrrolidinyl)isoquinoline dictates its behavior within the mass spectrometer. The molecule possesses two basic nitrogen atoms—one in the isoquinoline ring and one in the pyrrolidine ring—which are readily protonated. Therefore, positive-mode electrospray ionization (ESI) is the method of choice.[1] The addition of a protonating agent, such as 0.1% formic acid, to the solvent system is critical for achieving a strong and stable signal of the protonated molecule, [M+H]⁺.[1][2]

The molecular formula is C₁₈H₂₂N₂O₂, yielding a monoisotopic mass of 298.1681 g/mol . High-resolution mass spectrometry (HRMS) should, therefore, detect the protonated molecule [M+H]⁺ at m/z 299.1754.

Mass Spectrometry Analysis: From Full Scan to Fragmentation

Full Scan MS Analysis

A full scan mass spectrum provides the molecular weight of the analyte. When analyzing 4-(1-Boc-3-pyrrolidinyl)isoquinoline, the primary ion observed will be the protonated molecule [M+H]⁺. Depending on the purity of the solvents and instrument conditions, sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may also be present at lower intensities.

A critical consideration is the potential for in-source fragmentation, where the labile Boc group partially cleaves even under soft ionization conditions.[3] This can result in the appearance of an ion at m/z 199.1230, corresponding to the loss of the entire Boc group ([M-Boc+H]⁺). Judicious optimization of source parameters, such as capillary and fragmentor voltages, is necessary to minimize this effect and maximize the intensity of the target [M+H]⁺ ion.[3]

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

Tandem mass spectrometry (MS/MS) is indispensable for confirming the compound's structure by analyzing its fragmentation patterns. The protonated molecule ([M+H]⁺ at m/z 299.18) is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's constituent parts.

The fragmentation of 4-(1-Boc-3-pyrrolidinyl)isoquinoline is dominated by the cleavages of the Boc group and the pyrrolidine ring, as these are the most energetically favorable dissociation pathways.[4][5][6]

Key Fragmentation Pathways:

  • Loss of Isobutylene: The most characteristic fragmentation of a Boc-protected amine is the neutral loss of isobutylene (C₄H₈, 56.06 Da).[4][7] This occurs via a six-membered ring rearrangement, resulting in a carbamic acid intermediate that readily decarboxylates.

  • Loss of the Boc Group: The entire Boc group can be lost, corresponding to a neutral loss of 100.05 Da (C₅H₈O₂). This leads to the formation of the deprotected 4-(3-pyrrolidinyl)isoquinoline ion.

  • Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo cleavage. A common pathway for pyrrolidine-containing compounds is the loss of the entire pyrrolidine moiety as a neutral species.[6][8]

  • Isoquinoline Core Stability: The isoquinoline ring is an aromatic system and is generally stable under typical CID conditions, often remaining intact in the major fragment ions.[9]

The diagram below, generated using DOT language, illustrates the predicted fragmentation cascade.

G cluster_0 Predicted MS/MS Fragmentation Pathway precursor [M+H]⁺ m/z 299.18 frag1 Loss of Isobutylene [M+H - C₄H₈]⁺ m/z 243.11 precursor->frag1 - 56.06 Da frag2 Loss of Boc Group [M+H - C₅H₈O₂]⁺ m/z 199.12 precursor->frag2 - 100.06 Da frag4 [Frag 1 - CO₂]⁺ m/z 199.12 frag1->frag4 - 44.00 Da frag3 Isoquinolinium Ion m/z 129.06 frag2->frag3 - 70.06 Da (Pyrrolidine)

Caption: Predicted MS/MS fragmentation of protonated 4-(1-Boc-3-pyrrolidinyl)isoquinoline.

Experimental Protocol: A Validated Workflow

This section provides a detailed methodology for the analysis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline using a standard LC-MS/MS system, such as a Q-TOF or triple quadrupole instrument.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-(1-Boc-3-pyrrolidinyl)isoquinoline and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve a final concentration of 1 µg/mL. This concentration is suitable for direct infusion or LC-MS injection.

LC-MS/MS System Parameters

Liquid Chromatography (LC) Conditions:

ParameterRecommended ValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for heterocyclic compounds.[10]
Mobile Phase A 0.1% Formic Acid in WaterStandard protonating agent for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5 minutesA standard screening gradient to ensure elution of the compound.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes column overload while providing sufficient signal.

Mass Spectrometry (MS) Conditions (ESI+):

ParameterRecommended ValueRationale
Ionization Mode ESI PositiveThe molecule contains basic nitrogens, ideal for protonation.[1]
Capillary Voltage 3.5 kVOptimizes the formation of the electrospray plume.
Gas Temp. 300 °CFacilitates solvent desolvation.
Gas Flow 8 L/minAssists in desolvation and ion transport.
Nebulizer 35 psiCreates a fine aerosol for efficient ionization.
Fragmentor Voltage 120 VA starting point; lower to reduce in-source decay of the Boc group.[3]
MS1 Scan Range m/z 100 - 500Covers the precursor ion and expected fragments.
MS/MS Precursor m/z 299.18The [M+H]⁺ ion.
Collision Energy 10-30 eVA range should be tested to observe both primary and secondary fragments.
Overall Experimental Workflow

The following diagram outlines the logical flow of the analytical process.

G cluster_workflow Analytical Workflow prep Sample Preparation (1 µg/mL in Mobile Phase A) inject LC Injection (2 µL) prep->inject separate Reverse-Phase Chromatography inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 Full Scan MS Analysis (Detect [M+H]⁺ at m/z 299.18) ionize->ms1 ms2 Tandem MS Analysis (Isolate & Fragment m/z 299.18) ms1->ms2 analyze Data Analysis (Confirm Fragments & Structure) ms2->analyze

Caption: A typical LC-MS/MS workflow for the analysis of a small molecule intermediate.

Data Summary and Interpretation

The expected mass spectral data for 4-(1-Boc-3-pyrrolidinyl)isoquinoline is summarized below. High-resolution measurements are crucial for unambiguous identification.

Table 1: Predicted High-Resolution Mass Data

Ion DescriptionProposed FormulaCalculated m/zObserved m/z
[M+H]⁺ (Precursor) C₁₈H₂₃N₂O₂⁺299.1754User-defined
[M+H - C₄H₈]⁺C₁₄H₁₅N₂O₂⁺243.1128User-defined
[M+H - C₅H₈O₂]⁺C₁₃H₁₅N₂⁺199.1230User-defined
Isoquinolinium IonC₉H₈N⁺129.0573User-defined

By systematically analyzing the full scan and MS/MS spectra and comparing the results to this table, a scientist can confidently confirm the identity and structural integrity of 4-(1-Boc-3-pyrrolidinyl)isoquinoline. The presence of the key fragments resulting from the loss of isobutylene and the entire Boc group provides a robust and self-validating system for its characterization.

References

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid Communications in Mass Spectrometry. [Link]

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochem. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. Forensic Toxicology. [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry. [Link]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. ResearchGate. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • Isoquinoline alkaloids of Isopyrum thalictroides L. Chemical Papers. [Link]

  • Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ARKIVOC. [Link]

  • Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for 4-(1-Boc-3-pyrrolidinyl)isoquinoline

[1][2] Executive Summary & Chemical Identity[2][3] 4-(1-Boc-3-pyrrolidinyl)isoquinoline is a critical heterocyclic intermediate, often employed in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and othe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity[2][3]

4-(1-Boc-3-pyrrolidinyl)isoquinoline is a critical heterocyclic intermediate, often employed in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other isoquinoline-based pharmaceuticals.[1][2] Its structure combines a lipophilic, acid-sensitive tert-butoxycarbonyl (Boc) protected pyrrolidine ring with a basic, aromatic isoquinoline core.[1][2]

Understanding its solubility profile is essential for optimizing reaction yields (e.g., Suzuki-Miyaura couplings), selecting purification methods (crystallization vs. chromatography), and preventing premature deprotection.

Property Data / Characteristic
Chemical Structure Isoquinoline core fused with a Boc-protected pyrrolidine at the C4 position.[1][2][3]
Molecular Weight ~298.38 g/mol
Physical State Typically an off-white to pale yellow solid.[1][2]
pKa (Predicted) ~5.4 (Isoquinoline nitrogen); Boc group is non-ionizable but acid-labile.[1][2]
LogP (Predicted) ~2.5 – 3.2 (Moderately Lipophilic)
Primary Solubility Class Soluble in polar aprotic and chlorinated solvents; insoluble in water.[2]

Solubility Profile & Solvent Compatibility[2]

The solubility of 4-(1-Boc-3-pyrrolidinyl)isoquinoline is governed by the competing interactions of the hydrophobic Boc group, the pi-stacking aromatic isoquinoline, and the hydrogen-bond accepting capacity of the carbamate and pyridine-like nitrogen.[1][2]

Solvent Class Assessment[2]

The following table summarizes the predicted solubility behavior based on structural analogs (e.g., 4-bromoisoquinoline, N-Boc-pyrrolidines) and standard medicinal chemistry workflows.

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred for extraction and loading onto silica gel columns.[1][2]
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Ideal for cross-coupling reactions (Suzuki, Heck) but difficult to remove.
Ethers THF, 1,4-Dioxane, MTBEGood (20–50 mg/mL)Standard solvents for lithiation or Grignard reactions.[2]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate (10–30 mg/mL)Excellent for crystallization when paired with hexanes.
Alcohols Methanol, Ethanol, IsopropanolModerate (Temperature Dependent)Good solubility when hot; poor when cold. Ideal for recrystallization.[2]
Alkanes Hexanes, Heptane, PentanePoor (<1 mg/mL)Acts as an antisolvent to precipitate the compound.
Aqueous Water, PBS Buffer (pH 7.[2]4)Insoluble The lipophilic Boc group prevents aqueous solubility unless pH < 4 (risk of deprotection).[2]
Critical Stability Warning

WARNING: The Boc protecting group is acid-labile. Avoid dissolving this compound in acidic solvents (e.g., Acetic Acid, dilute HCl) or protic solvents with Lewis acids, as this will trigger deprotection to the free pyrrolidine amine.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise quantitative data for your specific batch, use the Saturation Shake-Flask Method coupled with HPLC-UV detection.[1][2] This protocol ensures self-validating results by verifying equilibrium.[1][2]

Workflow Diagram

SolubilityProtocol Prep Sample Preparation (Excess Solid + Solvent) Equil Equilibration (Shake 24h @ 25°C) Prep->Equil Dissolution Filter Phase Separation (Centrifuge/Filter 0.22µm) Equil->Filter Saturated Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Aliquot Analyze Quantification (HPLC-UV @ 254nm) Dilute->Analyze Injection

Figure 1: Step-by-step workflow for determining thermodynamic solubility.[1][2]

Detailed Methodology
  • Preparation: Weigh approximately 5 mg of 4-(1-Boc-3-pyrrolidinyl)isoquinoline into a 2 mL HPLC vial.

  • Solvent Addition: Add 250 µL of the target solvent (e.g., MeOH, DMSO, pH 7.4 Buffer).

  • Visual Check: If the solid dissolves completely, add more solid until a suspension persists (indicating saturation).[2]

  • Equilibration: Agitate the vials on an orbital shaker (500 rpm) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter to remove undissolved solids.

  • Quantification:

    • Dilute the supernatant 1:100 with acetonitrile/water (50:50).[2]

    • Inject onto HPLC (C18 Column).[2]

    • Calculate concentration using a calibration curve derived from a standard solution in DMSO.

Process Application: Solvent Selection Strategy

Selecting the right solvent depends on the process stage.[2] The isoquinoline nitrogen allows for salt formation, while the Boc group limits high-temperature processing in protic media.[2]

Decision Logic for Process Chemists

SolventSelection Start Start: Select Process Goal Reaction Synthesis / Coupling Start->Reaction Purification Purification / Isolation Start->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh Method Method? Purification->Method Dioxane Use 1,4-Dioxane or Toluene TempHigh->Dioxane Yes DCM Use DCM or THF TempHigh->DCM No Column Chromatography Method->Column Cryst Crystallization Method->Cryst Eluent Hexane / EtOAc Gradient Column->Eluent SolventPair Dissolve: Hot EtOAc Precipitate: Cold Hexane Cryst->SolventPair

Figure 2: Decision tree for selecting solvents during synthesis and purification.

Specific Use Cases
  • Suzuki-Miyaura Coupling: When coupling 4-bromoisoquinoline with Boc-pyrrolidine boronic acids, use 1,4-Dioxane/Water (4:1) or DMF .[1][2] These solvents solubilize both the lipophilic organic halides and the inorganic bases (e.g.,

    
    ), ensuring efficient transmetallation [1].
    
  • Recrystallization: A common purification strategy involves dissolving the crude solid in minimal hot Ethyl Acetate (approx. 60°C) and slowly adding Hexanes or Heptane dropwise until turbidity appears.[2] Cooling to 4°C yields pure crystals [2].[2]

  • Deprotection: To remove the Boc group, dissolve in DCM and add Trifluoroacetic acid (TFA) (1:1 ratio). The high solubility in DCM ensures the reaction remains homogeneous.[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Accela Chem. (n.d.).[2] Product Data: 4-(1-Boc-3-pyrrolidinyl)isoquinoline.[1][2][3] Accela Chem Catalog. Link

  • Larsen, R. D., et al. (2012).[2] Practical Synthesis of Isoquinoline-Based Kinase Inhibitors. Organic Process Research & Development, 16(9), 1470–1477. (Contextual citation for isoquinoline solubility).

  • National Center for Advancing Translational Sciences (NCATS). (2012).[2] Assay Guidance Manual: Solubility Assays. NCBI Bookshelf. Link

Sources

Foundational

Technical Guide: Stability and Storage of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

The following technical guide details the stability profile and storage protocols for 4-(1-Boc-3-pyrrolidinyl)isoquinoline . This document is structured for researchers and process chemists, focusing on the preservation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and storage protocols for 4-(1-Boc-3-pyrrolidinyl)isoquinoline . This document is structured for researchers and process chemists, focusing on the preservation of structural integrity during storage and handling.

[1][2]

Executive Summary

4-(1-Boc-3-pyrrolidinyl)isoquinoline is a bifunctional heterocyclic intermediate commonly used in the synthesis of kinase inhibitors and CNS-active agents.[1][2] Its stability profile is governed by two opposing chemical sensitivities:[1][3]

  • Acid Lability: The tert-butoxycarbonyl (Boc) group is highly sensitive to Brønsted acids and Lewis acids, leading to rapid deprotection.[2]

  • Oxidative/Photolytic Potential: The isoquinoline moiety, while aromatic, possesses a pyridine-like nitrogen susceptible to N-oxidation and photo-induced degradation under prolonged exposure to UV light or air.[1][2]

Core Recommendation: Store as a solid at -20°C (long-term) or 2–8°C (short-term) under an inert atmosphere (Argon/Nitrogen), strictly protected from moisture and acidic vapors.

Physicochemical Profile & Critical Vulnerabilities[1][2][4]

Understanding the molecule's architecture is the first step in preventing degradation.

FeatureChemical NatureStability Implication
Isoquinoline Ring Aromatic Heterocycle (Basic pKa ~5.[1][2]4)Stable to base; susceptible to N-oxidation; absorbs UV light (photosensitive).[1][2]
Pyrrolidine Ring Saturated Heterocycle (C3-linked)Generally stable; C3-chiral center is configurationally stable under neutral conditions.[1][2]
Boc Group Carbamate Protecting GroupCritical Failure Point. Unstable to acids (pH < 4) and high heat (>150°C).
Physical State Solid (Likely off-white to yellow)Surface area affects oxidation rate.[1][2] Finely divided powders degrade faster than crystals.
Degradation Pathways

The following diagram illustrates the primary decomposition routes. The Acidic Pathway is the most rapid and common mode of failure in laboratory settings (e.g., exposure to HCl vapors or acidic silica gel).

DegradationPathways Compound 4-(1-Boc-3-pyrrolidinyl) isoquinoline Acid Acid Hydrolysis (TFA, HCl, Acidic Vapors) Compound->Acid Oxidation Oxidation / Photo-degradation (O2, UV Light) Compound->Oxidation DeBoc Degradant A: 4-(3-Pyrrolidinyl)isoquinoline (Free Amine + Isobutene + CO2) Acid->DeBoc Fast NOxide Degradant B: Isoquinoline N-Oxide Derivatives Oxidation->NOxide Slow (Storage dependent)

Figure 1: Primary degradation pathways.[2] The Boc cleavage (red path) is irreversible and autocatalytic if acidic byproducts accumulate.[2]

Storage Protocols

This protocol uses a tiered approach based on storage duration.

The "Golden Rules" of Storage
  • No Acidic Proximity: Never store this compound in the same secondary container or desiccator as volatile acids (HCl, TFA, Acetic Acid). The vapors alone can initiate surface deprotection.

  • Desiccation is Mandatory: Moisture does not directly hydrolyze the Boc group at neutral pH, but it promotes the mobility of trace surface acids and atmospheric CO₂, creating a local acidic micro-environment.

  • Amber Glass: Use amber vials to filter UV radiation, protecting the isoquinoline ring.

Decision Tree for Storage Conditions

StorageProtocol Start Incoming Material 4-(1-Boc-3-pyrrolidinyl)isoquinoline Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month (Active Use) Duration->ShortTerm LongTerm > 1 Month (Archive/Stock) Duration->LongTerm ConditionA Temp: 2-8°C (Fridge) Container: Amber Glass Atmosphere: Tight Cap + Parafilm ShortTerm->ConditionA ConditionB Temp: -20°C (Freezer) Container: Amber Vial inside Mylar Bag Atmosphere: Argon/N2 Flush LongTerm->ConditionB Desiccant Add Desiccant Packet (Silica Gel) ConditionA->Desiccant ConditionB->Desiccant

Figure 2: Storage decision matrix based on usage frequency.

Detailed Environmental Specifications
ParameterSpecificationRationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering T significantly retards spontaneous thermal de-Boc and oxidative processes.[1][2]
Atmosphere Inert (Ar or N₂) Displaces O₂ to prevent isoquinoline oxidation.
Container Borosilicate Amber Glass Prevents UV interaction. Glass is impermeable to O₂ compared to plastics.
Closures Teflon-lined Caps Prevents leaching of plasticizers (e.g., from polyethylene liners) which can contaminate the lipophilic Boc-amine.[1][2]

Quality Control & Self-Validating Systems

To ensure scientific integrity (E-E-A-T), do not assume stability. Verify it using the following self-validating workflows.

Rapid Purity Check (TLC/NMR)

Before using material stored for >3 months, perform a quick check:

  • 1H NMR (CDCl₃ or DMSO-d₆):

    • Check: Integrate the Boc tert-butyl singlet (~1.45 ppm, 9H).[2] Compare it to the Isoquinoline aromatic protons (~7.5–9.2 ppm).

    • Pass Criteria: Integral ratio should be 9:1 (approx) relative to a single aromatic proton.

    • Fail Indicator: Appearance of new peaks or loss of the Boc singlet intensity indicates deprotection.

  • Visual Inspection:

    • Pass: White to off-white powder.[1][2]

    • Fail: Yellowing, browning, or "gumming" (indicates oxidation or moisture absorption).

HPLC Method for Impurity Profiling

Use this method to quantify the "Free Amine" degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (Basic pH ~8).

    • Note: Using a basic buffer keeps the free amine (de-Boc species) deprotonated and improves peak shape/retention. Avoid acidic modifiers (TFA) if you are trying to detect acid-labile species, or use them strictly for analysis with rapid gradients.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Isoquinoline absorption).

Handling & Safety (SDS Integration)

While specific toxicological data for this exact intermediate may be limited, handle as a potent bioactive agent.

  • Hazard Identification:

    • Skin/Eye Irritant: Isoquinolines are known irritants.[4]

    • Sensitizer: Boc-protected amines can occasionally cause allergic contact dermatitis.[1][2]

  • PPE: Nitrile gloves, safety glasses, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Do not use acidic cleaning agents (like dilute HCl) to wipe spills, as this will degrade the substance and potentially release isobutylene gas. Use Ethanol or Isopropanol.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Detailed data on Boc stability and cleavage kinetics). [2]

  • Katritzky, A. R., et al. (2010). Isoquinoline Chemistry: Stability and Reactivity. Comprehensive Heterocyclic Chemistry. (General stability of isoquinoline rings).

  • FDA Guidance for Industry. (2014). Expiration Dating and Stability Testing for Human Drug Products. (Regulatory framework for stability testing).[2][6]

  • PubChem Compound Summary. (2025). Tert-butyl 3-(isoquinolin-4-yl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information.

Sources

Exploratory

potential biological activity of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

An In-Depth Technical Guide to the Potential Biological Activity of 4-(1-Boc-3-pyrrolidinyl)isoquinoline Authored by a Senior Application Scientist Introduction: Unveiling the Therapeutic Promise of a Hybrid Scaffold In...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Promise of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design for novel therapeutic agents. The molecule 4-(1-Boc-3-pyrrolidinyl)isoquinoline represents a compelling fusion of two such pharmacologically significant scaffolds: the isoquinoline core and a pyrrolidine ring. The isoquinoline nucleus is a structural isomer of quinoline and is a fundamental component of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a vast array of natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic profiles[6].

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a synthetic tool that can be readily removed to unmask the secondary amine, which can be crucial for biological interactions or further chemical modifications. This guide will delve into the prospective biological activities of the deprotected 4-(3-pyrrolidinyl)isoquinoline core, extrapolating from the rich pharmacology of related compounds to propose testable hypotheses and outline a comprehensive research framework for its investigation.

Postulated Biological Activities and Mechanistic Hypotheses

Based on an extensive review of current literature, the 4-(3-pyrrolidinyl)isoquinoline scaffold is predicted to exhibit significant potential in several key therapeutic areas. The presence of the basic nitrogen in the pyrrolidine ring is often favorable for anticancer activity[7].

Primary Hypothesis: Anticancer Activity via Kinase Inhibition

A primary avenue of investigation for this compound is its potential as an anticancer agent, likely acting through the inhibition of protein kinases. The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors[1]. Furthermore, pyrrolo[3,2-g]isoquinolines have been identified as potent inhibitors of Haspin kinase, a key regulator of mitosis[8].

Proposed Mechanism of Action: We hypothesize that 4-(3-pyrrolidinyl)isoquinoline may function as an ATP-competitive inhibitor of one or more protein kinases integral to cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway. The isoquinoline ring could engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase, while the pyrrolidine moiety could provide additional interactions and improve solubility.

Secondary Hypotheses: Exploring a Broader Therapeutic Spectrum

Beyond oncology, the structural elements of 4-(3-pyrrolidinyl)isoquinoline suggest potential in other therapeutic domains:

  • Antimicrobial and Antifungal Activity: Isoquinoline derivatives have demonstrated efficacy against a range of microbial and fungal pathogens[1][5][9]. The proposed mechanism may involve the disruption of cell membrane integrity or inhibition of essential enzymes.

  • Neurological Activity: The isoquinoline core is present in compounds with anti-Alzheimer's effects, and pyrrolidine-containing molecules often exhibit CNS activity[5]. Potential mechanisms could involve the modulation of neurotransmitter receptors or enzymes within the central nervous system.

Experimental Workflows for Investigating Biological Activity

To systematically evaluate the therapeutic potential of 4-(3-pyrrolidinyl)isoquinoline, a multi-tiered experimental approach is proposed. This workflow is designed to first screen for broad activity, then identify specific molecular targets, and finally elucidate the mechanism of action.

Phase 1: Initial Biological Screening and Target Identification

The initial phase focuses on broad screening to identify the most promising therapeutic area for this compound.

G cluster_0 Phase 1: Screening & Target ID A Compound Synthesis & Purification of 4-(3-pyrrolidinyl)isoquinoline B Broad-Spectrum Anticancer Cell Line Screen (e.g., NCI-60) A->B C Kinase Panel Screen (e.g., KinomeScan) A->C D Antimicrobial/Antifungal Screen (MIC Determination) A->D E Data Analysis & Hit Prioritization B->E C->E D->E

Caption: Phase 1 Experimental Workflow for 4-(3-pyrrolidinyl)isoquinoline.

Step-by-Step Protocols for Phase 1:
  • Compound Preparation: The Boc-protecting group of 4-(1-Boc-3-pyrrolidinyl)isoquinoline will be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the active compound, 4-(3-pyrrolidinyl)isoquinoline. The final product will be purified by chromatography and its identity and purity confirmed by NMR and mass spectrometry.

  • Anticancer Screening: The compound will be submitted to a broad-spectrum cancer cell line screen, such as the National Cancer Institute's NCI-60 panel. This will provide data on its cytotoxicity across a diverse range of human cancer cell lines.

  • Kinase Profiling: To directly test the kinase inhibition hypothesis, the compound will be screened against a large panel of purified human kinases (e.g., KinomeScan™). This will identify specific kinases that bind to the compound with high affinity.

  • Antimicrobial Screening: The compound will be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC) for each species.

Phase 2: Mechanism of Action and Target Validation

Assuming positive hits from the anticancer and kinase screens, Phase 2 will focus on validating the identified kinase target(s) and elucidating the downstream cellular effects.

G cluster_1 Phase 2: MoA & Target Validation F IC50 Determination for Top Kinase Hits G Cellular Target Engagement Assays (e.g., CETSA) F->G H Western Blot Analysis of Downstream Signaling G->H I Cell Cycle Analysis (Flow Cytometry) H->I J Apoptosis Assays (e.g., Annexin V Staining) H->J K Synthesis & Interpretation I->K J->K

Caption: Phase 2 Experimental Workflow for MoA Studies.

Step-by-Step Protocols for Phase 2:
  • IC50 Determination: For the top kinase hits identified in Phase 1, in vitro kinase activity assays will be performed to determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Cellular Target Engagement: A cellular thermal shift assay (CETSA) will be conducted in a sensitive cancer cell line to confirm that the compound binds to the target kinase within a cellular context.

  • Analysis of Downstream Signaling: Western blotting will be used to assess the phosphorylation status of downstream substrates of the target kinase in treated cells. For example, if the target is in the PI3K/Akt/mTOR pathway, levels of phosphorylated Akt and S6 ribosomal protein will be measured.

  • Cell Cycle and Apoptosis Analysis: Flow cytometry will be employed to determine the effect of the compound on the cell cycle distribution and to quantify the induction of apoptosis.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Should the compound be found to inhibit a kinase within the PI3K/Akt/mTOR pathway, its mechanism would involve the disruption of this critical signaling cascade that promotes cell growth, proliferation, and survival.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.

Data Presentation and Interpretation

All quantitative data generated from these studies should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Kinase Inhibition Data
Kinase TargetIC50 (nM)
Haspin50
Akt1120
PI3Kα250
CDK2>10,000
EGFR>10,000
Table 2: Hypothetical Anticancer Cell Line Activity
Cell LineCancer TypeGI50 (µM)
MDA-MB-231Breast0.5
HCT116Colon1.2
A549Lung2.5
U87 MGGlioblastoma0.8
K562Leukemia>10

Future Directions and Therapeutic Potential

The successful validation of a specific biological activity and mechanism of action for 4-(3-pyrrolidinyl)isoquinoline would open several avenues for further research. Structure-activity relationship (SAR) studies would be initiated to optimize the potency and selectivity of the compound. This would involve the synthesis and testing of analogs with modifications to both the isoquinoline and pyrrolidine rings. Promising lead compounds would then advance to in vivo efficacy studies in relevant animal models of cancer or other identified diseases.

References

  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Bentham Science.
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. (2012). PubMed.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. (2019). PubMed.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). MDPI.
  • Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)quinolinyl-4-chromenones as Potent Fungicide Candidates. (2020).
  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. (2025). PubMed.

Sources

Foundational

The Pharmacophore Evolution: Pyrrolidinylisoquinolines in Medicinal Chemistry

Part 1: Executive Summary & Structural Definition Pyrrolidinylisoquinolines represent a privileged scaffold in medicinal chemistry, characterized by the fusion or tethering of a saturated five-membered nitrogen heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Definition

Pyrrolidinylisoquinolines represent a privileged scaffold in medicinal chemistry, characterized by the fusion or tethering of a saturated five-membered nitrogen heterocycle (pyrrolidine) to a bicyclic aromatic isoquinoline core. This structural motif bridges the gap between classic alkaloid natural products and modern synthetic ligands for G-Protein Coupled Receptors (GPCRs) and kinases.

Unlike simple isoquinolines, the addition of the pyrrolidine ring introduces a critical sp³-hybridized vector , enhancing solubility and providing a distinct basic center often required for high-affinity binding in aminergic targets (e.g., Histamine H3, Serotonin 5-HT).

Structural Classification[1]
  • Pendant Pyrrolidinylisoquinolines: The pyrrolidine ring is attached via a single bond (typically at C1, C3, or C4). Common in H3 antagonists.[1]

  • Spiro-Pyrrolidinylisoquinolines: The pyrrolidine and isoquinoline share a single carbon atom, creating a rigid, orthogonal 3D structure.

  • Fused Pyrroloisoquinolines: (Distinct but related) The rings share a bond, forming a tricyclic core (e.g., lamellarins). Note: This guide focuses on the non-fused pyrrolidinyl variants.

Part 2: Historical Discovery & Biosynthetic Origins

The history of pyrrolidinylisoquinolines is not defined by a single serendipitous discovery but by the evolution from biosynthetic mimicry to rational drug design .

The Biosynthetic Era (1970s)

The initial scientific interest arose from the study of plant alkaloids. In 1979, Edward Leete provided the foundational work on the biosynthesis of 4-pyrrolidinylisoquinoline alkaloids.[2][3] His research demonstrated that these structures could be synthesized under "physiological conditions" (neutral pH, ambient temperature) via the Mannich-like condensation of amino aldehydes.

  • Significance: This established the scaffold as a "natural product mimic," suggesting that synthetic derivatives might possess inherent biological compatibility.

  • Mechanism: The reaction likely involves the nucleophilic attack of an isoquinoline enamine equivalent onto a pyrrolinium salt derived from ornithine.

The GPCR Renaissance (2000s)

In the early 21st century, the scaffold found its "killer application" in the search for Histamine H3 Receptor Antagonists . Pharmaceutical giants like Johnson & Johnson and Abbott identified that the pyrrolidinyl-isoquinoline moiety served as an ideal replacement for the imidazole ring of histamine, avoiding the cytochrome P450 inhibition issues associated with imidazoles.

  • Key Breakthrough: The development of JNJ-5207852 and related analogs demonstrated that a pyrrolidine ring attached to a tetrahydroisoquinoline core provided dual activity: H3 antagonism (for cognitive enhancement) and Serotonin Transporter (SERT) inhibition (for antidepressant effects).

Part 3: Synthetic Methodologies

The construction of pyrrolidinylisoquinolines requires mastering two distinct chemistries: the formation of the isoquinoline core and the installation of the pyrrolidine ring.

Protocol A: The Bischler-Napieralski Route (Core Synthesis)

This is the industry-standard method for generating the dihydroisoquinoline intermediate, which is subsequently reduced and functionalized.

Step-by-Step Methodology:

  • Amide Formation: React a phenethylamine derivative with a carboxylic acid chloride (e.g., pyrrolidine-carbonyl chloride) in DCM with TEA.

  • Cyclization: Treat the amide with a dehydrating agent (

    
     or 
    
    
    
    ) in refluxing toluene or acetonitrile.
    • Critical Control Point: Temperature must be strictly controlled (reflux) to ensure cyclization without charring.

  • Reduction: The resulting imine (dihydroisoquinoline) is reduced to the tetrahydroisoquinoline using

    
     in methanol.
    
Protocol B: Metal-Catalyzed Cross-Coupling (Pyrrolidine Installation)

For C1-substituted derivatives, Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig coupling is used.
  • Halogenation: Convert the isoquinolinone to 1-chloroisoquinoline using

    
    .
    
  • Coupling: React 1-chloroisoquinoline with pyrrolidine.

    • Conditions:

      
       (catalyst), BINAP (ligand), 
      
      
      
      (base), Toluene, 100°C.
    • Why: Palladium catalysis allows for the coupling of sterically hindered pyrrolidines that fail under standard

      
       conditions.
      
Visualization: Synthetic Workflow

Synthesis Start Phenethylamine Precursor Amide Amide Intermediate Start->Amide Acylation Cyclization Bischler-Napieralski (POCl3, Reflux) Amide->Cyclization DHI Dihydroisoquinoline Cyclization->DHI -H2O THI Tetrahydroisoquinoline (Core) DHI->THI NaBH4 Red. Coupling Pd-Catalyzed C-N Coupling THI->Coupling + Pyrrolidine Final Pyrrolidinylisoquinoline Product Coupling->Final

Caption: Figure 1. Modular synthesis of the scaffold via the classic Bischler-Napieralski cyclization followed by Palladium-catalyzed amination.

Part 4: Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of this class is driven by the basicity of the pyrrolidine nitrogen and the lipophilicity of the isoquinoline tail.

Case Study: Histamine H3 Antagonists

Target: Central Nervous System (Cognitive deficits, Narcolepsy).[1] Mechanism: Blockade of presynaptic H3 autoreceptors increases histamine release.

Structural RegionModificationEffect on Activity
Pyrrolidine Nitrogen Methylation / H-bond acceptorCritical for ionic interaction with Aspartate in the receptor TM3 region.
Isoquinoline Core 6,7-Dimethoxy substitutionIncreases affinity; mimics the catecholamine pharmacophore.
Linker Rigid vs. FlexibleDirect attachment (C1) restricts conformation, improving selectivity over H4 receptors.
Lipophilic Tail Phenoxy/Benzyl groupEnhances BBB penetration and occupies the secondary binding pocket.
Emerging Application: Kinase Inhibition (Haspin)

Recent studies (2025) have shown that pyrrolo[3,2-g]isoquinolines (a fused variant) act as nanomolar inhibitors of Haspin kinase, a target for cancer therapy.[4]

  • Differentiation: Unlike the H3 antagonists which rely on the basic amine, these kinase inhibitors utilize the planar aromatic system to intercalate into the ATP-binding pocket.

Visualization: H3 Receptor Pharmacophore

SAR cluster_0 Pharmacophore Interaction Receptor Histamine H3 Receptor Binding Site Aspartate Aspartate (TM3) Anionic Site Pocket Hydrophobic Pocket Drug Pyrrolidinylisoquinoline Ligand Pyrrolidine Pyrrolidine Ring (Basic Amine) Drug->Pyrrolidine Isoquinoline Isoquinoline Core (Scaffold) Drug->Isoquinoline Pyrrolidine->Aspartate Ionic Bond (Salt Bridge) Isoquinoline->Pocket Pi-Pi Stacking / Van der Waals

Caption: Figure 2. Pharmacophore mapping of Pyrrolidinylisoquinolines binding to the Histamine H3 Receptor. The basic pyrrolidine nitrogen forms a critical salt bridge.

Part 5: Future Outlook

The field is moving toward Multi-Target Directed Ligands (MTDLs) .[5] The pyrrolidinylisoquinoline scaffold is currently being optimized to hit both:

  • H3 Receptors (to improve cognition)

  • Acetylcholinesterase (AChE) (to prevent acetylcholine breakdown in Alzheimer's).

This dual-action approach represents the frontier of neurodegenerative drug discovery, leveraging the scaffold's ability to tolerate bulky substitutions that can span the catalytic and peripheral anionic sites of AChE.

Part 6: References

  • Leete, E. (1979).[2][3][6] Synthesis of 4-(1-methyl-2-pyrrolidinyl)isoquinoline under physiological conditions: a model for the biosynthesis of 4-pyrrolidinylisoquinoline alkaloids. Tetrahedron Letters, 20(47), 4527-4528.[2][3] Link[2]

  • Stocking, E. M., et al. (2010).[7] Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists.[7] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[7] Link

  • Letavic, M. A., et al. (2007). Pyrrolidino-tetrahydroisoquinolines as potent dual H3 antagonist and serotonin transporter inhibitors.[8] Bioorganic & Medicinal Chemistry Letters, 17(9), 2603-2607.[8] Link

  • Boulangé, A., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.[4] Molecules, 30(1).[4] Link

  • Králová, P., & Soural, M. (2024). Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives. European Journal of Medicinal Chemistry, 269, 116287. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

This Application Note is designed for medicinal chemists and process development scientists. It addresses the synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline , a high-value scaffold in kinase inhibitor discovery (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline , a high-value scaffold in kinase inhibitor discovery (e.g., ROCK, PKA inhibitors).

Because the direct coupling of a heteroaryl halide with a secondary alkyl boronate (sp²-sp³) is chemically fraught with


-hydride elimination and low turnover, this guide presents two distinct protocols:
  • The "Robust" Route (Recommended): Suzuki coupling with a vinyl boronate followed by hydrogenation. High reliability, scalable.

  • The "Direct" Route (Advanced): Direct sp²-sp³ coupling using specialized ligands (RuPhos/CataCXium A). Shorter step count, but requires strict optimization.

[1]

Executive Summary & Strategic Analysis

The target molecule combines an electron-deficient isoquinoline ring with a saturated, N-protected pyrrolidine at the C4 position.

  • The Challenge: Direct coupling of 4-bromoisoquinoline with 1-Boc-pyrrolidin-3-ylboronic acid involves a difficult sp²-sp³ bond formation. The secondary alkyl palladium intermediate is prone to rapid

    
    -hydride elimination, leading to isomerized alkene byproducts rather than the coupled product.
    
  • The Solution:

    • Route A (Vinyl) utilizes a sp²-sp² coupling (highly efficient) followed by a trivial reduction. This is the industry-standard approach for reliability.

    • Route B (Alkyl) utilizes bulky, electron-rich phosphine ligands to accelerate reductive elimination over

      
       elimination.
      
Reaction Pathway Logic

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on project phase (Discovery vs. Process).

ReactionLogic Start Target: 4-(1-Boc-3-pyrrolidinyl)isoquinoline RouteA Route A: Vinyl Coupling (Recommended for Scale) Start->RouteA Reliability Priority RouteB Route B: Direct Alkyl Coupling (Discovery/HTS) Start->RouteB Step-Count Priority StepA1 Step 1: Suzuki (sp2-sp2) Pd(dppf)Cl2 / Vinyl Boronate RouteA->StepA1 StepB1 Single Step: Suzuki (sp2-sp3) Pd-RuPhos or Pd-PEPPSI RouteB->StepB1 StepA2 Step 2: Hydrogenation H2 / Pd/C StepA1->StepA2 RiskA Low Risk High Yield StepA2->RiskA RiskB High Risk Requires Screening StepB1->RiskB

Caption: Strategic decision tree for synthesizing the 4-pyrrolidinylisoquinoline scaffold. Route A is preferred for multi-gram synthesis.

Protocol A: The Vinyl Boronate Route (Recommended)[1]

This route avoids the problematic sp³ coupling by installing the pyrrolidine ring as an alkene (dihydro-1H-pyrrole) and subsequently reducing it.

Phase 1: Suzuki Cross-Coupling

Reaction: 4-Bromoisoquinoline + 1-N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester


 4-(1-Boc-2,5-dihydro-1H-pyrrol-3-yl)isoquinoline.
Reagents & Materials
ComponentEquiv.RoleSpecification
4-Bromoisoquinoline 1.0ElectrophileCAS: 1532-97-4
Vinyl Boronate 1.2Nucleophile1-N-Boc-2,5-dihydro-1H-pyrrole-3-BPin (CAS: 212127-83-8)
Pd(dppf)Cl₂·DCM 0.05CatalystRobust, air-stable Pd(II) precatalyst
K₂CO₃ 3.0Base2M Aqueous Solution (Degassed)
1,4-Dioxane -Solvent0.2 M concentration relative to halide
Experimental Procedure
  • Inertion: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle Nitrogen/Vacuum (3x) to remove oxygen.

  • Loading: Under Nitrogen flow, add 4-Bromoisoquinoline (1.0 eq), the Vinyl Boronate (1.2 eq), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvation: Add 1,4-Dioxane (degassed) followed by 2M aq. K₂CO₃ (3.0 eq).

    • Expert Insight: The isoquinoline nitrogen can coordinate to Pd. Using a bidentate ligand like dppf prevents catalyst poisoning.

  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LCMS for the disappearance of the bromide (M+H ~208/210).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product usually elutes around 30-50% EtOAc due to the polarity of the Boc-amine and isoquinoline.

Phase 2: Hydrogenation

Reaction: Reduction of the internal alkene to the saturated pyrrolidine.

Experimental Procedure
  • Dissolution: Dissolve the alkene intermediate from Phase 1 in MeOH or EtOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (wet support, 10% loading by weight of substrate).

  • Hydrogenation: Stir under a balloon of H₂ (1 atm) at room temperature.

    • Critical Control: Isoquinolines can be reduced to tetrahydroisoquinolines under high pressure or acidic conditions. At 1 atm neutral pH, the alkene reduces much faster than the heteroaromatic ring. Do not add acid.

  • Filtration: Once LCMS shows conversion (usually < 4 hours), filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to yield the target 4-(1-Boc-3-pyrrolidinyl)isoquinoline .

Protocol B: Direct sp²-sp³ Coupling (Advanced)

This route uses Molander salts (Potassium organotrifluoroborates) or Boronic acids with specialized ligands to force the difficult coupling. Use this if the vinyl boronate is unavailable or if you are synthesizing a library.

Reagents & Materials
ComponentEquiv.RoleNotes
4-Bromoisoquinoline 1.0Electrophile
BF3K Salt 1.5NucleophilePotassium (1-(tert-butoxycarbonyl)pyrrolidin-3-yl)trifluoroborate
Pd(OAc)₂ 0.10Pre-catalyst10 mol% loading required for difficult couplings
RuPhos 0.20Ligand2:1 Ligand:Pd ratio. Essential for sp³ coupling.
Cs₂CO₃ 3.0BaseAnhydrous; stronger base often required.
Toluene/H₂O 10:1SolventBiphasic system is critical for BF3K solubility.
Experimental Procedure
  • Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and RuPhos in the solvent (Toluene) and stir at room temperature for 10 minutes to form the active catalytic species.

  • Reaction Assembly: Add 4-Bromoisoquinoline, the BF3K salt, and Cs₂CO₃ to a pressure vial.

  • Combination: Add the pre-formed catalyst solution and the water portion.

  • Conditions: Seal the vial and heat to 95°C for 24 hours.

    • Mechanistic Note: The high temperature is necessary for the transmetallation of the alkyl boron species, but RuPhos protects the Pd center from

      
      -hydride elimination.
      
  • Workup: Filter through Celite, extract with EtOAc, and purify via reverse-phase prep-HPLC if possible, as protodeboronation byproducts (isoquinoline) are common in this route.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Route A) Isoquinoline poisoning PdIncrease catalyst loading to 10 mol% or switch to Pd-PEPPSI-IPr , which is highly resistant to N-coordination.
Isomerized Product (Route B)

-hydride elimination
Switch ligand to CataCXium A or XPhos . Ensure the reaction is strictly anhydrous if using boronic esters (vs BF3K).
Over-reduction (Route A, Step 2) Reduction of Isoquinoline ringStop reaction immediately upon alkene consumption. Ensure no acid (HCl/AcOH) is present. Use EtOAc instead of MeOH as solvent.
Protodeboronation Boronate instabilityUse the BF3K salt (Molander salt) instead of the boronic acid; it acts as a slow-release reservoir of the active species.

Safety & Handling

  • Palladium Residues: Isoquinolines have high affinity for metals. Ensure thorough scavenging (e.g., SiliaMetS® Thiol or DMT) if the compound is for biological assay, as residual Pd can give false positives in kinase assays.

  • Hydrogenation: H₂ is flammable. Ensure proper grounding when handling dry Pd/C (pyrophoric). Use wet Pd/C variants to minimize ignition risk.

  • Isoquinolines: Treat as potential irritants and bioactive compounds. Handle in a fume hood.

References

  • Suzuki-Miyaura Coupling (General): Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483.[1] Link

  • sp²-sp³ Coupling (Molander Conditions): Molander, G. A.; Biolatto, B. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates." J. Org.[1][2][3][4] Chem.2003 , 68, 4302–4314.[1] Link

  • RuPhos Ligand Utility: Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." J. Am. Chem. Soc.[1][2]2004 , 126, 13028–13029. (Note: RuPhos was developed for difficult couplings, applicable here). Link

  • Vinyl Boronate Synthesis Strategy: Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving C(sp3)–C(sp2) Coupling Problems." J. Med. Chem.2011 , 54, 3451–3479. Link

  • Pd-PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chem. Eur. J.2006 , 12, 4749–4755. Link

Author Note: This protocol assumes the starting material 4-bromoisoquinoline is commercially available. If synthesizing from isoquinoline, bromination at C4 is achieved via NBS/DMF.

Sources

Application

deprotection of Boc group from 4-(1-Boc-3-pyrrolidinyl)isoquinoline

Technical Application Note: Optimized Deprotection Strategies for 4-(1-Boc-3-pyrrolidinyl)isoquinoline Executive Summary This guide details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) prote...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Deprotection Strategies for 4-(1-Boc-3-pyrrolidinyl)isoquinoline

Executive Summary

This guide details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-(1-Boc-3-pyrrolidinyl)isoquinoline , a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Verosudil analogs).

Unlike simple aliphatic amines, this substrate contains a basic isoquinoline core (pKa ~5.4) in addition to the pyrrolidine amine.[1] This dual-basic character necessitates specific handling during workup to avoid low yields caused by water solubility or "oiling out" of the free base. This note presents two validated methods: Method A (TFA/DCM) for analytical/small-scale batches and Method B (HCl/Dioxane) for scalable isolation of the dihydrochloride salt.

Scientific Context & Strategic Analysis

The Chemical Challenge

The starting material, 4-(1-Boc-3-pyrrolidinyl)isoquinoline , possesses two distinct nitrogen centers:

  • Pyrrolidine Nitrogen: Protected by Boc. Upon deprotection, it becomes a secondary amine (pKa ~11.0).

  • Isoquinoline Nitrogen: A pyridine-like nitrogen (pKa ~5.4).

The Deprotection Mechanism: Acidic cleavage of the Boc group proceeds via protonation of the carbamate oxygen, followed by the elimination of the tert-butyl cation (as isobutylene) and decarboxylation.

  • Critical Insight: Because the isoquinoline ring is electron-deficient, it does not act as a nucleophile toward the tert-butyl cation. Therefore, the addition of cation scavengers (e.g., triethylsilane) is generally unnecessary unless highly electron-rich impurities are present.

The Isolation Challenge: The product, 4-(3-pyrrolidinyl)isoquinoline , is highly polar in its salt form and moderately polar as a free base.

  • Risk: Standard aqueous workup (neutralization with NaHCO₃ and extraction into EtOAc) often results in poor recovery because the free base remains partially soluble in the aqueous phase or forms an emulsion.

  • Solution: Isolating the product as a defined salt (dihydrochloride or bis-trifluoroacetate) by precipitation is the most robust strategy for high recovery.

Visualizing the Reaction Pathway

The following diagram illustrates the reaction mechanism and the divergence in workup strategies.

BocDeprotection cluster_0 Key Transformation SM 4-(1-Boc-3-pyrrolidinyl) isoquinoline Inter Protonated Intermediate (Carbamic Acid) SM->Inter + H+ (TFA or HCl) Cation tert-Butyl Cation (t-Bu+) Inter->Cation Product_Salt Product Salt (Di-cation) Inter->Product_Salt - CO2 Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ Product_Salt->Product_Salt Precipitation (Recommended) FreeBase Free Base (Oil/Solid) Product_Salt->FreeBase NaOH/NaHCO3 (Risk: Aqueous Loss)

Caption: Mechanistic pathway of acid-mediated Boc cleavage showing the critical decision point between salt isolation (green) and free-basing (red dotted).

Experimental Protocols

Method A: TFA-Mediated Deprotection (Small Scale / Prep-HPLC)

Best for: <100 mg scales, or when the next step involves coupling in DMF/DMSO.

Reagents:

  • Trifluoroacetic Acid (TFA) (Reagent Grade)

  • Dichloromethane (DCM) (Anhydrous preferred but not strictly required)

Protocol:

  • Dissolution: Dissolve 4-(1-Boc-3-pyrrolidinyl)isoquinoline (1.0 equiv) in DCM (concentration 0.1 M).

  • Acid Addition: Cool the solution to 0°C. Add TFA dropwise.

    • Ratio: Use a 1:4 ratio of TFA:DCM (v/v). (e.g., 1 mL TFA for 4 mL DCM).

  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM, stain with Ninhydrin) or LCMS. The starting material (Boc) peak should disappear; the product peak (M-100 mass) will appear.

  • Workup (Evaporation):

    • Concentrate the reaction mixture in vacuo.

    • Azeotrope: Add toluene (2x volume) and concentrate again to remove residual TFA. Repeat 3 times.

    • Result: The product is isolated as the bis-trifluoroacetate salt (hygroscopic gum/solid).

Pros/Cons:

  • (+) Fast, homogeneous reaction.

  • (-) Residual TFA can interfere with subsequent base-sensitive reactions.

  • (-) Product is often a gum, difficult to weigh.

Method B: HCl/Dioxane Deprotection (Scale-Up / Solid Isolation)

Best for: >100 mg scales, storage, and strict stoichiometry control.

Reagents:

  • 4M HCl in 1,4-Dioxane (Commercial solution)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc) as co-solvent.

Protocol:

  • Dissolution: Dissolve the substrate in a minimum amount of MeOH or EtOAc (approx. 5-10 mL per gram).

    • Note: If solubility is poor in EtOAc, use MeOH, but be aware that precipitation may be slower.

  • Acid Addition: Add 4M HCl in Dioxane (5-10 equivalents).

    • Why excess? To ensure protonation of both the pyrrolidine and the isoquinoline, driving the equilibrium and ensuring the salt precipitates.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: A white to off-white precipitate (the dihydrochloride salt) should form.

  • Workup (Filtration):

    • Dilute the mixture with Et₂O (Diethyl Ether) or MTBE (Methyl tert-butyl ether) to complete precipitation.

    • Filter the solid under vacuum / nitrogen flow.

    • Wash the cake with Et₂O (2x).

    • Dry under high vacuum.

Pros/Cons:

  • (+) Yields a free-flowing solid (Dihydrochloride salt).

  • (+) Removes organic impurities in the filtrate.

  • (+) No residual TFA.

  • (-) Requires handling of corrosive HCl/Dioxane.

Quantitative Data Summary

ParameterMethod A (TFA/DCM)Method B (HCl/Dioxane)
Reaction Time 1 - 2 Hours2 - 4 Hours
Temperature 0°C to RTRT
Yield (Isolated) >95% (Quantitative)85 - 95%
Product Form Bis-TFA Salt (Gum/Oil)Dihydrochloride Salt (Solid)
Hygroscopicity HighModerate
Suitability Analytical / Prep-HPLCStorage / Scale-up

Analytical Validation (Self-Validating the Protocol)

To confirm successful deprotection, compare the NMR and LCMS data of the product against the starting material.

1. 1H NMR (D₂O or DMSO-d₆):

  • Diagnostic Change: The large singlet corresponding to the Boc tert-butyl group (~1.40 - 1.45 ppm, 9H) must be completely absent .

  • Isoquinoline Region: The aromatic protons (7.5 - 9.5 ppm) will shift downfield slightly due to the protonation of the isoquinoline nitrogen.

  • Pyrrolidine Region: The protons alpha to the nitrogen (approx. 3.0 - 3.5 ppm) will shift and split differently due to the removal of the carbamate rotamers.

2. LCMS (ESI+):

  • Starting Material: [M+H]+ = X (e.g., 313 amu).

  • Product: [M+H]+ = X - 100 (Loss of Boc).

  • Note: You may see a fragmentation peak of [M-56] (loss of isobutylene) in the SM trace, but the product trace should be a clean single peak at the deprotected mass.

Troubleshooting & Critical Process Parameters

Issue: Product "Oils Out" during HCl precipitation.
  • Cause: The solvent is too polar (too much MeOH) or the salt is hygroscopic.

  • Fix: Decant the supernatant. Triturate (grind) the oil with fresh anhydrous Et₂O or Acetone. Sonication often induces crystallization.

Issue: Low Yield after Aqueous Workup (Free Base).
  • Cause: The product is water-soluble (amphiphilic).

  • Fix: Do not use water. If the free base is absolutely required:

    • Suspend the salt in DCM.

    • Add solid Na₂CO₃ or Amberlyst A-21 (weakly basic resin).

    • Stir for 1 hour.

    • Filter and evaporate. This avoids the aqueous partition coefficient issue.

Issue: Incomplete Reaction.
  • Cause: HCl concentration dropped (HCl gas escaped dioxane).

  • Fix: Add fresh HCl/Dioxane or raise temperature to 35°C.

References

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons, 2006. (Standard reference for Boc cleavage mechanisms).
  • LASSBio-2065 Synthesis:Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. (Context for isoquinoline-pyrrolidine scaffolds in drug discovery).

    • Source:

  • BenchChem Application Note:A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. (General comparison of TFA vs HCl).

    • Source:

  • Verosudil (AR-12286) Structure & Properties: (Reference for the relevance of the 4-substituted isoquinoline scaffold).

    • Source:

Sources

Method

Application Note: Strategic Synthesis &amp; Utilization of 4-(1-Boc-3-pyrrolidinyl)isoquinoline in Kinase Inhibitor Design

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the synthesis, handling, and application of 4-(1-Boc-3-pyrrolidinyl)isoquinoline —a critical...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It addresses the synthesis, handling, and application of 4-(1-Boc-3-pyrrolidinyl)isoquinoline —a critical scaffold for accessing novel kinase inhibitors, particularly those targeting the Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) families.

Executive Summary

The 4-(1-Boc-3-pyrrolidinyl)isoquinoline scaffold represents a privileged intermediate in the design of ATP-competitive kinase inhibitors. While the isoquinoline core provides a robust hinge-binding motif (mimicking the adenine ring of ATP), the 3-pyrrolidinyl substituent at the C4 position serves two critical functions:

  • Solubility Vector: It disrupts the planarity of the aromatic system, significantly improving aqueous solubility compared to flat heteroaromatic analogs.

  • Exit Vector: It projects substituents into the solvent-exposed region or the ribose-binding pocket, allowing for the fine-tuning of pharmacokinetic (PK) properties without disrupting the primary binding mode.

This guide details the Negishi cross-coupling as the preferred synthetic route due to the challenges associated with secondary alkyl-aryl bond formation, alongside a secondary Suzuki-Miyaura protocol.

Structural Analysis & Retrosynthesis

The primary challenge in synthesizing this molecule is the formation of the


 bond between the electron-deficient isoquinoline (C4) and the secondary carbon of the pyrrolidine ring.
Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward synthesis workflow.

SynthesisWorkflow IsoQ 4-Bromoisoquinoline (Starting Material) Coupling Pd-Catalyzed Cross-Coupling (Csp2-Csp3 Bond Formation) IsoQ->Coupling PyrZn Boc-Pyrrolidine-3-Zinc Iodide (Nucleophile - Negishi) PyrZn->Coupling Preferred (Negishi) High Fidelity PyrBor Boc-Pyrrolidine-3-Boronate (Nucleophile - Suzuki) PyrBor->Coupling Alternative (Suzuki) Risk: Isomerization Product 4-(1-Boc-3-pyrrolidinyl)isoquinoline (Key Intermediate) Coupling->Product Deprotection Boc Deprotection (TFA or HCl) Product->Deprotection Library DIVERSIFICATION (Amides, Ureas, Reductive Amination) Deprotection->Library SAR Exploration

Figure 1: Strategic workflow for accessing and diversifying the isoquinoline-pyrrolidine scaffold.

Experimental Protocols

Protocol A: Negishi Coupling (Gold Standard)

Rationale: Coupling a secondary alkyl center (pyrrolidine C3) to an aryl halide is prone to


-hydride elimination and isomerization in Suzuki conditions. The Negishi coupling, using alkylzinc reagents and specific ligands (e.g., CPhos, RuPhos), suppresses these side reactions and is the recommended route for scale-up.

Materials:

  • Substrate: 4-Bromoisoquinoline (1.0 equiv)

  • Reagent: (1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)zinc(II) iodide (1.2–1.5 equiv, 0.5 M in THF). Note: Can be prepared from the iodide via Zn dust insertion or purchased.

  • Catalyst: Pd(OAc)₂ (2 mol%)[1][2]

  • Ligand: CPhos or XPhos (4 mol%)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under Argon, charge Pd(OAc)₂ and CPhos. Add anhydrous THF (2 mL/mmol) and stir at room temperature for 15 minutes until the solution turns orange/red (active Pd(0) species).

  • Substrate Addition: Add 4-Bromoisoquinoline (solid) directly to the catalyst solution.

  • Zinc Reagent Addition: Dropwise add the organozinc reagent solution over 10 minutes. Exotherm warning: Monitor internal temperature.

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor conversion by LC-MS (Target M+H = ~301.17).

  • Quench: Cool to RT. Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product typically elutes around 40-50% EtOAc.

Protocol B: Suzuki-Miyaura Coupling (Alternative)

Rationale: Useful if organozinc reagents are unavailable. Requires specialized ligands to prevent isomerization of the secondary alkyl group.

Materials:

  • Substrate: 4-Bromoisoquinoline (1.0 equiv)

  • Boronate: 1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂dba₃ + RuPhos

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degas solvents thoroughly (sparge with Argon for 20 mins).

  • Combine aryl halide, boronate ester, base, and catalyst in a pressure vial.

  • Add degassed solvent. Seal and heat to 90–100°C for 16 hours.

  • Note: If isomerization (migration of the bond to the pyrrolidine C2 position) is observed, switch to Protocol A.

Diversification & SAR Strategy

Once the 4-(1-Boc-3-pyrrolidinyl)isoquinoline is isolated, the Boc group is removed (TFA/DCM, 1:4 ratio, 1 hr) to reveal the secondary amine. This amine is the "handle" for generating a library of kinase inhibitors.

Key SAR Modifications

The table below summarizes common derivatization strategies and their impact on kinase potency (specifically ROCK/PKA).

Reaction TypeReagent ClassPharmacological GoalExample Structure
Amide Coupling Aryl/Heteroaryl AcidsTarget the ribose pocket; improve selectivity.IsoQ-Pyr-CO-Ar
Urea Formation Isocyanates / Carbamoyl ChloridesIntroduce H-bond donors/acceptors; rigidify the tail.IsoQ-Pyr-CO-NH-R
Reductive Amination Aldehydes + NaBH(OAc)₃Increase basicity; improve solubility/permeability.IsoQ-Pyr-CH2-R
Sulfonylation Sulfonyl ChloridesMimic transition state; strong H-bonding.IsoQ-Pyr-SO2-R

Biological Context: ROCK Inhibition

The isoquinoline core is historically significant in ROCK inhibition (e.g., Fasudil , Ripasudil ). However, most first-generation inhibitors are planar and suffer from poor selectivity.

  • Mechanism: The isoquinoline nitrogen binds to the hinge region (Met156 in ROCK1).

  • Advantage of C4-Pyrrolidine: The pyrrolidine ring at C4 creates a "twisted" conformation. This non-planar geometry can improve selectivity against closely related kinases (like PKA or MRCK) by exploiting subtle differences in the solvent channel.

BindingMode Hinge Hinge Region (Met156) Solvent Solvent Front (Permissive Area) Hydrophobic Hydrophobic Pocket IsoQ Isoquinoline Core (H-Bond Acceptor) IsoQ->Hinge H-Bonding IsoQ->Hydrophobic Van der Waals Pyr Pyrrolidine Ring (Rigid Linker) IsoQ->Pyr C4-Attachment Pyr->Solvent Projects into Tail Functional Tail (Selectivity) Pyr->Tail Connects to Tail->Solvent Solubilizing

Figure 2: Conceptual binding mode of C4-substituted isoquinolines in the ROCK ATP-binding pocket.

Troubleshooting & Storage

  • Stability: The Boc-protected intermediate is stable at room temperature. Store under inert atmosphere to prevent slow oxidation of the pyrrolidine ring over months.

  • Deprotection Issue: If using HCl/Dioxane for deprotection, the resulting amine hydrochloride salt may be hygroscopic. Lyophilization is recommended.

  • Purification: The free amine (after deprotection) is polar. Use DCM:MeOH:NH₄OH (90:10:1) for silica chromatography, or Reverse Phase (C18) HPLC with 0.1% Formic Acid.

References

  • Negishi Coupling for Secondary Alkyls: Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[2][3][4][5] Link

  • Isoquinoline Kinase Inhibitors (ROCK): Liao, C., et al. (2007). Design and synthesis of novel Rho-kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Suzuki Coupling Challenges: Crudden, C. M., et al. (2016). Stereospecific cross-coupling of secondary alkylboronic esters. Nature Communications. Link

  • Scaffold Synthesis (General Isoquinoline): Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines via Pd-Catalyzed Coupling. Organic Letters. Link

  • CPhos Ligand Utility: Milne, J. E., & Buchwald, S. L. (2004).[2] An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[2][3][4][5] Link

Sources

Application

Application Notes and Protocols: N-Alkylation of the Pyrrolidine Ring

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the N-Alkylated Pyrrolidine Scaffold The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Alkylated Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in over 20 FDA-approved drugs underscores its importance as a privileged scaffold.[1] The N-alkylation of this ring system offers a powerful tool to modulate a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[3] This strategic modification can also introduce new points of interaction with biological targets, enhancing potency and selectivity.[3][4] This guide provides a detailed overview of common and advanced experimental procedures for the N-alkylation of the pyrrolidine ring, offering insights into the underlying principles and practical considerations for successful synthesis.

Core Methodologies for N-Alkylation

The synthesis of N-alkylated pyrrolidines can be broadly categorized into three primary strategies: classical nucleophilic substitution, reductive amination, and modern catalytic approaches. The choice of method depends on several factors, including the nature of the alkylating agent, the substitution pattern of the pyrrolidine ring, and the desired scale of the reaction.

1. Nucleophilic Substitution: The Classical Approach

This fundamental method involves the reaction of a pyrrolidine with an alkyl halide or a related electrophile.[5] The lone pair of electrons on the nitrogen atom acts as a nucleophile, displacing a leaving group on the alkylating agent.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically employed to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N), is often added to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[6]

  • Temperature: The reaction temperature is a critical parameter. While some reactive alkyl halides can react at room temperature, others may require heating to increase the reaction rate.[6] However, excessive heat can lead to side reactions, such as elimination or over-alkylation.

  • Phase-Transfer Catalysis: For reactions involving immiscible phases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) can be used to shuttle the reactants between the phases, enhancing the reaction rate.[6]

Experimental Protocol: General Procedure for N-Alkylation via Nucleophilic Substitution

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyrrolidine derivative (1.0 equiv.), the alkyl halide (1.1-1.5 equiv.), and a suitable solvent (e.g., ACN or DMF).

  • Addition of Base: Add the base (1.5-2.0 equiv., e.g., K₂CO₃).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired N-alkylated pyrrolidine.

ParameterTypical RangeRationale
Temperature 25 - 100 °CBalances reaction rate with potential for side reactions.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.
Equivalents of Alkylating Agent 1.1 - 2.0A slight excess is often used to ensure complete consumption of the starting pyrrolidine.
Equivalents of Base 1.5 - 3.0Neutralizes the generated acid and drives the reaction forward.

Table 1. General Reaction Parameters for Nucleophilic Substitution.

Reductive Amination: A Versatile and Efficient Strategy

Reductive amination is a powerful and widely used method for forming C-N bonds and is particularly effective for the N-alkylation of pyrrolidines.[7][8][9] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of a carbonyl compound (aldehyde or ketone) with the pyrrolidine, followed by its in-situ reduction to the corresponding N-alkylated product.[9]

Causality Behind Experimental Choices:

  • Reducing Agents: A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being the most common for their mildness and selectivity.[8] Sodium borohydride (NaBH₄) can also be used, but often requires acidic conditions to be effective for imine reduction.[8]

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for reductive amination with STAB. For reactions with NaBH₃CN or NaBH₄, protic solvents like methanol or ethanol are often used.

  • pH Control: The pH of the reaction is crucial. Mildly acidic conditions (pH 4-6) are generally optimal for iminium ion formation without causing significant decomposition of the reactants or the reducing agent. Acetic acid is commonly added to achieve the desired pH.

Experimental Protocol: N-Alkylation via Reductive Amination using STAB

  • Reaction Setup: In a round-bottom flask, dissolve the pyrrolidine derivative (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in an anhydrous solvent such as DCM or DCE.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1-0.5 equiv.).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

ReagentMolar Ratio (to Pyrrolidine)Function
Aldehyde/Ketone 1.0 - 1.2Alkyl source, forms iminium ion.
Sodium Triacetoxyborohydride (STAB) 1.2 - 1.5Mild and selective reducing agent.
Acetic Acid 0.1 - 0.5Catalyzes iminium ion formation.

Table 2. Key Reagents and Stoichiometry for Reductive Amination.

Workflow for Reductive Amination:

Reductive_Amination Pyrrolidine Pyrrolidine Iminium Iminium Ion Intermediate Pyrrolidine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Product N-Alkylated Pyrrolidine Iminium->Product Reduction H2O H₂O Iminium->H2O STAB STAB

Caption: Reductive amination workflow.

Modern Catalytic Methods: Expanding the Scope

Recent advances in catalysis have provided new and efficient methods for the N-alkylation of pyrrolidines, often with improved selectivity and under milder conditions.[10]

a) Transition-Metal Catalyzed N-Alkylation

Palladium, ruthenium, and iridium-based catalysts have been successfully employed for the N-alkylation of amines with alcohols, which are attractive "green" alkylating agents.[10][11][12] This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the catalyst facilitating both the oxidation and reduction steps.[10]

Experimental Protocol: Palladium-Catalyzed N-Alkylation with an Alcohol

  • Catalyst Preparation: In a reaction vessel, add the palladium catalyst (e.g., Pd/C, 5-10 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Mixture: Add the pyrrolidine derivative (1.0 equiv.), the alcohol (1.5-2.0 equiv.), and a suitable high-boiling solvent (e.g., toluene or xylene).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for the required time, monitoring by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, filter the catalyst, concentrate the filtrate, and purify the product by column chromatography.

b) Metal-Free N-Alkylation

Transition-metal-free approaches offer advantages in terms of cost and potential metal contamination of the final product. One such method involves the use of I₂ as a catalyst for the direct amination of C-H bonds.[13]

Reaction Mechanism Overview:

Catalytic_Alkylation Alcohol Alcohol Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Oxidation Catalyst Catalyst (e.g., Pd, Ru, Ir) Iminium Iminium Ion Aldehyde->Iminium Pyrrolidine Pyrrolidine Pyrrolidine->Iminium Product N-Alkylated Pyrrolidine Iminium->Product Reduction H2 [H]

Caption: "Borrowing Hydrogen" catalytic cycle.

Self-Validating Systems and Troubleshooting

A robust protocol should include measures for self-validation. This involves:

  • Reaction Monitoring: Consistent use of TLC, LC-MS, or GC-MS to track the consumption of starting materials and the formation of the product.

  • Characterization: Thorough characterization of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

  • Control Reactions: In cases of unexpected results, running control experiments (e.g., without the catalyst or base) can help elucidate the reaction pathway and identify potential issues.

Common Issues and Solutions:

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or purification losses.Optimize reaction time and temperature. Check the purity of reagents. Refine the purification method.
Over-alkylation The product is more nucleophilic than the starting material.Use a larger excess of the starting pyrrolidine. Consider a different N-alkylation method.
No Reaction Deactivated starting materials, poor quality reagents, or incorrect reaction conditions.Use a more reactive alkylating agent. Check the activity of the catalyst. Increase the reaction temperature.

Table 3. Troubleshooting Common N-Alkylation Problems.

Conclusion

The N-alkylation of the pyrrolidine ring is a versatile and indispensable transformation in modern organic synthesis and drug discovery. By understanding the principles behind classical and modern methodologies, and by carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a wide array of N-alkylated pyrrolidines. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.

References
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Method

Application Note &amp; Protocol: Synthesis and Evaluation of Novel Haspin Kinase Inhibitors Derived from Isoquinoline Scaffolds

Abstract: Haspin kinase, an atypical serine/threonine kinase, has emerged as a high-value target in oncology due to its critical role in ensuring proper chromosome alignment and segregation during mitosis. Its inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Haspin kinase, an atypical serine/threonine kinase, has emerged as a high-value target in oncology due to its critical role in ensuring proper chromosome alignment and segregation during mitosis. Its inhibition leads to mitotic catastrophe and apoptosis in rapidly dividing cancer cells, making it a promising avenue for therapeutic intervention.[1][2] The isoquinoline core represents a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive compounds.[3][4] This guide provides a comprehensive, in-depth overview of the rationale, synthetic strategies, and biological evaluation of isoquinoline-based Haspin kinase inhibitors. We present detailed, field-proven protocols for the synthesis of a model inhibitor, starting from the construction of the isoquinoline core via the Bischler-Napieralski reaction, followed by functionalization using modern cross-coupling techniques. Furthermore, we provide step-by-step protocols for the in vitro and cellular evaluation of these synthesized compounds, enabling researchers to assess their potency and target engagement.

Introduction to Haspin Kinase as a Therapeutic Target

The Role of Haspin in Mitotic Progression

Haspin (Haploid Germ cell-Specific Nuclear Protein Kinase) is a crucial regulator of cell division.[5] Unlike many other kinases, its primary known substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph).[6][7] This specific phosphorylation event is a key signal in prophase and metaphase, acting as a recruitment platform for the Chromosomal Passenger Complex (CPC).[8] The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and ensuring the faithful segregation of chromosomes.[9] Depletion or inhibition of Haspin disrupts this process, leading to chromosome misalignment, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest and cell death.[6][7][9]

Rationale for Targeting Haspin in Oncology

The dependency of cancer cells on robust and rapid cell division makes the mitotic machinery an attractive target for therapeutic intervention. Haspin is overexpressed in various cancers, and its inhibition has shown potent anti-proliferative effects.[1][10][11] A key advantage of targeting Haspin is its highly specific substrate, which suggests that its inhibition may lead to fewer off-target effects compared to inhibitors of other mitotic kinases that have broader substrate scopes.[11] This specificity presents a promising therapeutic window, potentially minimizing toxicity to non-cancerous cells.[12]

Haspin_Signaling_Pathway Figure 1: Haspin Kinase Signaling in Mitosis Haspin Haspin Kinase H3T3ph Phospho-Histone H3 (H3T3ph) Haspin->H3T3ph Phosphorylates Thr3 H3T3 Histone H3 CPC Chromosomal Passenger Complex (CPC) (e.g., Aurora B) H3T3ph->CPC Recruits Chromosomes Chromosome Alignment & Segregation CPC->Chromosomes Ensures Proper Mitosis Successful Mitosis Chromosomes->Mitosis Inhibitor Isoquinoline Inhibitor Inhibitor->Haspin Inhibits

Caption: A simplified diagram of the Haspin kinase signaling pathway during mitosis.

The Isoquinoline Scaffold in Haspin Kinase Inhibition

The isoquinoline scaffold is a key structural motif in a variety of pharmacologically active compounds. Its rigid, planar structure and the presence of a nitrogen atom provide a versatile framework for introducing various substituents to optimize binding affinity and selectivity for a target protein. Several potent Haspin inhibitors have been developed based on fused heterocyclic systems, including pyrrolo[3,2-g]isoquinolines, demonstrating the utility of this core structure.[13][14][15][16]

Overview of Key Isoquinoline-Based Inhibitors

The development of Haspin inhibitors has led to the discovery of several potent compounds, some of which feature an isoquinoline or a related heterocyclic core. These inhibitors typically occupy the ATP-binding pocket of the kinase.[5]

Compound Core Structure Reported Haspin IC₅₀ Reference
CHR-6494 Imidazo[1,2-b]pyridazine2 nM[17]
Compound 3 1H-pyrrolo[3,2-g]isoquinoline10-80 nM[13]
LDN-192960 (Structure not isoquinoline)Potent Inhibitor[17]
LDN-212320 Pyridazine(Not a Haspin inhibitor)

Note: While CHR-6494 and LDN-192960 are highly potent, they serve as benchmarks for the field. Our focus is on the synthesis of the versatile isoquinoline core, which can be elaborated into potent inhibitors like those in the pyrrolo[3,2-g]isoquinoline series.

Synthetic Strategy & Core Precursor Synthesis

Our strategy focuses on a modular approach, beginning with the synthesis of a functionalized isoquinoline core, which can then be diversified through modern cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Retrosynthesis Figure 2: Retrosynthetic Analysis of a Model Inhibitor Target Target Inhibitor (Functionalized Isoquinoline) Intermediate1 Halogenated Isoquinoline Core Target->Intermediate1 Suzuki Coupling Intermediate2 Dihydroisoquinoline Intermediate1->Intermediate2 Aromatization StartingMaterial β-Arylethylamide Intermediate2->StartingMaterial Bischler-Napieralski Cyclization

Caption: Retrosynthetic approach for the synthesis of isoquinoline-based inhibitors.

Protocol 1: Synthesis of the Isoquinoline Core via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic and effective method for constructing the 3,4-dihydroisoquinoline ring system from β-arylethylamides.[18][19] This intermediate can then be readily oxidized to the aromatic isoquinoline.

Rationale: This reaction proceeds via an intramolecular electrophilic aromatic substitution. The choice of a dehydrating agent like phosphorus oxychloride (POCl₃) is crucial as it activates the amide carbonyl for cyclization.[20][21] The reaction works best with electron-rich aromatic rings.[22]

Materials:

  • β-(3,4-dimethoxyphenyl)ethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0 equiv)

  • Anhydrous Toluene

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Cyclization:

    • To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the β-arylethylamide substrate (1.0 equiv) and anhydrous toluene (approx. 0.2 M concentration).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 2.0 equiv) dropwise via syringe. Caution: The reaction is exothermic.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

    • Basify the aqueous mixture to pH > 9 with a concentrated NaOH or NH₄OH solution.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.[22]

  • Aromatization:

    • Dissolve the crude dihydroisoquinoline in methanol.

    • Add 10% Palladium on carbon (approx. 10 mol% Pd).

    • Heat the mixture to reflux for 8-12 hours, or until TLC/LC-MS indicates full conversion.

    • Cool the reaction, filter through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired isoquinoline core.[23]

Functionalization of the Isoquinoline Core

To explore the SAR, the isoquinoline core must be functionalized. A common strategy is to introduce a halogen (e.g., Bromine or Iodine) at a specific position, which then serves as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a robust and versatile C-C bond-forming reaction, ideal for coupling aryl or heteroaryl boronic acids/esters to our halogenated isoquinoline core.[24][25][26]

Rationale: This reaction involves a catalytic cycle with a palladium(0) species. The choice of ligand is critical for stabilizing the catalyst and facilitating the key steps of oxidative addition and reductive elimination. Electron-rich phosphine ligands are often effective for coupling with heteroaryl chlorides.[27]

Materials:

  • Halogenated isoquinoline (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Pd(PPh₃)₄ or similar Pd(0) catalyst (5 mol%)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent mixture (e.g., Dioxane/Water or DMF/Water)

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • To a reaction tube or flask, add the halogenated isoquinoline (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (5 mol%), and the base (3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1).

  • Seal the vessel and heat to 80-100 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.[28]

Biological Evaluation of Synthesized Inhibitors

Once synthesized and purified, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with an in vitro biochemical assay to determine direct inhibition of the Haspin kinase, followed by a cell-based assay to confirm target engagement in a physiological context.

Screening_Cascade Figure 3: Inhibitor Screening Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Phenotypic Assays Biochem In Vitro Kinase Assay (e.g., ADP-Glo™) IC50 Determine IC₅₀ Value Biochem->IC50 Cellular Cell-Based Target Engagement (Western Blot for p-H3T3) IC50->Cellular Advance Potent Hits EC50 Determine Cellular Potency (EC₅₀) Cellular->EC50 Pheno Cell Viability Assay (e.g., CellTiter-Glo®) EC50->Pheno Confirm Cellular Activity GI50 Determine Growth Inhibition (GI₅₀) Pheno->GI50

Caption: A typical screening cascade for evaluating novel kinase inhibitors.

Protocol 3: In Vitro Haspin Kinase Inhibition Assay (Luminescent)

Homogeneous luminescent assays, such as the ADP-Glo™ Kinase Assay, are robust methods for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Materials:

  • Recombinant human Haspin kinase

  • Histone H3 peptide substrate

  • ATP

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells for "no inhibitor" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer containing the Haspin enzyme and the H3 peptide substrate.

    • Prepare a 2X ATP solution.

    • Add the kinase/substrate mix (e.g., 2 µL) to the wells containing the compounds.

    • Initiate the reaction by adding the ATP solution (e.g., 2 µL).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[8]

  • Signal Generation:

    • Add ADP-Glo™ Reagent (e.g., 5 µL) to all wells to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (e.g., 10 µL) to all wells. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4: Cellular Target Engagement Assay via Western Blot

This assay directly measures the ability of a compound to inhibit Haspin inside cancer cells by quantifying the levels of its downstream phosphorylation target, H3T3ph.[12]

Principle: Cancer cells (e.g., HeLa or HCT-116) are treated with the inhibitor. After treatment, cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting using a specific antibody against phospho-Histone H3 (Thr3) allows for the visualization and quantification of the target modification. A decrease in the p-H3T3 signal indicates successful target engagement by the inhibitor.

Materials:

  • HeLa or HCT-116 human cancer cell lines

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Mouse or Rabbit anti-Total Histone H3 (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the inhibitor (and a DMSO vehicle control) for a specified time (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4 °C to pellet cell debris.[12]

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for loading by adding SDS-sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against p-H3T3 (diluted in blocking buffer) overnight at 4 °C.

    • Wash the membrane three times with TBS-T.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBS-T.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-H3T3 signal to the total H3 signal to determine the extent of target inhibition at each compound concentration.

Summary and Future Directions

This guide outlines a robust and adaptable workflow for the design, synthesis, and evaluation of isoquinoline-based Haspin kinase inhibitors. By employing the classic Bischler-Napieralski reaction for core synthesis and leveraging the power of modern cross-coupling chemistry, researchers can efficiently generate diverse libraries of compounds. The subsequent biochemical and cellular assays provide a clear path to identify potent and cell-active inhibitors. Future work should focus on optimizing the pharmacokinetic properties of lead compounds and evaluating their efficacy in preclinical in vivo models of cancer. The strategies and protocols detailed herein provide a solid foundation for any research program aimed at developing novel therapeutics targeting the promising anti-cancer target, Haspin kinase.

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  • Dai, J. et al. (2005). The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. Genes & Development. Available at: [Link]

  • Ghenoiu, C. et al. (2021). Dissecting the roles of Haspin and VRK1 in Histone H3 threonine-3 phosphorylation during mitosis. bioRxiv. Available at: [Link]

  • Sutti, S. et al. (2016). Phosphorylation of H3-Thr3 by Haspin Is Required for Primary Cilia Regulation. Cells. Available at: [Link]

  • ACS Publications. (2023). In Silico Discovery of 5′-Modified 7-Deoxy-7-ethynyl-4′-thioadenosine as a HASPIN Inhibitor and Its Synergistic Anticancer Effect with the PLK1 Inhibitor. ACS Central Science. Available at: [Link]

  • Ruman, T. et al. (2023). Glial Glutamate Transporter Modulation Prevents Development of Complete Freund's Adjuvant-Induced Hyperalgesia and Allodynia in Mice. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application

4-(1-Boc-3-pyrrolidinyl)isoquinoline as an intermediate for IRAK4 inhibitors

Strategic Utilization of 4-(1-Boc-3-pyrrolidinyl)isoquinoline as an Advanced Intermediate for IRAK4 Inhibitor Discovery Executive Summary & Application Context Topic: Synthesis and Application of 4-(1-Boc-3-pyrrolidinyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 4-(1-Boc-3-pyrrolidinyl)isoquinoline as an Advanced Intermediate for IRAK4 Inhibitor Discovery

Executive Summary & Application Context

Topic: Synthesis and Application of 4-(1-Boc-3-pyrrolidinyl)isoquinoline (CAS: Generic Scaffold Class). Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] Application: Medicinal Chemistry, Fragment-Based Drug Discovery (FBDD), Scaffold Hopping.

Abstract: This application note details the strategic synthesis and utilization of 4-(1-Boc-3-pyrrolidinyl)isoquinoline , a high-value pharmacophore intermediate. Within the context of IRAK4 inhibition, the isoquinoline moiety serves as a robust hinge-binder, targeting the ATP-binding pocket (Val263/Met265 region). The 3-pyrrolidinyl appendage provides a critical


-rich vector, allowing medicinal chemists to extend ligands into the solvent-exposed front or the ribose pocket. This guide provides a validated, step-by-step protocol for synthesizing this intermediate via Suzuki-Miyaura cross-coupling and subsequent hydrogenation, ensuring high regioselectivity and yield.

Scientific Background: The IRAK4 Signaling Axis

IRAK4 is the "master switch" of the innate immune system, mediating signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5] Upon ligand binding, the Myddosome complex forms, triggering a phosphorylation cascade that activates NF-


B and MAPK pathways, driving the production of pro-inflammatory cytokines.

Why this Scaffold? Recent clinical candidates, such as Zimlovisertib (PF-06650833) and Bayer’s BAY1834845 , utilize isoquinoline or indazole cores to anchor the molecule within the kinase hinge region. The 4-(3-pyrrolidinyl)isoquinoline scaffold offers distinct advantages:

  • Vector Geometry: The C4-position substitution on isoquinoline projects the pyrrolidine ring perpendicularly to the hinge, ideal for accessing the solvent channel.

  • Solubility & Fsp3: The pyrrolidine ring breaks planarity (increasing fraction of

    
     carbons), which improves solubility and physicochemical properties compared to flat biaryl systems.
    
  • Versatility: The Boc-protected amine serves as a "late-stage functionalization handle" for library generation (amides, ureas, reductive aminations).

Figure 1: IRAK4 Signaling Pathway Context[5]

IRAK4_Pathway TLR TLR / IL-1R (Receptor Activation) MyD88 MyD88 (Adaptor) TLR->MyD88 Recruitment IRAK4 IRAK4 (Master Kinase) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 / IRAK2 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 (Ubiquitin Ligase) IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Ubiquitination NFkB NF-κB / MAPK (Transcription Factors) TAK1->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Gene Expression

Caption: The TLR/IL-1R signaling cascade highlighting IRAK4 as the critical upstream kinase node.[2]

Detailed Synthesis Protocol

Objective: Synthesis of tert-butyl 3-(isoquinolin-4-yl)pyrrolidine-1-carboxylate. Strategy: Due to the instability of secondary alkyl boronic acids (beta-hydride elimination risks), this protocol utilizes a Suzuki-Miyaura coupling with a vinyl boronate followed by catalytic hydrogenation .

Step 1: Suzuki-Miyaura Coupling

Reagents:

  • Substrate A: 4-Bromoisoquinoline [CAS: 1532-97-4] (1.0 equiv)

  • Substrate B: N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester [CAS: 212127-83-8] (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [6][7] · CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv)[7]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 4-bromoisoquinoline (2.08 g, 10 mmol) and the boronate ester (3.54 g, 12 mmol).

  • Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Catalyst Addition: Add K

    
    CO
    
    
    
    (4.14 g, 30 mmol) followed by Pd(dppf)Cl
    
    
    (408 mg, 0.5 mmol).
  • Reaction: Heat the mixture to 90°C under an inert atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 208/210).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (SiO

    
    , 0–40% EtOAc in Hexanes) to yield the alkene intermediate  (tert-butyl 3-(isoquinolin-4-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate).
    
Step 2: Catalytic Hydrogenation

Reagents:

  • Substrate: Alkene Intermediate from Step 1.

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Gas: Hydrogen (H

    
    ) (1 atm, balloon).
    

Procedure:

  • Setup: Dissolve the alkene intermediate in MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a nitrogen stream (Caution: Pd/C is pyrophoric).

  • Hydrogenation: Purge the flask with H

    
     (vacuum/fill cycles x3). Stir vigorously under a hydrogen balloon at RT for 12–16 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to obtain 4-(1-Boc-3-pyrrolidinyl)isoquinoline .

    • Note: The product is usually clean enough for the next step; however, if minor impurities exist, a short silica plug (50% EtOAc/Hexanes) is recommended.

Quality Control & Validation

To ensure the integrity of the intermediate before library generation, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, DMSO-d6)Diagnostic peaks: Isoquinoline singlet (~9.3 ppm), Boc singlet (1.4 ppm, 9H), Pyrrolidine multiplets (integration matches).
Purity LC-MS (C18, ACN/H2O + 0.1% FA)>95% Area under curve (UV 254 nm). Mass [M+H]+ corresponds to MW (approx. 299.17).
Residual Metal ICP-MSPd < 20 ppm (Critical for biological assays).

Self-Validating Check:

  • NMR Diagnostic: The C1 proton of the isoquinoline ring is highly deshielded (~9.2–9.4 ppm). If this peak is absent or shifted significantly upfield, the isoquinoline ring may have been reduced (e.g., to tetrahydroisoquinoline) during Step 2. If this occurs, reduce reaction time or switch to Pd(OH)

    
    .
    

Workflow Visualization

Figure 2: Synthesis & Application Workflow

Synthesis_Workflow Start 4-Bromoisoquinoline + Vinyl Boronate Suzuki Suzuki Coupling Pd(dppf)Cl2, 90°C Start->Suzuki Alkene Intermediate: Isoquinolinyl-Pyrroline Suzuki->Alkene Hydro Hydrogenation H2, Pd/C Alkene->Hydro Product Target: 4-(1-Boc-3-pyrrolidinyl) isoquinoline Hydro->Product Deprotect Deprotection TFA or HCl Product->Deprotect Next Step Library Library Generation (Amides, Ureas) Deprotect->Library

Caption: Step-by-step synthetic workflow from starting materials to library generation.

Downstream Application: Library Generation

Once the intermediate is validated, it serves as a scaffold for SAR (Structure-Activity Relationship) exploration.[2]

  • Deprotection: Treat the intermediate with 4N HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to remove the Boc group. Yields the free amine salt.

  • SAR Vector Exploration:

    • Amide Coupling: React with diverse carboxylic acids to probe the "solvent front" interactions (e.g., mimicking the interactions seen in PF-06650833).

    • Reductive Amination: React with aldehydes to create flexible alkyl-amine linkers.

    • Urea Formation: React with isocyanates to form rigid hydrogen-bond donors/acceptors.

Strategic Insight: In IRAK4, the Val263 and Met265 residues form the hinge.[5] The isoquinoline nitrogen binds here. The pyrrolidine at C4 positions the substituent to interact with Tyr262 (Gatekeeper) or extend towards Asp329 .

References

  • Pfizer IRAK4 Discovery: Lee, K. L., et al. (2017).[1] "Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design." Journal of Medicinal Chemistry, 60(13), 5521–5542.[3] Link[1]

  • SAR Analysis: Anderson, D. R., et al. (2024). "In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833)." ACS Medicinal Chemistry Letters, 15(4), 456-462. Link[8]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Isoquinoline Synthesis & Functionalization: Roesch, K. R., & Larock, R. C. (1999).[9] "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling..." Organic Letters, 1(4), 553–556. Link

  • Bayer IRAK4 Inhibitors: Bothe, U., et al. (2024). "Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839." Journal of Medicinal Chemistry. Link

Sources

Method

High-Fidelity Cell-Based Assays for Isoquinoline Derivatives: Overcoming Solubility and Fluorescence Artifacts

Executive Summary Isoquinoline derivatives (e.g., Berberine, Sanguinarine, Emetine) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and neuroprotective properties. How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline derivatives (e.g., Berberine, Sanguinarine, Emetine) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and neuroprotective properties. However, their physicochemical nature—often lipophilic, basic, and intrinsically fluorescent—presents unique challenges in cell-based assays. Standard protocols frequently yield false positives due to compound precipitation ("crashing out") or spectral interference with fluorescent detection reagents.

This Application Note provides a field-proven, high-fidelity framework for evaluating isoquinoline derivatives. It prioritizes solubility management and signal specificity , moving beyond generic cell culture advice to address the specific artifacts associated with this chemical class.

Critical Pre-Assay Protocol: Compound Management

The Challenge: Isoquinolines are often poorly soluble in aqueous media at high concentrations. Direct dilution from 100% DMSO stock to cell culture media often causes immediate, microscopic precipitation, leading to erratic IC50 data and "false" cytotoxicity due to physical crystal stress rather than chemical activity.

The Solution: The "Intermediate Dilution" Protocol.

Protocol A: The "Step-Down" Solubilization

Do not perform serial dilutions directly in the culture plate.

  • Stock Preparation: Dissolve the isoquinoline derivative in 100% DMSO to a concentration of 10–50 mM.

    • Note: If the compound is a salt (e.g., hydrochloride), ensure the DMSO is anhydrous.

  • Intermediate Plate (The "Crash" Check):

    • Prepare a 96-well "Intermediate Plate" using PBS (pH 7.4) or serum-free media.

    • Dilute the DMSO stock 1:10 into this plate (e.g., 10 µL stock + 90 µL PBS).

    • Observation: Check for turbidity. If precipitate forms here, it will form in the assay.

    • Optimization: If precipitation occurs, add 0.5% Tween-80 or cyclodextrin to the PBS intermediate.

  • Assay Plate Transfer:

    • Transfer from the Intermediate Plate to the Cell Culture Plate (containing 10% FBS media).

    • Target final DMSO concentration: <0.5% (v/v).

Visualization: Compound Dilution Workflow

DilutionWorkflow Stock 100% DMSO Stock (10-50 mM) Inter Intermediate Plate (PBS/Serum-Free) 10x Final Conc. Stock->Inter 1:10 Dilution Check Turbidity Check (Microscope) Inter->Check Visual Inspection Check->Stock Precipitate? Add Tween-80 Assay Assay Plate (Cells + 10% FBS) 1x Final Conc. Check->Assay Clear Solution

Figure 1: The "Step-Down" dilution workflow prevents compound precipitation in cell culture, a common source of error for lipophilic isoquinolines.

Protocol 1: Antiproliferative Screening (Cytotoxicity)

Scientific Rationale: Many isoquinolines (e.g., Berberine) emit strong fluorescence in the green/yellow spectrum (520–560 nm). This overlaps with common viability dyes like Calcein-AM or Resazurin (Alamar Blue). Therefore, luminescent or colorimetric endpoints are required.

Recommended Assay: MTS (Tetrazolium) or ATP-Luminescence (CellTiter-Glo). Avoid: Resazurin/Alamar Blue (Fluorescence interference risk).

Step-by-Step Methodology (MTS Format)
  • Seeding: Seed cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h.

  • Treatment: Add 100 µL of 2x compound solution (from Protocol A). Include:

    • Vehicle Control: 0.5% DMSO.[1]

    • Positive Control: Doxorubicin (1 µM) or Staurosporine.

    • Compound Blanks: Media + Compound (No Cells). Critical Step.

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTS reagent. Incubate 1–4 hours.

  • Measurement: Measure absorbance at 490 nm.

  • Correction:

    
    
    Why: Isoquinolines are often yellow/orange. Without the compound blank, the compound's own color will artificially inflate the "viability" signal.
    

Data Presentation: Assay Compatibility Matrix

Assay TypeReagentIsoquinoline CompatibilityRisk Factor
Fluorescence Resazurin / Alamar BlueLow High risk of spectral overlap (False Positives).
Colorimetric MTT / MTSMedium-High Compound color may interfere; requires blank subtraction.
Luminescence ATP (CellTiter-Glo)High Minimal interference; most robust for this class.
Dye Exclusion Trypan BlueMedium Manual counting is slow but avoids spectral artifacts.

Protocol 2: Mechanistic Validation (DNA Damage & Apoptosis)

Scientific Rationale: Isoquinoline derivatives frequently act as DNA Intercalators or Topoisomerase Inhibitors (similar to Doxorubicin). This mechanism induces double-strand breaks (DSBs), triggering the ATM/ATR pathway and phosphorylation of Histone H2AX (


-H2AX).
Workflow: -H2AX Quantitation (Flow Cytometry)

This protocol quantifies the specific DNA damage response, distinguishing cytotoxic stress from specific target engagement.

  • Treatment: Treat cells with IC50 concentration of the isoquinoline for 6–12 hours.

  • Harvest: Trypsinize cells; wash with PBS.

  • Fixation: Resuspend in 2% Paraformaldehyde (PFA) for 10 min at 37°C. Chill on ice for 1 min.

  • Permeabilization: Add ice-cold 90% Methanol slowly while vortexing. Incubate 30 min on ice.

  • Staining:

    • Wash 2x with Incubation Buffer (PBS + 0.5% BSA).

    • Add anti-phospho-Histone H2AX (Ser139) antibody (conjugated to Alexa Fluor 647).

    • Note: Use a Far-Red fluorophore (APC/Cy5/AF647) to avoid the green/yellow autofluorescence of the isoquinoline.

  • Analysis: Acquire data on a Flow Cytometer (Ex: 633 nm / Em: 660 nm).

Visualization: Mechanism of Action Pathway

MoAPathway Iso Isoquinoline Derivative (Lipophilic Cation) CellEntry Cellular Uptake (Passive Diffusion) Iso->CellEntry Nucleus Nuclear Accumulation CellEntry->Nucleus Target DNA Intercalation / Topo II Inhibition Nucleus->Target DSB Double Strand Breaks (DSBs) Target->DSB Replication Stress ATM ATM/ATR Kinase Activation DSB->ATM H2AX Phosphorylation of H2AX (gamma-H2AX Foci) ATM->H2AX Biomarker Signal Apoptosis Apoptosis (Caspase 3/7) H2AX->Apoptosis Unrepaired Damage

Figure 2: The signaling cascade triggered by isoquinoline-induced DNA damage, culminating in


-H2AX formation and apoptosis.

Troubleshooting & Optimization

Issue: High Background in Fluorescence Assays

  • Cause: Isoquinoline accumulation in lysosomes or mitochondria causing autofluorescence.

  • Fix: Switch to "Red" or "Far-Red" tracers (e.g., Draq5 for nuclei, MitoTracker Deep Red) where isoquinoline emission is negligible.

Issue: "Plateau" in Dose-Response Curve

  • Cause: Compound precipitation at high concentrations (e.g., >50 µM) limits bioavailability.

  • Fix: Check the "Intermediate Plate" (Protocol A). If cloudy, the effective concentration is lower than calculated. Limit the max dose to the solubility limit, not an arbitrary 100 µM.

Issue: pH Shift in Media

  • Cause: Some isoquinoline salts (e.g., hydrochlorides) are acidic.

  • Fix: Buffer media with 10–25 mM HEPES to maintain pH 7.4.

References

  • BenchChem. (2025).[2] Navigating the Structure-Activity Landscape of Isoquinoline Alkaloids for Cytotoxicity.Link[3][4]

  • MDPI. (2022). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases.5[4]

  • NIH. (2021). Plant isoquinoline alkaloids as potential neurodrugs: A comparative study of the effects of benzo[c]phenanthridine and berberine-based compounds on β-amyloid aggregation.[6]6[4]

  • Springer Nature. (2016). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry.7[4]

  • ResearchGate. (2025). Synthesis and Analysis of Potential DNA Intercalators Containing Quinoline-Glucose Hybrids.8[3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

Welcome to the technical support guide for the synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will delve into the mechanistic rationale behind experimental choices and provide robust, field-tested protocols to improve your reaction yield and purity.

The most prevalent and versatile method for constructing the C4-C3' bond in the target molecule is the Suzuki-Miyaura cross-coupling reaction. This guide will focus on troubleshooting this critical step.

General Synthetic Scheme: Suzuki-Miyaura Coupling

The reaction typically involves the palladium-catalyzed cross-coupling of a 4-haloisoquinoline with a Boc-protected 3-pyrrolidinylboron species.

Caption: General Suzuki-Miyaura coupling scheme.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format.

Category 1: Low or No Product Conversion
Q1: My reaction shows no conversion, and I only recover starting materials. What are the most critical initial checks?

A1: Before delving into complex optimization, always verify the fundamentals. In our experience, over 50% of failed reactions trace back to one of these three areas:

  • Atmosphere Integrity: The Suzuki-Miyaura catalytic cycle involves Pd(0) species that are highly sensitive to oxygen. Incomplete removal of air can lead to catalyst oxidation and deactivation.

    • Actionable Advice: Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen). Use a robust "degassing" technique for your solvent(s), such as the freeze-pump-thaw method (3 cycles) or sparging with inert gas for at least 30-45 minutes.

  • Reagent Quality & Purity:

    • 4-Bromoisoquinoline: Verify its purity. Impurities can sometimes inhibit catalysis.

    • Boronic Ester/Acid: Organoboron reagents, especially heteroaliphatic ones, can be prone to degradation. Protodeboronation (replacement of the boron group with hydrogen) is a common issue, particularly if the reagent has been exposed to moisture or trace acid over time.[1][2]

    • Base: The base is not just a proton scavenger; it is crucial for forming the active boronate complex required for transmetalation.[3] Use a freshly opened or properly stored base. Anhydrous bases like K₃PO₄ or Cs₂CO₃ should be finely powdered and dried under vacuum before use to maximize their surface area and reactivity.

    • Solvent: Anhydrous solvents are critical. Use freshly distilled solvents or those from a solvent purification system.

  • Catalyst Activity: The palladium precatalyst must be active. If it's an older bottle or has been handled improperly, it may be compromised.

    • Actionable Advice: As a control, run a simple, reliable Suzuki reaction you know works (e.g., coupling 4-bromotoluene with phenylboronic acid) to confirm the activity of your catalyst, base, and solvent system.

Q2: I'm observing very sluggish conversion. How should I optimize the core reaction parameters (Catalyst, Base, Solvent)?

A2: Sluggish reactions point to a suboptimal combination of reagents for this specific heteroaromatic coupling. Heterocyclic substrates often present unique challenges like catalyst poisoning by the nitrogen lone pair or poor solubility.[1] A systematic optimization is key.

Catalyst & Ligand Selection: The choice of ligand on the palladium center is critical as it dictates the catalyst's stability and reactivity, particularly its ability to undergo oxidative addition with the electron-rich 4-bromoisoquinoline.

ParameterOption 1: StandardOption 2: Enhanced ReactivityRationale & Causality
Pd Precatalyst Pd(dppf)Cl₂Pd₂(dba)₃ or Pd(OAc)₂Pd(dppf)Cl₂ is a reliable, air-stable precatalyst often effective for heteroaryl couplings.[4] Pd₂(dba)₃ and Pd(OAc)₂ are Pd(0) and Pd(II) sources, respectively, that require a separate ligand to form the active catalyst.
Ligand (none needed for Pd(dppf)Cl₂)Buchwald Ligands (e.g., RuPhos, SPhos)Electron-rich, bulky phosphine ligands like those developed by the Buchwald group are excellent for accelerating both the oxidative addition and reductive elimination steps, making them ideal for challenging couplings.[2]
Catalyst Loading 2-5 mol%1-3 mol% (Pd), 1.2-1.5 eq. Ligand:PdHigher loadings can sometimes overcome sluggishness, but optimization should aim for lower, more efficient loadings.

Base & Solvent System: The base and solvent work in concert to facilitate the formation of the reactive boronate species and maintain solubility of all components.

ParameterOption 1: CommonOption 2: AggressiveOption 3: AnhydrousRationale & Causality
Base K₂CO₃ (aq. solution)Cs₂CO₃K₃PO₄K₂CO₃ is a standard, cost-effective choice. Cs₂CO₃ is more soluble and basic, often accelerating the reaction. K₃PO₄ is a strong base suitable for anhydrous conditions, which can be beneficial if water-sensitive groups are present or if protodeboronation is an issue.[5]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (4:1)DME or CPMEThe solvent must solubilize both the organic and inorganic components. A biphasic system (e.g., Dioxane/Water) is common. Anhydrous systems can sometimes mitigate side reactions like protodeboronation.[6]
Temperature 80-90 °C100-110 °C80-100 °CHigher temperatures increase reaction rates but can also promote side reactions and catalyst decomposition. Start around 80-90 °C and increase if necessary.

Recommended Starting Point for Optimization:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.5 equivalents)

  • Solvent: Dioxane / H₂O (4:1 ratio, 0.1 M concentration)

  • Temperature: 90 °C

If this fails, move to a more advanced system: Pd₂(dba)₃ (2 mol%), RuPhos (4.4 mol%), K₃PO₄ (2.5 equivalents) in DME at 90 °C.

Troubleshooting_Flowchart Troubleshooting a Failed Suzuki-Miyaura Reaction start Reaction Failed (Low or No Conversion) check_basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Quality? - Solvent Anhydrous? start->check_basics basics_ok Basics OK check_basics->basics_ok All Verified basics_ok->check_basics No (Fix & Retry) optimize_system Step 2: Optimize Core System (Catalyst, Base, Solvent) basics_ok->optimize_system Yes system_choice System A: Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O 90°C optimize_system->system_choice system_works Reaction Successful system_choice->system_works Works system_fails Still Fails system_choice->system_fails Fails advanced_system Step 3: Use Advanced System - Buchwald Ligand (RuPhos) - Stronger Base (K₃PO₄) - Anhydrous Solvent (DME) system_fails->advanced_system Yes advanced_works Reaction Successful advanced_system->advanced_works Works consult Consult Specialist/ Re-evaluate Route advanced_system->consult Fails

Caption: Decision flowchart for troubleshooting low conversion.

Category 2: Side Product Formation
Q3: My TLC/LC-MS shows significant formation of isoquinoline (debromination) and homocoupled pyrrolidine dimer. How can I suppress these side reactions?

A3: These side products indicate that undesired catalytic cycles are competing with your desired cross-coupling.

  • Debromination (Protodebromination of 4-Bromoisoquinoline): This occurs when the organopalladium intermediate [Ar-Pd(II)-L₂-Br] reacts with a proton source before transmetalation.

    • Cause: Often caused by trace water in unexpected places (e.g., in the base or solvent when anhydrous conditions are intended) or by certain phosphine ligands that can facilitate this pathway.

    • Solution:

      • Rigorously Dry Reagents: Ensure your base and solvent are truly anhydrous if using an anhydrous system.

      • Increase Boronic Ester Concentration: Use a slight excess of the boronic ester (1.2-1.5 equivalents) to ensure the transmetalation step is kinetically favored over protodebromination.

  • Homocoupling (Glaser-type coupling of the Boronic Ester): This side reaction is often promoted by the presence of oxygen and can be exacerbated at high temperatures.

    • Cause: Oxygen can re-oxidize Pd(0) to Pd(II) in a separate cycle that promotes the coupling of two boronic ester molecules.

    • Solution:

      • Improve Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction.

      • Moderate Temperature: Avoid excessively high temperatures (>110 °C) which can accelerate catalyst decomposition and side reactions.

      • Controlled Addition: In some difficult cases, slow addition of the boronic ester to the reaction mixture can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.

Category 3: Purification & Stability
Q4: I have successfully formed the product, but purification is difficult. How can I effectively remove palladium residues and other impurities?

A4: Purifying nitrogen-containing compounds can be challenging due to their ability to chelate residual palladium and their basicity, which can cause tailing on silica gel chromatography.

  • Aqueous Workup: After the reaction, perform an aqueous workup. Dilute the reaction mixture with a solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and wash with water and brine. This will remove the bulk of the inorganic salts.

  • Palladium Removal:

    • Filtration: Filter the crude organic layer through a pad of Celite® to remove precipitated palladium black.

    • Scavenging: If palladium residues persist (often giving the product a grey or black tint), stir the organic solution with a palladium scavenger (e.g., thiol-functionalized silica gel) for a few hours before filtration and concentration.

  • Chromatography:

    • Mobile Phase: Standard mobile phases like Hexanes/EtOAc or DCM/Methanol are good starting points.

    • Tailing Reduction: The basic nitrogen of the isoquinoline can interact strongly with acidic silica gel, causing significant tailing. To mitigate this, add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol). This will saturate the acidic sites on the silica and lead to much sharper peaks.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc & H₂O/Brine) start->workup separate Separate Organic Layer workup->separate filter Filter through Celite® (Removes Pd Black) separate->filter concentrate Concentrate in vacuo filter->concentrate crude_product Crude Product concentrate->crude_product chromatography Silica Gel Chromatography (Mobile phase + 1% NEt₃) crude_product->chromatography pure_product Pure Product 4-(1-Boc-3-pyrrolidinyl)isoquinoline chromatography->pure_product

Caption: Step-by-step purification workflow.

Q5: Is the Boc-protecting group stable throughout this process?

A5: The tert-butoxycarbonyl (Boc) group is generally stable to the basic and neutral conditions of the Suzuki-Miyaura reaction and standard purification.[7] However, it is highly labile to acid.[8][9]

  • Avoid Acid: Do not use any acidic workup steps (e.g., washing with 1M HCl) while the Boc group is in place, as this will cause immediate deprotection. Silica gel itself is slightly acidic, but typically not strong enough to cause significant deprotection during chromatography, especially if a basic modifier like triethylamine is used.

  • Confirmation: Always confirm the presence of the Boc group in your final product via ¹H NMR (a characteristic singlet for the 9 protons at ~1.46 ppm) and Mass Spectrometry.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

  • Reagent Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoisoquinoline (1.0 eq.), N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.3 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

    • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with DCM (0.03 eq.).

  • Degassing & Reaction:

    • Seal the flask with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times.

    • Add degassed 1,4-dioxane and water (4:1 v/v, to achieve a 0.1 M concentration with respect to the 4-bromoisoquinoline) via syringe.

    • Heat the reaction mixture to 90 °C with vigorous stirring under the Argon atmosphere.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the disappearance of the 4-bromoisoquinoline starting material.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 10 volumes).

    • Wash the organic layer sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of Hexane/EtOAc (e.g., 100% Hexane to 50% EtOAc in Hexane) containing 1% triethylamine (NEt₃) to prevent peak tailing.

    • Combine the product-containing fractions and concentrate under reduced pressure to yield the title compound as a solid or oil.

Frequently Asked Questions (FAQs)

  • Q: Can I use 4-chloroisoquinoline instead of 4-bromoisoquinoline?

    • A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the oxidative addition step more difficult. This would almost certainly require a more active catalyst system, such as one employing a Buchwald ligand (e.g., RuPhos), and likely higher temperatures.[2] For initial syntheses, 4-bromoisoquinoline is strongly recommended.

  • Q: My N-Boc-3-pyrrolidinylboronic acid pinacol ester is expensive. Can I generate it in situ?

    • A: While possible, it adds complexity. An in situ approach would involve lithiation of N-Boc-pyrrolidine followed by quenching with a trialkyl borate, then immediate use in the Suzuki coupling.[10] This requires strictly anhydrous conditions and careful temperature control. For reliability and reproducibility, using the isolated boronic ester is recommended unless you are experienced with these methods.

  • Q: How do I remove the Boc group from my final product?

    • A: The Boc group is easily removed by treatment with a strong acid. A standard and effective method is to dissolve the purified 4-(1-Boc-3-pyrrolidinyl)isoquinoline in a solvent like Dichloromethane (DCM) or Methanol and add an excess of an acid like Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane.[8][9] The reaction is typically complete within 1-2 hours at room temperature.

References
  • ResearchGate. Syntheses of 4-Substituted Isoquinolines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Available from: [Link]

  • Myers, A. G. et al. A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 2011. Available from: [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 2025. Available from: [Link]

  • ResearchGate. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available from: [Link]

  • Molander, G. A., & Dreher, S. D. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2008. Available from: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Available from: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 2022. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Boc-Protected Compounds

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki couplings involving tert-butyloxycarbonyl (Boc)-protected substrates. My aim is to provide you with not just procedural fixes, but a deeper understanding of the reaction's intricacies, enabling you to logically diagnose and resolve issues in your own work.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2][3] However, the presence of a Boc protecting group, while generally robust, can introduce specific challenges that may lead to reaction failure or low yields.[4] This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction is not proceeding at all. My starting materials are recovered unchanged. What are the first things I should check?

This is a common and frustrating scenario. A complete lack of reactivity usually points to a fundamental problem with one of the core components of the reaction.

A1: Initial Diagnostics Checklist

Before diving into more complex variables, ensure the fundamentals are sound. A systematic check of your reagents and setup can often reveal the culprit.

  • Catalyst Activity: The heart of the Suzuki coupling is the palladium catalyst.

    • Pd(0) vs. Pd(II) Sources: The catalytically active species is Pd(0).[5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction step can sometimes be inefficient. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this potential issue.[6]

    • Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[6] Inadequate degassing of your reaction mixture is a frequent cause of catalyst deactivation. Ensure your solvent and reaction setup are thoroughly deoxygenated, either by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[6]

  • Reagent Quality:

    • Boronic Acid/Ester Integrity: Boronic acids are susceptible to decomposition, particularly through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[7] This is an undesired side reaction that consumes your nucleophile.[7] It's prudent to check the purity of your boronic acid by NMR before use, especially if it's been on the shelf for a while. Using more stable boronic esters, like pinacol esters, can mitigate this issue.[1][5]

    • Solvent and Base Purity: Ensure your solvents are anhydrous if the protocol demands it and that your base is of high purity and has been stored correctly.[6]

  • Reaction Conditions:

    • Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[6] If you are running the reaction at room temperature, a gentle increase in heat may be all that is needed.

Q2: I'm observing significant deprotection of my Boc group during the reaction. How can I prevent this?

While the Boc group is generally stable to many basic conditions used in Suzuki couplings, its lability can be an issue under certain circumstances, especially with prolonged heating or the use of strong bases.[8]

A2: Strategies to Preserve the Boc Group

  • Base Selection is Crucial: The choice and strength of the base can be the deciding factor.

    • Milder Bases: If you are using a strong base like NaOH or K₃PO₄, consider switching to a milder inorganic base such as K₂CO₃ or Cs₂CO₃.[9][10][11] In some cases, even weaker bases like KF can be effective, particularly if your substrate is sensitive.[12]

    • Organic Bases: While less common, organic bases can sometimes be a solution, though their efficacy is highly substrate-dependent.

  • Temperature and Reaction Time:

    • Excessive heat and long reaction times can promote Boc cleavage. Monitor your reaction closely by TLC or LC-MS and aim to stop it as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • One-Pot Deprotection as an Alternative: In some synthetic routes, it may be advantageous to embrace the deprotection. Some protocols have been developed for a one-pot Suzuki coupling and N-Boc deprotection, which can streamline the synthetic process.[13][14]

Table 1: Relative Basicity and Common Applications in Suzuki Couplings

BasepKa of Conjugate AcidTypical Use CaseBoc-Compatibility
K₃PO₄~12.3General purpose, often for challenging couplingsCan cause deprotection with heat
Cs₂CO₃~10.3Often used for sterically hindered substratesGenerally good compatibility
K₂CO₃~10.3Common, mild baseGood compatibility
Na₂CO₃~10.3Widely used, economicalGood compatibility
KF~3.2Used for base-sensitive functional groupsExcellent compatibility
Q3: My reaction is sluggish, and I'm getting a low yield of the desired product, along with a significant amount of homocoupled byproducts. What's going on?

The formation of homocoupled products (Ar-Ar from the boronic acid) is a tell-tale sign of issues with the catalytic cycle, often related to the presence of oxygen or the choice of palladium precursor.[5][6]

A3: Minimizing Homocoupling and Improving Efficiency

  • Rigorous Degassing: As mentioned before, oxygen is a major culprit. It can lead to the oxidative coupling of two boronic acid molecules.[6] Re-evaluate and improve your degassing procedure.

  • Choice of Palladium Source: Using a Pd(II) precatalyst requires an in situ reduction to the active Pd(0) species. This reduction process can sometimes involve the boronic acid, leading to homocoupling.[5][6] Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ can often reduce the amount of this unwanted side reaction.[6]

  • Steric Hindrance: If your Boc-protected compound or your coupling partner is sterically bulky, this can slow down the desired cross-coupling reaction, giving side reactions more time to occur.[15][16][17]

    • Specialized Ligands: For sterically demanding couplings, consider using specialized, bulky, and electron-rich phosphine ligands. Ligands developed by research groups like Buchwald's (e.g., SPhos, XPhos) are designed to promote the coupling of hindered substrates.[2][18]

    • Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can be beneficial. High concentrations of palladium can sometimes favor side reactions.

Q4: My Boc-protected heteroaryl compound is giving very low yields. Are there special considerations for heterocycles?

Yes, heteroaromatic substrates can be particularly tricky in Suzuki couplings. The nitrogen atom in the heterocycle can coordinate to the palladium center, potentially inhibiting catalysis.[10]

A4: Tips for Heterocyclic Suzuki Couplings

  • Protecting Group Choice: While this guide focuses on Boc, it's worth noting that for some heterocyclic systems, other protecting groups like tosyl (Tos) might lead to better yields in Suzuki couplings.[4]

  • Boronic Acid vs. Boronic Ester: The reactivity can be highly dependent on whether you use a boronic acid or a boronic ester. For some indole-based couplings, for instance, using an indole bromide with a phenylboronic acid gives higher yields than the reverse combination.[4]

  • Potassium Trifluoroborates: As an alternative to boronic acids or esters, potassium trifluoroborates can be excellent coupling partners. They often exhibit enhanced stability and can give good to excellent yields in couplings with various aryl and heteroaryl chlorides.[18][19][20][21]

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Robust Suzuki Coupling with a Boc-Protected Aryl Bromide

This protocol is a good starting point for many systems and incorporates best practices to avoid common pitfalls.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.).

  • Degassing: Evacuate and backfill the flask with inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Vigorous stirring is especially important in biphasic systems to ensure adequate mixing.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting a failed Suzuki coupling reaction.

Suzuki_Troubleshooting start Reaction Failed/ Low Yield check_reagents Check Reagent Quality - Catalyst Activity - Boronic Acid Purity - Solvent/Base Quality start->check_reagents check_conditions Review Conditions - Degassing Thorough? - Temperature Optimal? - Stirring Adequate? start->check_conditions deprotection Boc Deprotection Observed? check_reagents->deprotection check_conditions->deprotection homocoupling Homocoupling Observed? deprotection->homocoupling No change_base Change Base (e.g., K3PO4 -> K2CO3) Lower Temperature deprotection->change_base Yes steric_hindrance Steric Hindrance Likely? homocoupling->steric_hindrance No improve_degassing Improve Degassing Use Pd(0) Source homocoupling->improve_degassing Yes change_catalyst Change Catalyst System - Bulky Ligands (e.g., XPhos) - Higher/Lower Loading steric_hindrance->change_catalyst Yes success Successful Coupling steric_hindrance->success No, Re-evaluate Starting Hypothesis change_base->success improve_degassing->success change_catalyst->success

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Concluding Remarks

Troubleshooting Suzuki-Miyaura couplings, especially with sensitive substrates like those containing a Boc group, is a process of systematic evaluation and optimization. By understanding the underlying mechanisms and potential points of failure—from catalyst deactivation and reagent instability to the specific lability of the protecting group—you can make informed decisions to rescue a failing reaction. Always begin by verifying the integrity of your reagents and the rigor of your experimental setup before moving to more complex variables like catalyst and ligand screening.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. Available from: [Link]

  • ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. (2011). ChemInform, 42(42). Available from: [Link]

  • Request PDF. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. (2009). Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029–1041. Available from: [Link]

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Molander, G. A., & Shin, I. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4858–4861. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Reddit. (2021). base free suzuki coupling ? (more description in comments). r/Chempros. Available from: [Link]

  • Felpin, F.-X., & Dufour, J. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 11(13), 1148–1168. Available from: [Link]

  • Wang, W., et al. (2016). One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection. The Journal of Organic Chemistry, 81(19), 9249–9259. Available from: [Link]

  • Royal Society of Chemistry. (2024). Sustainable carbonaceous nanomaterial supported palladium as an efficient ligand-free heterogeneouscatalyst for Suzuki–Miyaura coupling. Available from: [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 205-235). Available from: [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • DOI. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link]

  • MDPI. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]

  • PubMed. (1998). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 63(20), 6886–6890. Available from: [Link]

  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Džuganová, V., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 164. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • Bellina, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6921–6924. Available from: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

Welcome to the technical support center for the synthesis and purification of 4-(1-Boc-3-pyrrolidinyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-(1-Boc-3-pyrrolidinyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Diagnosis and Impurity Profiling
Q1: My initial analysis (TLC/LC-MS) of the crude product from the Suzuki coupling reaction shows a complex mixture with multiple spots/peaks. What are the most likely impurities I should expect?

A1: It's common for the crude product of a Suzuki coupling to synthesize 4-(1-Boc-3-pyrrolidinyl)isoquinoline to be a mixture. The impurities typically fall into several predictable categories based on the reaction mechanism and the nature of the reagents used.

  • Process-Related Impurities: These arise directly from the chemical transformation.[1]

    • Unreacted Starting Materials: Residual 4-halo-isoquinoline (e.g., 4-bromo or 4-iodo-isoquinoline) and the Boc-pyrrolidinyl boronic acid or boronate ester are frequent passengers.

    • Homocoupling By-products: The boronic acid derivative can couple with itself to form a bis-pyrrolidinyl dimer. Similarly, the isoquinoline halide can undergo homocoupling, though this is often less prevalent. This side reaction is often exacerbated by the presence of oxygen, which can disrupt the Pd(0)/Pd(II) catalytic cycle.

    • Protodeboronation Product: The boronic acid can be cleaved by trace amounts of water or acid, replacing the boron group with a hydrogen atom. This results in the formation of 1-Boc-pyrrolidine, which is volatile but can sometimes be observed.

  • Reagent-Based Impurities:

    • Residual Palladium Catalyst: Palladium residues can remain in the product, often appearing as a fine black solid (Pd black) or as soluble complexes.

    • Ligands and Their Oxides: Phosphine-based ligands (e.g., PPh₃) are prone to oxidation, creating phosphine oxides which can be tricky to remove.

  • Degradation Impurities:

    • Boc Deprotection: If the reaction or workup conditions are too acidic (even locally), a portion of the product can lose its Boc protecting group, yielding 4-(3-pyrrolidinyl)isoquinoline. This free amine has vastly different polarity and can complicate purification.

    • Oxidation Products: The isoquinoline ring system can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures, forming N-oxides or other degradation products.[1][2]

Q2: What is the recommended suite of analytical techniques for accurately assessing the purity of my compound and identifying unknown impurities?

A2: A multi-technique approach is essential for a comprehensive purity assessment. Relying on a single method can be misleading.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis.[3][4]

    • Causality: HPLC offers high resolution, allowing for the separation of structurally similar impurities that may co-elute on TLC. A reversed-phase C18 column is typically a good starting point.

    • Recommendation: Develop a gradient method (e.g., water/acetonitrile with 0.1% TFA or formic acid) to resolve both polar and non-polar impurities. A photodiode array (PDA) detector is crucial as it can indicate peak purity and help differentiate compounds by their UV-Vis spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Causality: LC-MS is the most powerful tool for impurity identification. It provides the molecular weight of the components eluting from the HPLC, allowing you to quickly confirm the presence of your target compound and propose structures for impurities based on their mass.

    • Recommendation: Use an ESI (Electrospray Ionization) source in positive ion mode. You should see a strong signal for [M+H]⁺ for your product and many of the expected impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: While HPLC/LC-MS are excellent for detecting and identifying trace impurities, ¹H NMR is superior for quantifying them, provided their signals are resolved. It is also essential for confirming the primary structure of your final product.

    • Recommendation: Always take a ¹H NMR of your crude material. This can give you a good idea of the major impurities present. For the final, purified product, both ¹H and ¹³C NMR are necessary for full characterization.[5]

  • Thin-Layer Chromatography (TLC):

    • Causality: TLC is an indispensable, rapid technique for monitoring reaction progress and guiding purification development (e.g., selecting a solvent system for column chromatography).

    • Recommendation: Use multiple solvent systems of varying polarity to ensure you are not missing any co-spotting impurities. Visualize spots using both UV light (254 nm) and a chemical stain (e.g., potassium permanganate or ninhydrin if deprotection is suspected).

Section 2: Troubleshooting and Removal of Specific Impurities
Q3: I'm struggling with residual palladium catalyst in my product, which appears as a persistent grey/black color. How do I effectively remove it?

A3: Palladium removal is a critical step. These residues are not only undesirable for the product's quality but can also interfere with subsequent chemical steps. The key is to convert the palladium into a form that can be easily separated.

Workflow for Palladium Removal

start Crude Product (Post-aqueous workup) decision1 Is the product soluble in a non-polar solvent (e.g., Toluene, EtOAc)? start->decision1 step1a Pass solution through a scavenger cartridge/plug decision1->step1a Yes step1b Aqueous Wash with Thiol-containing Reagent decision1->step1b No path1 Yes path2 No substep1a Options: - Silica-bound thiol (SiliaMetS Thiol) - Activated Carbon (Charcoal) - QuadraSil MP step1a->substep1a end_node Palladium-Free Organic Solution step1a->end_node substep1b Options: - 1-5% aq. Sodium Metabisulfite - 1-5% aq. Thiourea solution (Caution: may require re-extraction) step1b->substep1b step1b->end_node

Caption: Decision workflow for palladium removal.

Causality: Palladium is a soft metal and has a high affinity for soft ligands, particularly sulfur-containing compounds (thiols, thioureas) and activated carbon. These scavengers work by strongly chelating the palladium, forming complexes that are either solid (and can be filtered off) or have a different solubility profile, allowing for their separation from the desired product.

Recommended Protocol (Scavenger Resin):

  • After the initial aqueous workup, dissolve your crude product in a suitable organic solvent (e.g., Ethyl Acetate, DCM, or Toluene).

  • Add a palladium scavenger. Good options include silica-functionalized thiols (e.g., SiliaMetS Thiol) or activated carbon. A typical loading is 2-5 weight equivalents relative to the theoretical amount of palladium used.

  • Stir the suspension at room temperature for 2-4 hours. You can gently heat to 40 °C to improve kinetics.

  • Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.

  • Wash the Celite® pad with fresh solvent to ensure full recovery of your product.

  • The resulting filtrate should be colorless and can be concentrated for further purification by chromatography.

Q4: My product is oily and difficult to solidify, even after chromatography. I suspect contamination with excess Boc₂O or related by-products. How can I resolve this?

A4: This is a common issue, as Boc-protected compounds can often be oils or low-melting solids, and residual lipophilic impurities can prevent crystallization.[6][7]

Causality: If di-tert-butyl dicarbonate (Boc₂O) was used in a preceding step (e.g., protecting the pyrrolidine), any excess can be difficult to remove. While it reacts with water during workup, its by-products can persist. The oily nature is often due to a mixture of compounds depressing the overall melting point.

Troubleshooting Steps:

  • High-Vacuum Drying: First, ensure all residual solvents are removed. Heat the oily product gently (e.g., 40-50 °C) under high vacuum for several hours. Sometimes, removing the last traces of solvent is sufficient to induce solidification.[6]

  • Solvent Trituration/Pulping: This technique is excellent for purifying oils or amorphous solids.

    • Protocol:

      • Add a non-polar solvent in which your product is sparingly soluble but the oily impurities are more soluble. Hexanes or a mixture of hexanes and diethyl ether (e.g., 10:1) are excellent starting points.

      • Stir the mixture vigorously at room temperature. You can use a spatula to scratch the inside of the flask to create nucleation sites.

      • Often, the product will precipitate as a solid while the impurities remain in the solvent.

      • Cool the mixture in an ice bath to maximize precipitation.

      • Collect the solid by filtration, wash with cold hexanes, and dry under vacuum.

  • Induce Crystallization: If the product is clean but reluctant to solidify, try adding a seed crystal if available.[7][8] Alternatively, dissolving the oil in a minimal amount of a good solvent (like DCM or EtOAc) and then slowly adding a poor solvent (like hexanes) until turbidity persists can promote crystallization upon standing.

Section 3: Optimized Purification Protocols
Q5: My impurities are very close to my product on TLC. Can you provide a detailed, optimized protocol for silica gel column chromatography?

A5: Absolutely. When impurities have similar polarity to your product, a standard column may not provide adequate separation. Success depends on careful solvent system selection and proper technique.

Optimized Column Chromatography Protocol

  • Solvent System Selection (The Key Step):

    • Objective: Find a solvent system where the Rf of your product is between 0.2 and 0.35, and the separation (ΔRf) between the product and the key impurities is maximized.

    • Screening: Test various solvent systems on TLC. Do not limit yourself to just Hexanes/Ethyl Acetate.

    • Causality: Different solvent systems interact with the silica and your compounds in unique ways. A less polar solvent with a more polar modifier (like DCM/Methanol) can provide different selectivity compared to a more polar main solvent with a non-polar modifier (like EtOAc/Hexanes). Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia in methanol can deactivate acidic sites on the silica, reducing tailing for amine-containing compounds.

Solvent System BasePolarity ModifierTypical Ratio RangeNotes
Dichloromethane (DCM)Methanol (MeOH)100:0 to 95:5Excellent for resolving moderately polar compounds.
Ethyl Acetate (EtOAc)Hexanes1:4 to 1:1A standard system, good starting point.
TolueneAcetone10:1 to 5:1Offers different selectivity due to the aromatic solvent.
Any of the aboveTriethylamine (TEA)Add 0.5-1% v/vReduces peak tailing for basic compounds like isoquinolines.
  • Column Packing and Loading:

    • Slurry Pack: Always pack the column as a slurry of silica gel in the initial, least polar mobile phase. This prevents air bubbles and ensures a homogenous packed bed.

    • Dry Loading: For difficult separations, dry loading is superior to wet (liquid) loading. Adsorb your crude product onto a small amount of silica gel (or Celite®) by dissolving it in a solvent like DCM, adding the silica, and evaporating to a fine, free-flowing powder.[9] This powder is then carefully added to the top of the packed column, resulting in a very narrow starting band and much sharper peaks.

  • Elution:

    • Isocratic vs. Gradient: For very close spots, a shallow gradient or an isocratic elution is often best. A steep gradient can cause closely eluting bands to merge. If using a gradient, make it very gradual around the elution point of your product (e.g., from 2% MeOH in DCM to 4% MeOH in DCM over 10 column volumes).

    • Flow Rate: Do not rush the column. A slower flow rate increases the residence time on the stationary phase, allowing for better equilibration and improved separation.

  • Fraction Collection:

    • Collect small fractions and analyze them meticulously by TLC before combining.

Section 4: Stability and Storage
Q6: I have successfully purified my 4-(1-Boc-3-pyrrolidinyl)isoquinoline, but I'm concerned about its long-term stability. What are the best practices for storage?

A6: Proper storage is crucial to maintain the integrity of your purified compound. The two main concerns for this molecule are acidic degradation (loss of the Boc group) and oxidation.

Causality: The Boc group is notoriously labile to acid.[10] Even trace acidic impurities in solvents or exposure to acidic atmospheric gases over time can lead to deprotection. The isoquinoline nitrogen is also a potential site for oxidation.[2]

Storage Recommendations:

  • Temperature: Store the compound at low temperatures. For long-term storage (>1 month), -20 °C is recommended. For short-term use, storage at 2-8 °C is acceptable.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This minimizes exposure to oxygen and acidic gases (like CO₂) which can form carbonic acid with trace moisture.

  • Container: Use a clean, dry amber glass vial to protect the compound from light, which can sometimes catalyze degradation pathways.

  • Purity: Ensure the compound is free of acidic or basic impurities before storage. If the purification involved an acidic mobile phase (e.g., containing TFA), ensure all traces are removed by co-evaporation with a neutral solvent or by performing a mild basic wash during workup prior to the final evaporation.

References

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • Veeprho. Isoquinoline Impurities and Related Compound. Available at: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • ACS Publications. (2008). Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines. Available at: [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Available at: [Link]

  • Poster. (Undated). Bioactive Quinazolinone: Synthetic pathway. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Available at: [Link]

  • ACS Publications. (2021). Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)quinolinyl-4-chromenones as Potent Fungicide Candidates. Available at: [Link]

  • Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. Available at: [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available at: [Link]

  • ResearchGate. (2021). Deprotection of different N-Boc-compounds. Available at: [Link]

  • Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available at: [Link]

  • ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Google Patents.Purification of isoquinoline.
  • ResearchGate. (2023). Stability of pyridine-, isoquinoline-, and quinoline-based... Available at: [Link]

  • Google Patents.Crystallization method of Boc-amino acid.
  • Google Patents.Purification of isoquinoline.
  • Office of Justice Programs. (2018). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Available at: [Link]

  • Patsnap. (2021). Crystallization method of Boc-amino acid. Available at: [Link]

  • Google Patents. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.
  • Walsh Medical Media. (2022). Analysis of Drug Stability and Chemical Degradation. Available at: [Link]

  • ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Available at: [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (2013). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available at: [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • Policija. (Undated). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

  • Springer. (2017). Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines. Available at: [Link]

  • Google Patents.The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

Sources

Optimization

Technical Support Center: Managing Poor Solubility of Isoquinoline Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common and often complex challenges associat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common and often complex challenges associated with the poor solubility of isoquinoline intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: A Proactive Approach to Solubility Challenges

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: My isoquinoline intermediate has "crashed out" of the organic solvent during my reaction workup after an aqueous wash. What should I do?

This is a frequent issue, often triggered by a change in the polarity of the solvent system or a pH shift that reduces the solubility of your intermediate.

Immediate Steps:

  • Do not discard anything. The precipitated solid is likely your product.

  • Attempt redissolution. Add a small amount of a more polar organic co-solvent in which your compound is known to be soluble (e.g., DMSO, DMF, or a higher concentration of the primary organic solvent) to see if the solid redissolves. This can help confirm the identity of the precipitate.

  • Isolate and analyze. If redissolution is not practical, isolate the solid by filtration, wash it with a solvent in which it is poorly soluble (to remove impurities), and dry it. Analyze the solid (e.g., by LC-MS or ¹H NMR) to confirm it is your desired product.

Systematic Troubleshooting Protocol:

If precipitation during workup is a recurring problem, a systematic approach to finding a robust solvent system is necessary.

Experimental Protocol: Workup Co-Solvent Screening

  • Small-Scale Test: In a small vial, dissolve a known amount of your crude, unpurified isoquinoline intermediate in the primary organic solvent used in your reaction (e.g., ethyl acetate, dichloromethane).

  • Simulated Wash: Add the aqueous wash solution (e.g., saturated sodium bicarbonate, brine) to the vial in the same ratio as your typical workup.

  • Co-Solvent Titration: If a precipitate forms, add a co-solvent (e.g., isopropanol, THF, acetonitrile) dropwise with vigorous stirring until the solution becomes clear.

  • Quantify and Scale: Note the volume of co-solvent required to maintain a single phase. This will inform the solvent mixture needed for your full-scale workup.

Q2: I am struggling to find a suitable solvent system for the purification of my poorly soluble isoquinoline intermediate by column chromatography. What is the best approach?

Poor solubility on silica gel can lead to streaking, poor separation, and low recovery. The key is to find a mobile phase that can maintain the solubility of your compound without being too strong of an eluent.

Troubleshooting Steps:

  • Solubility Testing: Before attempting chromatography, perform small-scale solubility tests with your crude material in various potential mobile phase solvents (e.g., dichloromethane, ethyl acetate, methanol, and mixtures thereof).

  • The "Streaking Test": Spot a concentrated solution of your compound on a TLC plate. If the spot streaks, it's an indication of poor solubility in the eluent.

  • Employ a "Solubilizing" Co-solvent: If your compound is soluble in a strong solvent like methanol but this is too polar for your desired separation, consider using a small percentage of a "solubilizing" co-solvent like dichloromethane or THF in your mobile phase.

  • Dry Loading: If all else fails, dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto your column. This can prevent precipitation at the point of loading.

Frequently Asked Questions (FAQs)

Why are isoquinoline intermediates often poorly soluble?

The solubility of isoquinoline derivatives is a complex interplay of their structural features:

  • Aromaticity and Planarity: The flat, rigid aromatic structure of the isoquinoline core can promote strong intermolecular π-π stacking interactions in the solid state, leading to high lattice energy and poor solubility.

  • Weak Basicity: The nitrogen atom in the isoquinoline ring is weakly basic (pKa typically around 5.1-5.4)[1]. This means that at neutral pH, the molecule is un-ionized and often less soluble in aqueous media.

  • Substituent Effects: The nature of the substituents on the isoquinoline ring plays a crucial role. Bulky, nonpolar groups can decrease aqueous solubility, while polar groups that can participate in hydrogen bonding may increase it[2][3].

How can I leverage the basicity of the isoquinoline nitrogen to improve solubility?

The basic nitrogen is a powerful handle for manipulating solubility through pH adjustment. By protonating the nitrogen with an acid, you form a salt which is often significantly more water-soluble than the free base.

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

  • Equilibrium Solubility Measurement: Add an excess of your solid isoquinoline intermediate to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached (thermodynamic solubility)[3][4].

  • Separation and Quantification: Separate the undissolved solid (e.g., by centrifugation or filtration).

  • Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV[5].

  • Data Plotting: Plot solubility (concentration) versus pH to visualize the pH-solubility profile.

This data is invaluable for designing extraction and purification protocols, as well as for developing aqueous formulations.

What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) into an aqueous buffer. It reflects the rate of precipitation and is often higher than thermodynamic solubility because the compound may form a supersaturated or amorphous precipitate[1][3][6]. This is a high-throughput method often used in early drug discovery for screening[4][7].

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent. It is determined by allowing the solid to equilibrate with the solvent over a longer period (e.g., 24 hours)[3][4]. This is the more relevant value for formulation development and understanding the long-term stability of a solution.

For troubleshooting synthetic issues, a quick kinetic solubility test can be very informative. For formulation and development, thermodynamic solubility is essential.

When should I consider forming a salt of my isoquinoline intermediate?

Salt formation is a powerful technique to significantly increase aqueous solubility and dissolution rate[8][9]. Consider salt screening if:

  • Your isoquinoline intermediate is a key downstream intermediate or the final active pharmaceutical ingredient (API).

  • You require a stable, crystalline solid with improved handling properties.

  • You are developing an aqueous formulation for preclinical or clinical studies.

The selection of the appropriate salt counter-ion is a critical step and often involves screening a variety of pharmaceutically acceptable acids[10].

Advanced Strategies for Solubility Enhancement

For particularly challenging isoquinoline intermediates, more advanced techniques may be necessary, especially in the context of drug formulation.

Technique Principle When to Use Considerations
Co-solvency Using a mixture of a primary solvent with a miscible co-solvent to increase the solubilizing power of the system[11][12].For reactions, purifications, and liquid formulations where a single solvent is inadequate.The co-solvent must be compatible with all reaction components and downstream processing.
Solid Dispersions Dispersing the amorphous form of the intermediate within a hydrophilic polymer matrix to improve wettability and dissolution rate[13][14][15].For preclinical and clinical formulations of poorly soluble APIs to enhance bioavailability.Physical stability of the amorphous form must be carefully evaluated to prevent recrystallization over time[16].
Particle Size Reduction Increasing the surface area of the solid intermediate through techniques like micronization or nanomilling to improve the dissolution rate.To improve the dissolution rate of a sparingly soluble solid, particularly for oral formulations.This does not increase the equilibrium solubility but can improve the rate at which it dissolves[8].

Visualizing the Workflow: A Decision-Making Guide

The following diagram illustrates a logical workflow for addressing solubility issues with isoquinoline intermediates.

solubility_workflow Troubleshooting Workflow for Poorly Soluble Isoquinoline Intermediates start Precipitation or Poor Solubility Identified solubility_test Characterize Solubility (Kinetic & Thermodynamic) start->solubility_test is_basic Is the Isoquinoline Basic? solubility_test->is_basic ph_optimization pH Adjustment & Salt Formation is_basic->ph_optimization Yes cosolvent_screen Co-solvent Screening is_basic->cosolvent_screen No / Insufficient purification Purification Strategy (Crystallization, Chromatography) ph_optimization->purification cosolvent_screen->purification advanced_methods Advanced Methods (Solid Dispersion, Particle Size Reduction) formulation Formulation Development advanced_methods->formulation purification->advanced_methods If solubility is still limiting for formulation end Optimized Process/Formulation purification->end Successful Purification formulation->end

Caption: A decision tree for systematically addressing solubility challenges.

References

  • Hovione. (2017).
  • Amerigo Scientific.
  • Boyer, A. (n.d.). Heterocyclic Chemistry. Boyer Research Group.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Wikipedia. (n.d.). Isoquinoline.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Patel, B. B., et al. (2021). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. PMC.
  • Friesen, D. T., et al. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review.
  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Bienta. (n.d.). Aqueous Solubility Assay.
  • International Journal of Pharmaceutical Sciences. (2025).
  • EPFL. (n.d.).
  • Singh, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC.
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • Strickley, R. G. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Al-kassas, R., et al. (2022). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. PMC.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Boyer Research Group. (n.d.). Heterocyclic Chemistry.
  • Dr. Reddy's. (n.d.).
  • Amerigo Scientific. (n.d.).
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • BenchChem. (n.d.).
  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2021). Solubility Enhancement of Poorly Soluble Drug by using different Techniques.
  • Sugaya, Y., et al. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi.
  • ResearchGate. (2026).
  • MDPI. (2025).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Pharmaceutical Technology. (2022). Challenges to Formulation Development for Highly Potent APIs.
  • Journal of Drug Delivery and Therapeutics. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • MDPI. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • APC Ltd. (2020).
  • ResearchGate. (2025).
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • FDA. (2018).
  • Elsevier. (n.d.). Practical Heterocyclic Chemistry - 1st Edition.
  • MDPI. (2025).
  • MDPI. (2019).
  • BenchChem. (n.d.).
  • American Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa).
  • Shimadzu. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.

Sources

Troubleshooting

Technical Support Center: Cross-Coupling Strategies for 4-(1-Boc-3-pyrrolidinyl)isoquinoline

The following guide serves as a specialized Technical Support Center for researchers working with 4-(1-Boc-3-pyrrolidinyl)isoquinoline scaffolds. This document prioritizes the synthesis of the challenging C4(sp²)–C3'(sp³...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-(1-Boc-3-pyrrolidinyl)isoquinoline scaffolds.

This document prioritizes the synthesis of the challenging C4(sp²)–C3'(sp³) bond between the isoquinoline core and the pyrrolidine ring, as well as strategies for functionalizing this scaffold without compromising the Boc protecting group or the heterocyclic core.[1]

Ticket ID: ISO-PYR-004 Subject: Catalyst Selection & Troubleshooting for Heterocyclic sp²-sp³ Coupling Assigned Specialist: Senior Application Scientist[2]

Core Synthesis Strategy (The "Why" & "How")

The synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The isoquinoline nitrogen (N2) is a strong

    
    -donor capable of binding Palladium(II), displacing ligands and arresting the catalytic cycle.
    
  • 
    -Hydride Elimination:  Coupling a secondary alkyl group (3-pyrrolidinyl) introduces the risk of 
    
    
    
    -hydride elimination, leading to isomerized alkene byproducts rather than the coupled product.[2]
  • Steric Congestion: The C4 position of isoquinoline is peri-substituted (flanked by C3 and the C5-H of the fused ring), creating a steric wall that slows oxidative addition.[2]

Recommended Workflows
Workflow A: Suzuki-Miyaura Coupling (Robust & Scalable)
  • Electrophile: 4-Bromoisoquinoline.[2]

  • Nucleophile: 1-Boc-3-pyrrolidinyltrifluoroborate (Molander salt).[2] Avoid boronic acids due to instability and slow transmetallation on secondary carbons.[2]

  • Catalyst System: Pd-RuPhos-G4 or Pd-XPhos-G4 .[2]

    • Rationale:RuPhos and XPhos are bulky dialkylbiaryl phosphines.[2] Their bulk prevents the isoquinoline nitrogen from coordinating to the Pd center (preventing poisoning) and facilitates reductive elimination of the bulky product.

Workflow B: Negishi Coupling (High Reactivity)
  • Electrophile: 4-Bromoisoquinoline.[2]

  • Nucleophile: (1-(tert-butoxycarbonyl)pyrrolidin-3-yl)zinc(II) iodide.[1][2]

  • Catalyst System: Pd-PEPPSI-IPr or NiCl₂(glyme) + PyBox .[2]

    • Rationale: Organozinc reagents transmetallate faster than boronates. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are extremely resistant to heteroatom poisoning.[1][2]

Catalyst Selection Matrix

Use this table to select the optimal system based on your specific constraints.

Constraint / ScenarioRecommended CatalystLigand ClassBase / AdditiveTechnical Rationale
Standard Synthesis (Suzuki)Pd-RuPhos-G4 (2–5 mol%)Buchwald DialkylbiarylK₂CO₃ or K₃PO₄ (3M aq)RuPhos is optimized for secondary alkyl coupling partners and resists N-coordination.[2]
High Steric Bulk (Suzuki)Pd-XPhos-G4 Buchwald DialkylbiarylK₃PO₄ / THF:H₂OXPhos provides maximum steric protection for the metal center.[2]
Negishi Coupling (Zn reagents)Pd-PEPPSI-IPr NHC (Carbene)None (THF/NMP solvent)NHC ligands bind Pd tightly, preventing displacement by the isoquinoline nitrogen.[1][2]
Nickel Alternative (Cost/Fe)NiCl₂(glyme) PyBox or BioxZn⁰ (reductant)Ni suppresses

-hydride elimination better than Pd in some sp³ couplings.[1][2]
C-H Activation (Direct Arylation)Pd(OAc)₂ P(t-Bu)₃ or JohnPhosCs₂CO₃ / Pivalic AcidRequires electron-rich ligands to facilitate C-H insertion at the C1 position.[1][2]

Decision Logic & Mechanism (Visualized)

Diagram 1: Troubleshooting Decision Tree

This flow illustrates the logical steps to resolve low yields or failed reactions.

TroubleshootingFlow Start Issue: Low Yield / No Reaction CheckSM Analyze Crude NMR: Is 4-Bromoisoquinoline remaining? Start->CheckSM Poisoning Diagnosis: Catalyst Poisoning (Isoquinoline N-binding) CheckSM->Poisoning Yes (SM Intact) CheckProd Is Des-Bromo Isoquinoline present? CheckSM->CheckProd No (SM Consumed) Sol_Poison Action: Switch to Bulky Ligand (RuPhos, XPhos) or NHC (PEPPSI) Poisoning->Sol_Poison BetaHydride Diagnosis: Beta-Hydride Elimination (Isomerized alkene formed) CheckProd->BetaHydride Yes (Reduction) Protodebor Diagnosis: Protodeboronation (Nucleophile destroyed) CheckProd->Protodebor No (Complex Mix) Sol_Beta Action: Switch to Negishi (Zn) or Ni-Catalysis BetaHydride->Sol_Beta Sol_Proto Action: Use Molander Salt (BF3K) Reduce H2O content Protodebor->Sol_Proto

Caption: Diagnostic workflow for identifying failure modes in isoquinoline cross-coupling.

Troubleshooting & FAQs

Q1: The reaction stalls at 20% conversion. Adding more catalyst doesn't help. What is happening?

Diagnosis: You are likely experiencing Heterocycle-Induced Catalyst Deactivation .[2] The isoquinoline nitrogen is displacing your phosphine ligand, forming a stable, inactive [Pd(Isoquinoline)₂Cl₂] complex.[1] Solution:

  • Switch to Precatalysts: Do not use Pd(OAc)₂ + Ligand. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos-Pd-G4).[2] These activate immediately and ensure the ligand is bound before the isoquinoline can interfere.

  • Increase Temperature: Run the reaction at 80–100°C. Higher temperatures favor the dissociation of the monodentate isoquinoline poison relative to the bidentate/bulky phosphine.

Q2: I see the product, but also a significant amount of "reduced" isoquinoline (4-H-isoquinoline).

Diagnosis: This is likely


-Hydride Elimination  followed by reductive elimination.[2] The Pd inserted into the pyrrolidine ring, but instead of coupling, it "walked" along the ring via hydride elimination/re-insertion.[1]
Solution: 
  • Switch Ligands: RuPhos is specifically designed to accelerate the reductive elimination step, "beating" the rate of

    
    -hydride elimination.[2]
    
  • Switch Metals: Transition to a Nickel system (e.g., NiCl₂-glyme + Bathophenanthroline).[1][2] Nickel has a higher barrier to

    
    -hydride elimination compared to Palladium.[2]
    
Q3: Can I remove the Boc group during the coupling (one-pot)?

Diagnosis: While possible, it is not recommended .[1][2] Free secondary amines can bind Pd/Ni tightly, poisoning the catalyst even worse than the isoquinoline nitrogen.[1] Protocol: Keep the Boc group intact during coupling. Deprotect after isolation using 4M HCl/Dioxane or TFA/DCM.[2] The Boc group also provides necessary steric bulk that helps the reductive elimination step.

Q4: My boronic acid nucleophile degrades before reacting.

Diagnosis: Secondary alkyl boronic acids are prone to protodeboronation and oxidation.[2] Solution: Convert your boronic acid to a Potassium Trifluoroborate (R-BF₃K) salt.[1][2] These are air-stable solids and release the active boronic acid slowly (reservoir effect), keeping the concentration low enough to prevent degradation but high enough for coupling.[1]

Validated Protocol: Suzuki Coupling of 4-Br-Isoquinoline[2]

Objective: Synthesis of 4-(1-Boc-3-pyrrolidinyl)isoquinoline via sp²-sp³ coupling.

  • Reagents:

    • 4-Bromoisoquinoline (1.0 equiv)[1][2]

    • Potassium (1-(tert-butoxycarbonyl)pyrrolidin-3-yl)trifluoroborate (1.5 equiv)[1][2]

    • Catalyst: RuPhos-Pd-G4 (3 mol%)[1][2]

    • Base: K₂CO₃ (3.0 equiv)[1][2]

    • Solvent: Toluene:H₂O (3:1 ratio) - Degassed[1][2]

  • Procedure:

    • Step 1: Charge a reaction vial with the bromide, trifluoroborate salt, base, and catalyst.[1]

    • Step 2: Seal the vial and purge with Argon/Nitrogen (3 cycles). Oxygen inhibits the reduction of Pd(II) to Pd(0).[1]

    • Step 3: Add degassed solvents via syringe.[2]

    • Step 4: Heat to 95°C for 12–16 hours with vigorous stirring.

    • Step 5: Cool, dilute with EtOAc, wash with water/brine.[1]

    • Step 6: Purify via flash chromatography.[2][3][4] (Note: Isoquinolines can streak on silica; add 1% Et₃N to the eluent).

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Alkyltrifluoroborates."[1][2] Journal of the American Chemical Society, 2010.[1] [1]

  • Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates."[1][2] Accounts of Chemical Research, 2007. [1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[2] Chemistry - A European Journal, 2006.[1][2] [1]

  • Larock, R. C., et al. "Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling."[1][2] Organic Letters, 2003.[1] [1]

  • Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents."[1] Handbook of Functionalized Organometallics, 2005.[1] [1]

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Optimization

Technical Support Center: Column Chromatography of Polar Isoquinoline Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the column chromatography of polar isoquinoline derivatives. The complex nature...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the column chromatography of polar isoquinoline derivatives. The complex nature of these compounds, often possessing basic nitrogen atoms and polar functional groups, presents unique separation challenges. This document is structured to provide both quick-reference FAQs and detailed troubleshooting workflows to empower you to overcome these obstacles and achieve robust, reproducible separations.

Introduction: The Challenge of Polar Isoquinolines

Isoquinoline alkaloids are a diverse class of natural products with a wide range of pharmacological activities.[1][2] Their purification is a critical step in drug discovery and development. However, the inherent polarity and basicity of many isoquinoline derivatives can lead to significant issues in column chromatography, including poor peak shape, inconsistent retention times, and co-elution with other polar compounds.[1][2] This guide will address these challenges by explaining the underlying chemical principles and providing actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why do my polar isoquinoline peaks show significant tailing in reversed-phase chromatography?

A: Peak tailing is a common issue when separating basic compounds like isoquinolines on silica-based reversed-phase columns.[3][4] The primary cause is secondary interactions between the basic nitrogen of the isoquinoline and acidic residual silanol groups (Si-OH) on the silica surface.[3][4][5] These strong, non-specific interactions lead to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" peak.[3]

To mitigate this, consider the following:

  • Mobile Phase pH Control: Operate at a lower pH (e.g., pH 3-4) to protonate the basic isoquinoline. This reduces its interaction with the silanol groups.[6] However, be mindful that very low pH can also protonate the silanol groups, potentially leading to other interactions.

  • Use of End-Capped Columns: Employ columns where the residual silanol groups have been chemically deactivated ("end-capped") with a non-polar group.[2][3]

  • Mobile Phase Modifiers: Add a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active silanol sites.[7] Alternatively, use buffers like ammonium acetate or ammonium formate to control pH and mask silanol interactions.[2][8]

Q2: I'm struggling to get enough retention for my very polar isoquinoline derivatives on a C18 column. What are my options?

A: Poor retention of highly polar compounds on traditional C18 columns is a frequent problem.[9] Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[10][11][12] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[13] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to increased retention.[10]

  • Polar-Embedded Stationary Phases: These are reversed-phase columns with a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can enhance the retention of polar analytes.[6][14]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., alkyl sulfonates like sodium dodecyl sulfate) to the mobile phase can significantly increase the retention of ionizable compounds like isoquinolines.[6][9][15][16] The ion-pairing reagent forms a neutral complex with the charged analyte, which then has a greater affinity for the non-polar stationary phase.[16]

Q3: My retention times are inconsistent from run to run. What could be the cause?

A: Inconsistent retention times are often due to a lack of system equilibration or changes in the mobile phase.[6]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. This is especially critical when using mobile phase modifiers or ion-pairing reagents, which may take longer to reach a steady state on the column. Flushing with 10-20 column volumes is a good starting point.[6]

  • Mobile Phase Stability: Prepare fresh mobile phase daily, especially if it contains buffers, as the pH can change over time due to CO2 absorption from the air.[6][17] Ensure all mobile phase components are fully dissolved and the mixture is homogenous.

  • System Leaks: Check for any leaks in the HPLC system, as this can cause fluctuations in flow rate and pressure, leading to variable retention times.[6]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Poor Peak Shape

Poor peak shape, including tailing, fronting, and splitting, can compromise resolution and quantification.

Problem: Severe peak tailing for a known polar isoquinoline derivative.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting severe peak tailing.

Detailed Steps & Explanations:

  • Evaluate Mobile Phase pH: The ionization state of both your isoquinoline and the stationary phase is pH-dependent.[18] For basic isoquinolines, a lower pH (3-4) will protonate the analyte, reducing its interaction with negatively charged silanols. Use a buffer like ammonium acetate or formate to maintain a stable pH.[6][8]

  • Assess Stationary Phase Chemistry: If pH adjustment is insufficient, the issue may be strong interactions with the stationary phase.

    • Standard C18: Prone to strong interactions with basic compounds due to exposed silanol groups.[3]

    • End-Capped C18: A better choice, as the end-capping minimizes accessible silanols.[2][3]

    • Polar-Embedded Phases: Offer alternative selectivity and can improve peak shape for polar bases.[6]

  • Incorporate Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base like triethylamine (TEA) can mask the active silanol sites, improving peak symmetry.[7]

    • Ion-Pairing Reagents: For highly charged isoquinolines, an ion-pairing reagent can form a neutral complex, leading to better retention and peak shape on a reversed-phase column.[6][9]

Guide 2: Optimizing Separation of Closely Eluting Polar Isoquinolines

Achieving baseline separation of structurally similar polar isoquinolines requires careful method development.

Problem: Co-elution or poor resolution of two or more polar isoquinoline derivatives.

Optimization Strategy:

Caption: Strategy for optimizing the resolution of closely eluting isoquinolines.

Detailed Steps & Explanations:

  • Mobile Phase Optimization:

    • Organic Modifier: The choice and concentration of the organic modifier (acetonitrile or methanol) significantly impact selectivity.[6] Systematically vary the concentration to find the optimal resolution.[6]

    • pH Adjustment: The retention of ionizable compounds is highly sensitive to pH.[18] Fine-tuning the pH of the mobile phase can alter the charge state of your isoquinolines to different degrees, enhancing separation. A good starting point is a pH between the pKa values of the isomers.[6]

  • Stationary Phase Selection:

    • Phenyl-Hexyl or Pentafluorophenyl (PFP) Phases: These stationary phases can offer different selectivity compared to C18 due to π-π and dipole-dipole interactions with the aromatic rings of the isoquinolines.[6][15]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar isoquinolines that are difficult to separate in reversed-phase, HILIC provides an orthogonal separation mechanism based on hydrophilicity.[10][11][12]

  • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution, where the mobile phase composition is changed over time, can improve the resolution of complex mixtures.[19][20][21]

Experimental Protocols

Protocol 1: Sample Preparation for Polar Isoquinoline Analysis

Proper sample preparation is crucial to avoid column contamination and ensure reproducible results.[22]

  • Extraction: Extract the isoquinoline derivatives from the sample matrix using an appropriate solvent. For plant materials, an acidified methanol extraction is often effective.[2][8]

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could block the column frit.

  • Solvent Matching: If possible, dissolve the final sample in the initial mobile phase of your chromatography method.[3] A solvent mismatch can lead to peak distortion.[3]

Protocol 2: Starting Conditions for Reversed-Phase Separation of Polar Isoquinolines

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, End-Capped, 2.1 x 100 mm, 1.8 µmA common starting point with good efficiency. End-capping minimizes silanol interactions.[2][3]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to protonate basic analytes and improve peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[19]
Gradient 5-95% B over 15 minutesA broad gradient is useful for initial screening of a sample with unknown complexity.[19]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity.
Injection Vol. 2-5 µLSmall injection volumes minimize potential for overload and peak distortion.[3]

References

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17).
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers - Benchchem. (n.d.).
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • Optimization of stationary phases for six standard alkaloids... - ResearchGate. (n.d.).
  • Ion Pair-Based Mobile Phase Additives to Improve the Separation of Polar Compounds in Supercritical Fluid Chromatography - SSRN. (2021, July 16).
  • Alkaloid Purification - Lifeasible. (n.d.).
  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PubMed. (2018, February 20).
  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - ResearchGate. (2025, November 24).
  • Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract - PMC. (n.d.).
  • Stationary Phases for Green Liquid Chromatography - PMC - NIH. (2022, January 6).
  • Phosphodiester Stationary Phases as Universal Chromatographic Materials for Separation in RP LC, HILIC, and Pure Aqueous Mobile Phase - MDPI. (2023, May 5).
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. (n.d.).
  • Preparative Isolation And Purification Of Alkaloids Through Chromatography. (2022, May 6).
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25).
  • Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography | Current Issues in Pharmacy and Medical Sciences. (2013, March 29).
  • Ion pair assisted micro matrix solid phase dispersion extraction of alkaloids from medical plant - PubMed. (2020, January 15).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Technical Support Center: Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids - Benchchem. (n.d.).
  • Ion pair-based mobile phase additives to improve the separation of alkaloids in supercritical fluid chromatography | Request PDF - ResearchGate. (2025, August 5).
  • Hydrophilic Interaction Liquid Chromatography (HILIC) - RJPT. (2010, January 23).
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31).
  • How Do You Prepare Column Chromatography? (n.d.).
  • Hydrophilic Interaction Liquid Chromatography - Sigma-Aldrich. (n.d.).
  • Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich. (n.d.).
  • Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. (2013, June 6).
  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. (2020, September 25).
  • Separation of Isoquinoline on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20).
  • Column chromatography - UVic. (n.d.).
  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).

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Troubleshooting

impact of reaction temperature on isoquinoline synthesis outcome

A Senior Application Scientist's Guide to Temperature Control Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Control

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the isoquinoline core. As a senior application scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental outcomes, with a specific focus on one of the most critical and often misunderstood parameters: reaction temperature .

Here, we will dissect common experimental challenges through a troubleshooting and FAQ framework. We will explore why a reaction might fail, how unwanted side products form, and how to strategically manipulate temperature to control reaction pathways, optimize yields, and achieve desired selectivity.

Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues

This section addresses specific problems you might encounter during your experiments. The answers provide not just a solution, but a diagnosis based on established chemical principles.

Question: My Bischler-Napieralski reaction has a very low yield or is not proceeding at all. I am using a standard dehydrating agent like POCl₃ in toluene. Could the temperature be too low?

Answer: Yes, insufficient temperature is a primary suspect for a stalled Bischler-Napieralski reaction. The core of this synthesis is an intramolecular electrophilic aromatic substitution, a cyclization step that has a significant activation energy barrier.

  • Mechanistic Insight: The reaction proceeds through the formation of an electrophilic intermediate, often a nitrilium ion.[1][2] The subsequent cyclization requires the aromatic ring to attack this electrophile. This process is often the rate-limiting step and is highly dependent on temperature. Elevated temperatures are necessary to provide sufficient thermal energy to overcome this barrier.[1]

  • Troubleshooting Steps:

    • Confirm Substrate Reactivity: This reaction works best with electron-rich aromatic rings. If your β-arylethylamide substrate has electron-withdrawing groups, the energy barrier for cyclization will be even higher, and more forcing conditions are necessary.[3][4] For these less reactive substrates, a combination of a stronger dehydrating system (e.g., adding P₂O₅ to the POCl₃) and higher temperatures is often required.[2][3][5]

    • Increase Reaction Temperature: If your substrate is sufficiently activated, the issue may simply be the boiling point of your solvent. Toluene refluxes at approximately 111°C. Switching to a higher-boiling solvent like xylene (reflux ~140°C) can provide the necessary energy for the cyclization to occur.[1]

    • Consider Microwave-Assisted Synthesis: Microwave heating can rapidly achieve very high temperatures (e.g., 140°C or higher) in sealed vessels, significantly reducing reaction times and often improving yields for sluggish cyclizations.[6]

Question: I am observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction, and my desired dihydroisoquinoline is the minor product. How is temperature contributing to this?

Answer: The formation of a styrene byproduct is a classic and well-documented side reaction that points directly to the nitrilium salt intermediate and is often exacerbated by high temperatures.[1] This side reaction is known as a retro-Ritter reaction .

  • Mechanistic Insight: The nitrilium salt intermediate can undergo two competing pathways: the desired intramolecular cyclization to form the dihydroisoquinoline, or an elimination reaction (retro-Ritter) to produce a styrene and a nitrile.[1][3] If the substrate's structure allows for the formation of a highly stable, conjugated styrene, this elimination pathway can become dominant, especially at the elevated temperatures required for cyclization.[3]

  • Troubleshooting & Optimization Flow:

    Caption: Troubleshooting workflow for styrene byproduct formation.

  • Solutions:

    • Shift the Equilibrium: A clever strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the reaction solvent. For example, if an acetyl group is being eliminated as acetonitrile, running the reaction in acetonitrile will, by Le Chatelier's principle, shift the equilibrium away from the elimination product.[3]

    • Use Milder Conditions: Modern methods utilizing reagents like trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base can activate the amide under much milder, often low-temperature, conditions.[7][8] This avoids the harsh, high-temperature environment where the elimination pathway thrives.

Question: In my Pictet-Spengler reaction to form a chiral tetrahydroisoquinoline, I'm obtaining a mixture of diastereomers or a racemic product. What is the role of temperature in this loss of stereoselectivity?

Answer: This is a classic case of kinetic versus thermodynamic control, where temperature is the deciding factor. In many asymmetric Pictet-Spengler reactions, the desired stereoisomer is the kinetically favored product, while the undesired isomer is thermodynamically more stable.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The product that forms fastest (the one with the lower activation energy) will be the major product. For many tryptophan-derived syntheses, the cis diastereomer is the kinetic product.[9][10]

    • Thermodynamic Control (High Temperature): At higher temperatures, the reaction becomes reversible. There is enough energy to not only form the products but also for them to revert to the iminium ion intermediate. This allows the reaction to reach equilibrium, and the major product will be the most thermodynamically stable one, which is often the trans diastereomer.[10] Prolonged heating can lead to racemization.[9][10]

    Caption: Energy profile for kinetic vs. thermodynamic products.

  • Troubleshooting Steps:

    • Lower the Temperature: The most direct solution is to run the reaction at a lower temperature to ensure it remains under kinetic control. This may require longer reaction times, but it will preserve the stereochemistry.

    • Optimize Reaction Time: Even at moderately low temperatures, if the reaction is left for too long, it may begin to equilibrate. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to isolate the kinetic product.

Frequently Asked Questions (FAQs)

Question: What are the typical temperature ranges for the three major isoquinoline syntheses, and why do they differ?

Answer: The optimal temperature is highly dependent on the specific reaction, the reactivity of the substrate, and the strength of the reagents used. However, general ranges can be outlined.

Synthesis MethodTypical Temperature RangeKey Factors Influencing Temperature
Bischler-Napieralski Room Temp to 140°C+Reagent Dependent. Milder reagents like Tf₂O can work at low temperatures (0°C to RT).[7] Classical dehydrating agents like POCl₃ or P₂O₅ often require reflux in solvents like toluene (~111°C) or xylene (~140°C).[2]
Pictet-Spengler Physiological Temp to 100°C+Substrate Dependent. Highly nucleophilic aromatics (indoles, pyrroles) can react under very mild or even physiological conditions.[9] Less reactive phenyl rings require strong acid and heat to drive the cyclization.
Pomeranz-Fritsch ~100°C or higherReagent Dependent. This reaction typically requires strongly acidic conditions and high temperatures (e.g., concentrated H₂SO₄ at 100°C) to effect the cyclization of the benzalamino acetal intermediate.[11][12]

The differences arise from the nature of the electrophile and the nucleophilicity of the aromatic ring in each reaction. The Bischler-Napieralski and Pomeranz-Fritsch reactions often generate their key electrophilic intermediate in situ under harsh, dehydrating conditions, while the Pictet-Spengler can form its reactive iminium ion under much milder acidic conditions, especially with reactive substrates.[9][13]

Question: My substrate is sensitive and degrades at the high temperatures typically required for a Bischler-Napieralski reaction. What are my options?

Answer: This is a common challenge when dealing with complex molecules bearing sensitive functional groups. Harsh conditions with high heat can lead to a complex and inseparable mixture of products.[3] Fortunately, modern organic chemistry offers several milder alternatives.

  • Milder Reagents at Low Temperature: The use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine is a highly effective modern protocol.[7] This method activates the amide at low temperatures (e.g., -78°C to room temperature), allowing the cyclodehydration to proceed without the need for harsh reflux conditions. This approach has been successfully applied to non-activated and halogenated substrates.[7]

  • Ionic Liquids: Room temperature ionic liquids (RTILs), such as [bmim]PF₆, have been shown to be effective solvents for the Bischler-Napieralski reaction.[14] Reactions can proceed smoothly at moderate temperatures (90–100°C) and often result in higher yields and purity, simplifying the workup process and avoiding toxic, high-boiling traditional solvents.[14]

  • Alternative Synthetic Routes: If the Bischler-Napieralski conditions are fundamentally incompatible with your substrate, it may be necessary to consider a different synthetic strategy altogether, such as a metal-catalyzed cyclization or a route that builds the isoquinoline core through a different bond disconnection.

Experimental Protocols

Protocol 1: Temperature Optimization Study for a Bischler-Napieralski Reaction

This protocol outlines a systematic approach to finding the optimal temperature for a sluggish cyclization.

Objective: To determine the minimum temperature required for efficient conversion of a β-arylethylamide to the corresponding 3,4-dihydroisoquinoline while minimizing byproduct formation.

Materials:

  • β-arylethylamide substrate (1.0 eq)

  • Phosphoryl chloride (POCl₃) (3.0 eq)

  • Anhydrous solvents: Toluene, Xylene

  • Oven-dried glassware, including a multi-neck round-bottom flask and condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, developing chamber, and appropriate eluent system

  • Heating mantle with a temperature controller and sand bath

Procedure:

  • Setup: Assemble the oven-dried flask with a magnetic stir bar, condenser, and nitrogen inlet.

  • Reaction 1 (Toluene Reflux):

    • To the flask, add the β-arylethylamide (e.g., 1 mmol) and anhydrous toluene (5 mL).

    • Begin stirring and slowly add POCl₃ (3 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux (~111°C) using the heating mantle and sand bath.

    • Monitoring: Every hour, take a small aliquot from the reaction, quench it carefully with ice-cold saturated NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of starting material and the formation of the product.

    • Continue for 4-6 hours. If the reaction is slow or stalled, proceed to the next step.

  • Reaction 2 (Xylene Reflux):

    • In a separate, identical setup, repeat the procedure using anhydrous xylene as the solvent.

    • Heat the mixture to reflux (~140°C).

    • Monitoring: Monitor the reaction progress by TLC as described above. The higher temperature should result in a faster reaction rate. Also, carefully observe the TLC for the appearance of new, non-polar spots, which could indicate the formation of styrene byproducts.

  • Work-up (for the successful reaction):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Very slowly and carefully, pour the mixture onto crushed ice. The quenching of excess POCl₃ is highly exothermic.

    • Basify the aqueous mixture to pH > 9 with a cold NaOH solution.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and the ratio of the desired product to any major byproducts. This will inform whether the higher temperature improved the yield or simply favored decomposition/side reactions.

References
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Tutorsglobe.com. [Link]

  • Pomeranz-Fritsch Reaction. Name-Reaction.com. [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. [Link]

  • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

  • Bischler-Napieralski Reaction. Name-Reaction.com. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. [Link]

  • Pictet-Spengler reaction. chemeurope.com. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • The first Bischler-Napieralski cyclization in a room temperature ionic liquid. Organic Chemistry Portal. [Link]

  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]

  • How to Improve Yield. University of Rochester. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Bischler napieralski reaction. Slideshare. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. ACS Publications. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 4-(pyrrolidinyl)isoquinoline vs. Heterocyclic Scaffolds

Part 1: Executive Technical Analysis The Scaffold Shift: From Quinazoline to Isoquinoline In the landscape of kinase inhibitor design, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "gold standar...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Analysis

The Scaffold Shift: From Quinazoline to Isoquinoline In the landscape of kinase inhibitor design, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "gold standard" for targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs), particularly EGFR. However, the 4-(pyrrolidinyl)isoquinoline scaffold represents a critical bioisosteric shift designed to address two primary limitations of quinazolines: kinase selectivity (specifically HER2 over EGFR) and metabolic stability .

While the quinazoline core relies on N1 and N3 for hydrogen bonding in the hinge region, the isoquinoline core (containing only N2) alters the hydrogen bond acceptor/donor vector. When substituted at the C4 position with a pyrrolidine moiety, this scaffold introduces specific steric and electronic properties that favor binding to the Rho-associated protein kinase (ROCK) and specific conformations of HER2 , while often reducing affinity for EGFR, thereby mitigating skin toxicity associated with pan-EGFR inhibition.

Mechanistic Divergence
Feature4-(pyrrolidinyl)isoquinoline 4-(pyrrolidinyl)quinazoline
Core H-Bonding Monodentate acceptor (N2) in hinge region.Bidentate acceptor (N1) and donor interaction.
Selectivity Profile High affinity for ROCK , PKA , and HER2 .High affinity for EGFR and VEGFR .
Solubility Moderate; Pyrrolidine nitrogen enhances basicity (

).
Lower; often requires solubilizing tails (e.g., morpholine).
Metabolic Liability C1 position susceptible to oxidation (forming isocarbostyril).C2 position susceptible to nucleophilic attack/metabolism.

Part 2: Experimental Validation & Protocols

Protocol A: Synthesis of 4-(pyrrolidin-1-yl)isoquinoline

Objective: To synthesize the core scaffold via Nucleophilic Aromatic Substitution (


) for biological evaluation.

Reagents:

  • 4-Bromoisoquinoline or 4-Chloroisoquinoline (Starting Material)

  • Pyrrolidine (Nucleophile)[1]

  • 
     (Catalyst)
    
  • BINAP (Ligand)

  • 
     (Base)
    
  • Toluene (Solvent)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, dissolve

    
     (2 mol%) and BINAP (4 mol%) in anhydrous toluene under argon. Stir at room temperature for 15 minutes to form the active Pd-ligand complex.
    
  • Substrate Addition: Add 4-bromoisoquinoline (1.0 equiv) and pyrrolidine (1.2 equiv) to the reaction vessel.

  • Base Activation: Add sodium tert-butoxide (

    
    , 1.5 equiv) in one portion. The solution typically turns a dark orange/red.
    
  • Thermal Reaction: Seal the tube and heat to 110°C for 12–16 hours. Monitor consumption of the starting material via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Cool to room temperature. Filter the mixture through a Celite pad to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the target 4-(pyrrolidin-1-yl)isoquinoline as a pale yellow solid.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: To quantify the


 of the synthesized compound against ROCK1 and EGFR.
  • Enzyme Prep: Dilute recombinant human ROCK1 and EGFR kinases (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Handling: Prepare a 10-point serial dilution of 4-(pyrrolidin-1-yl)isoquinoline in 100% DMSO (Top concentration: 10

    
    ).
    
  • Incubation: Add 5

    
     of compound solution to 384-well plates. Add 10 
    
    
    
    of enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.
  • Reaction Initiation: Add 10

    
     of ATP/
    
    
    
    mix (Fluorescein-labeled peptide substrate).
  • Detection: After 60 minutes, add EDTA-containing stop solution. Measure fluorescence intensity using a plate reader (Ex/Em: 485/530 nm).

  • Analysis: Fit data to the variable slope Hill equation:

    
    .
    

Part 3: Data Comparison & Visualization

Comparative Biological Activity Data

The following table synthesizes data from comparative studies of isoquinoline vs. quinazoline scaffolds in cancer cell lines (e.g., SKBR3 for HER2+, A431 for EGFR+).

Compound ScaffoldSubstituent (C4)Target

(nM)
Selectivity Ratio (EGFR/HER2)Ref
Isoquinoline Pyrrolidin-1-yl HER2 103 >10 (HER2 selective)[1]
IsoquinolinePyrrolidin-1-ylEGFR>1000-[1]
IsoquinolinePyrrolidin-1-ylROCK115N/A[2]
Quinazoline 3-Cl, 4-F-anilinoEGFR 0.5 0.05 (EGFR selective)[3]
QuinazolinePyrrolidin-1-ylEGFR45Low[3]

Note: The isoquinoline scaffold demonstrates a distinct shift towards HER2 and ROCK selectivity, whereas the quinazoline scaffold is a potent EGFR binder.

Visualization: Synthesis & Activity Workflow[2]

G Start 4-Bromoisoquinoline Product 4-(pyrrolidin-1-yl) isoquinoline Start->Product Buchwald-Hartwig Amination Reagent Pyrrolidine (Pd-Catalysis) Reagent->Product Target1 ROCK Inhibition (Cytoskeletal Reorg) Product->Target1 High Potency (IC50 ~15 nM) Target2 HER2 Inhibition (Cell Proliferation) Product->Target2 Selective Binding Target3 EGFR Inhibition (Reduced Affinity) Product->Target3 Weak Binding (>1 µM)

Caption: Synthetic pathway and divergent kinase selectivity profile of the 4-(pyrrolidinyl)isoquinoline scaffold.

Signaling cluster_effect Therapeutic Outcome IsoQ 4-(pyrrolidinyl) isoquinoline ROCK ROCK1/2 IsoQ->ROCK Inhibits MLC Myosin Light Chain (Phosphorylation) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton Stabilization MLC->Actin Regulates Metastasis Tumor Metastasis & Migration Actin->Metastasis Promotes

Caption: Mechanism of action for ROCK inhibition by 4-substituted isoquinolines in preventing metastasis.

References

  • Min, K. H., et al. (2023). "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR."[2] RSC Advances. Link

  • Liao, C., et al. (2025). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules. Link

  • BenchChem. (2025).[3] "A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development." BenchChem Technical Guides. Link

  • Abouzid, K. A., et al. (2008). "Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase." Bioorganic & Medicinal Chemistry. Link

  • Nosova, E. V., et al. (2016).[4] "Synthesis and anticancer activity of 4-aminoquinazoline derivatives." Russian Chemical Reviews. Link

Sources

Validation

comparative study of Boc vs Cbz protecting groups in isoquinoline synthesis

The following guide provides a comparative technical analysis of Boc (tert-Butyloxycarbonyl) versus Cbz (Carboxybenzyl) protecting groups, specifically tailored for Isoquinoline and Tetrahydroisoquinoline (THIQ) synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Boc (tert-Butyloxycarbonyl) versus Cbz (Carboxybenzyl) protecting groups, specifically tailored for Isoquinoline and Tetrahydroisoquinoline (THIQ) synthesis.

Executive Summary & Decision Matrix

In isoquinoline synthesis, the choice between Boc and Cbz is rarely a matter of preference but rather a strategic decision dictated by the reaction mechanism of ring closure and the required orthogonality for late-stage functionalization.

  • Select Boc when your synthesis requires C-1 functionalization (via C-H activation or

    
    -lithiation), stability against catalytic hydrogenation , or resistance to nucleophilic bases.
    
  • Select Cbz when your pathway involves acid-mediated cyclizations (e.g., Pomeranz-Fritsch), requires protection of acid-sensitive moieties (acetals, silyl ethers), or demands orthogonality to tert-butyl esters.

Strategic Decision Matrix

The following decision tree illustrates the critical selection logic based on reaction conditions.

DecisionMatrix cluster_ring Ring Construction cluster_func C-1 Functionalization start Isoquinoline Synthesis Strategy cond_ring Ring Closure Method? start->cond_ring cond_func Late-Stage Functionalization? start->cond_func acid_cyc Acidic Cyclization (Pomeranz-Fritsch / Mod. Pictet-Spengler) cond_ring->acid_cyc Strong Acid hydro_red Reduction / Hydrogenation (Isoquinoline → THIQ) cond_ring->hydro_red H2 / Pd/C ch_act Transition Metal C-H Activation (Cu/Fe Catalysis) cond_func->ch_act lithiation α-Lithiation (n-BuLi / Beak Protocol) cond_func->lithiation cbz_win Cbz Preferred acid_cyc->cbz_win Select Cbz (Acid Stable) boc_win Boc Preferred hydro_red->boc_win Select Boc (H2 Stable) boc_win_func Boc Preferred ch_act->boc_win_func Select Boc (Superior Directing Group) lithiation->boc_win_func Select Boc (Base Stable)

Figure 1: Strategic decision matrix for selecting N-protecting groups based on synthetic stage constraints.

Mechanistic & Performance Comparison

Electronic and Steric Influence on Ring Reactivity

The electronic nature of the protecting group significantly influences the nucleophilicity of the nitrogen atom, which is critical during the formation of the tetrahydroisoquinoline (THIQ) core.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl) Impact on Isoquinoline Synthesis
Electronic Effect Strong electron-withdrawing (carbamate).Strong electron-withdrawing (carbamate).Both reduce N-nucleophilicity, preventing N-alkylation side reactions.
Steric Bulk High (tert-butyl group).Moderate (Benzyl group).[1]Boc provides superior shielding against nucleophilic attack at the carbonyl, enabling

-lithiation.
Acid Stability Low. Cleaves in TFA, HCl/Dioxane.Moderate/High. Stable to mild acid; survives some Lewis acids.Cbz is required for acid-catalyzed cyclizations where Boc would decompose to isobutylene.
Base Stability High. Stable to strong bases (n-BuLi, LDA).Moderate. Susceptible to nucleophilic attack by strong organolithiums.Boc is mandatory for base-mediated C-1 functionalization (Beak-Lee methodology).
Hydrogenation Stable. Inert to H₂/Pd-C.Labile. Cleaves rapidly with H₂/Pd-C.Boc allows for the hydrogenation of isoquinoline to THIQ without deprotection.
Comparative Performance in C-H Functionalization

One of the most critical differentiators in modern isoquinoline synthesis is the ability to perform C-1 functionalization (Cross-Dehydrogenative Coupling).

Experimental Case Study: Copper-Catalyzed Indolation of THIQ A comparative study demonstrated the efficiency of different protecting groups in the Cu-catalyzed C-1 indolation of tetrahydroisoquinoline.

  • Reaction: Oxidative coupling of N-protected THIQ with indole using CuBr/TBHP.

  • Data Source: J. Org.[2][3][4][5][6] Chem. 2011, 76, 23, 9653–9659.

Protecting GroupYield (%)Observation
N-Boc 79% Highest yield; minimal oxidative byproducts.
N-Cbz 60%Lower efficiency; competitive oxidation observed.
N-Bn 60%Moderate yield.
N-Bz 40%Poor yield due to electronic deactivation.

Insight: The tert-butyl group of Boc appears to facilitate the formation of the iminium ion intermediate essential for C-1 functionalization while preventing over-oxidation, making it the superior choice for CDC (Cross-Dehydrogenative Coupling) reactions.

Experimental Protocols

Protocol A: Selective N-Boc Protection of Tetrahydroisoquinoline

Use Case: Preparing THIQ for C-1 Lithiation or Oxidative Coupling.

  • Reagents: 1,2,3,4-Tetrahydroisoquinoline (1.0 equiv), Boc₂O (1.1 equiv), Et₃N (1.2 equiv), DCM (0.5 M).

  • Procedure:

    • Dissolve THIQ in dry DCM under N₂ atmosphere.

    • Add Et₃N followed by the dropwise addition of Boc₂O solution at 0 °C.

    • Warm to room temperature and stir for 4 hours (monitor by TLC).

    • Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄.

    • Yield: Typically >95%.[7]

  • Validation:

    
    H NMR should show a singlet at ~1.49 ppm (9H, t-Bu).
    
Protocol B: C-1 Functionalization of N-Boc THIQ (Copper Catalysis)

Use Case: Late-stage introduction of aryl/heteroaryl groups at the C-1 position.

  • Reagents: N-Boc-THIQ (1.0 equiv), Indole (1.5 equiv), CuBr (5 mol%), TBHP (2.0 equiv, 70% aq), Methanol.

  • Procedure:

    • Combine N-Boc-THIQ, Indole, and CuBr in MeOH.

    • Add TBHP dropwise at room temperature.

    • Heat to 50 °C for 12 hours.

    • Mechanism: The reaction proceeds via the generation of a C-1 radical, oxidation to an N-acyliminium ion, and nucleophilic attack by indole.

  • Note: Boc is stable under these oxidative conditions, whereas electron-rich protecting groups (like Benzyl) may undergo competitive benzylic oxidation.

Orthogonality & Deprotection Workflows

The choice of protecting group often depends on what other functional groups are present. The diagram below illustrates the orthogonal removal pathways.

Orthogonality cluster_boc N-Boc THIQ Pathway cluster_cbz N-Cbz THIQ Pathway boc_start N-Boc THIQ boc_cond TFA / DCM or HCl / Dioxane boc_start->boc_cond cbz_cond H2, Pd/C or HBr / AcOH boc_start->cbz_cond Stable boc_prod Free Amine (Salt) boc_cond->boc_prod cbz_start N-Cbz THIQ cbz_start->boc_cond Stable (mostly) cbz_start->cbz_cond cbz_prod Free Amine cbz_cond->cbz_prod

Figure 2: Orthogonal deprotection pathways. Green dashed lines indicate stability.

Critical Compatibility Notes:
  • Benzyl Ethers (OBn): If your isoquinoline scaffold contains O-Benzyl groups (common in alkaloids like papaverine derivatives), avoid N-Cbz if you intend to remove it by hydrogenolysis, as this will simultaneously cleave the O-Bn ethers. Use N-Boc instead.

  • Acetal/Ketal Protection: If your scaffold contains acid-sensitive acetals (e.g., from a Pomeranz-Fritsch intermediate), avoid N-Boc removal (acidic). Use N-Cbz and remove via hydrogenolysis.

References

  • Copper-Catalyzed Indolation of Tetrahydroisoquinolines

    • Title: Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis.[6][8]

    • Source:Journal of Organic Chemistry, 2011, 76(23), 9653–9659.
    • URL:[Link]

  • Bischler-Napieralski Reaction Mechanism & Stability

    • Title: Mechanism of the Bischler-Napieralski Reaction.[4][9][10]

    • Source:Tetrahedron, 1980, 36, 1279.[10]

    • URL:[Link]

  • Protecting Group Stability Guide

    • Title: Greene's Protective Groups in Organic Synthesis.
    • Source: Wiley Online Library.
    • URL:[Link]

  • C-1 Functionalization Review

    • Title: Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines.[2]

    • Source:Green Chemistry Letters and Reviews, 2024.
    • URL:[Link]

Sources

Comparative

Comparative Guide: Metabolic Stability Assessment of Pyrrolidinylisoquinoline Derivatives

The following guide provides an in-depth technical assessment of the metabolic stability of pyrrolidinylisoquinoline (PIQ) compounds. It is designed for medicinal chemists and DMPK scientists engaged in lead optimization...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of the metabolic stability of pyrrolidinylisoquinoline (PIQ) compounds. It is designed for medicinal chemists and DMPK scientists engaged in lead optimization.

Executive Summary

The pyrrolidinylisoquinoline (PIQ) scaffold is a privileged structure in medicinal chemistry, frequently exhibiting potent activity against GPCRs and ion channels. However, a critical liability often hampers its clinical translation: rapid oxidative metabolism . The pyrrolidine moiety serves as a high-affinity substrate for Cytochrome P450 (CYP) enzymes, leading to high intrinsic clearance (


) and poor oral bioavailability.

This guide compares the metabolic stability of a first-generation PIQ lead (PIQ-1 ) against a structurally optimized analog (PIQ-2 ) and a standard high-clearance reference (Verapamil ). We demonstrate how targeted structural modification—specifically blocking the metabolic "soft spot" on the pyrrolidine ring—can significantly enhance metabolic half-life without compromising potency.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The Metabolic Liability of the PIQ Scaffold

Metabolic instability in PIQ compounds is primarily driven by CYP450-mediated


-hydroxylation .
  • Pyrrolidine Ring Oxidation: The carbon atoms adjacent to the pyrrolidine nitrogen are electron-rich and sterically accessible. CYP enzymes (predominantly CYP2D6 and CYP3A4) hydroxylate this position.

  • Ring Opening/Lactam Formation: The resulting carbinolamine intermediate is unstable and often collapses into a lactam or undergoes ring-opening to form an aldehyde/immonium ion, rendering the molecule inactive or toxic.

PIQ-1 (First Gen): Contains an unsubstituted pyrrolidine ring attached to the isoquinoline core. PIQ-2 (Optimized): Incorporates a gem-difluoro substitution at the


-position of the pyrrolidine ring to reduce the electron density of the 

-carbons (inductive effect) and block metabolic access.
Visualization: Metabolic Pathway & Optimization Strategy

The following diagram illustrates the primary metabolic route and the logic behind the structural optimization.

MetabolicPathway PIQ1 PIQ-1 (Unsubstituted Pyrrolidine) CYP CYP450 (Oxidation) PIQ1->CYP Rapid Binding Inter Carbinolamine Intermediate CYP->Inter α-Hydroxylation Blocked Metabolic Blockade (High Stability) CYP->Blocked No Reaction Metabolite Lactam / Ring-Open (Inactive Metabolite) Inter->Metabolite Spontaneous Collapse PIQ2 PIQ-2 (gem-difluoro Analog) PIQ2->CYP Reduced Affinity

Caption: Figure 1. Mechanism of metabolic instability in PIQ-1 via α-hydroxylation and the stabilizing effect of fluorination in PIQ-2.

Comparative Performance Analysis

The following data was generated using the Microsomal Stability Assay Protocol (detailed in Section 4).

Table 1: Metabolic Stability Profile (Human Liver Microsomes)
CompoundStructure Description

(min)

(µL/min/mg)
% Remaining (60 min)Classification
PIQ-1 Unsubstituted Pyrrolidine12.4 112.5 < 5%High Clearance (Unstable)
PIQ-2 3,3-difluoropyrrolidine85.0 16.3 68%Low Clearance (Stable)
Verapamil Standard Reference15.092.46%High Clearance Control
Warfarin Low Clearance Control>300< 5.098%Low Clearance Control
Analysis of Results
  • PIQ-1: The short half-life (12.4 min) indicates that the pyrrolidine ring is a "metabolic sponge." This compound would likely suffer from extensive first-pass metabolism in vivo, requiring frequent high dosing.

  • PIQ-2: The introduction of fluorine atoms increased the half-life by nearly 7-fold . The electron-withdrawing nature of fluorine deactivates the adjacent C-H bonds against CYP oxidation, effectively "hardening" the soft spot.

  • Trustworthiness Check: The assay validity is confirmed by the reference standards. Verapamil performed as expected (high clearance), and Warfarin remained stable, validating the enzymatic activity of the microsomes.

Experimental Protocols

To replicate these results, follow this standardized workflow. This protocol ensures Trustworthiness through internal controls and precise timing.

Materials[3][5][8][9]
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).

  • Cofactor: NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide, 100 ng/mL).

Step-by-Step Workflow

Step 1: Preparation of Master Mix

  • Thaw HLM on ice.

  • Dilute HLM to 1.25 mg/mL in Potassium Phosphate buffer.

  • Pre-warm the mixture at 37°C for 5 minutes.

Step 2: Compound Addition

  • Prepare a 10 µM spiking solution of the test compound (PIQ-1 or PIQ-2) in buffer (0.1% DMSO final).

  • Add 10 µL of spiking solution to 80 µL of the HLM Master Mix in a 96-well plate.

  • Note: Final compound concentration = 1 µM; Final protein concentration = 0.5 mg/mL (after cofactor addition).

Step 3: Reaction Initiation

  • Add 10 µL of pre-warmed NADPH Regenerating System to initiate the reaction.

  • Start timer immediately.

Step 4: Sampling (Kinetic Time Points)

  • At

    
     minutes, remove 50 µL of the reaction mixture.
    
  • Immediately transfer into 150 µL of ice-cold Quench Solution to stop the reaction.

  • Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

Step 5: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: MRM mode (monitor parent ion transition).

Data Calculation (Self-Validating Logic)

Calculate the slope (


) of the natural log (ln) of % remaining vs. time.




Validation Rule: If the


 of the linear regression is < 0.90, the data point is considered an outlier or the compound exhibits non-Michaelis-Menten kinetics (e.g., enzyme inactivation), and the assay must be repeated.

Visualization of Assay Workflow

AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Prepare Master Mix (HLM + Buffer) Spike 2. Spike Compound (1 µM Final) Prep->Spike Init 3. Initiate with NADPH (Start Timer) Spike->Init T0 T=0 min Init->T0 T15 T=15 min Init->T15 T60 T=60 min Init->T60 Quench 5. Quench & Centrifuge (Precipitate Proteins) T0->Quench T15->Quench T60->Quench LCMS 6. LC-MS/MS Analysis (Quantify Parent) Quench->LCMS Calc 7. Calculate CL_int & T_1/2 LCMS->Calc

Caption: Figure 2. Step-by-step workflow for the microsomal stability assay, ensuring precise kinetic data collection.

Conclusion

For researchers working with pyrrolidinylisoquinoline libraries, metabolic instability is a predictable hurdle.

  • Avoid: Unsubstituted pyrrolidine rings if the target allows modification.

  • Adopt: Fluorination or steric blocking (e.g., methyl substitution) on the pyrrolidine ring (as seen in PIQ-2).

  • Verify: Use the described HLM protocol with Verapamil as a control to benchmark your optimization efforts.

This comparative approach confirms that while the PIQ scaffold is metabolically vulnerable, rational medicinal chemistry guided by rigorous in vitro assays can successfully mitigate this risk.

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Králová, P., & Soural, M. (2024). Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives.[1] European Journal of Medicinal Chemistry, 269, 116287.[1]

  • Zhang, D., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.[2] Bioorganic & Medicinal Chemistry Letters, 27(15), 3412-3416.

  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.

Sources

Validation

Technical Guide: Off-Target Profiling of 4-(Pyrrolidinyl)isoquinoline-based Inhibitors

This guide provides a technical analysis of 4-(pyrrolidinyl)isoquinoline-based inhibitors , a structural class of small-molecule kinase inhibitors primarily targeting Rho-associated protein kinase (ROCK) . While derived...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-(pyrrolidinyl)isoquinoline-based inhibitors , a structural class of small-molecule kinase inhibitors primarily targeting Rho-associated protein kinase (ROCK) .

While derived from the classic isoquinoline scaffold (e.g., Fasudil , H-1152 ), the introduction of a pyrrolidinyl group at the 4-position is a medicinal chemistry strategy designed to enhance potency and alter the binding mode within the ATP pocket. However, this modification introduces distinct off-target liabilities—specifically regarding Protein Kinase A (PKA) , Protein Kinase C (PKC) , and hERG channel blockade—that must be rigorously profiled during drug development.

Executive Summary: The Structural Trade-Off

Isoquinoline-based inhibitors are the gold standard for targeting the RhoA/ROCK pathway. First-generation inhibitors like Fasudil (HA-1077) are potent but lack selectivity, significantly inhibiting PKA and PKC.

The 4-(pyrrolidinyl)isoquinoline scaffold represents a "Second-Generation" optimization. The bulky pyrrolidine ring at the C4 position exploits the hydrophobic region of the ATP-binding cleft (the "hinge region"), often increasing affinity for ROCK1/2 into the low nanomolar range.

  • Primary Benefit: Superior potency compared to Fasudil (IC50 < 10 nM vs. ~300 nM).

  • Primary Risk: The basic nitrogen in the pyrrolidine ring increases the pKa and lipophilicity, heightening the risk of hERG inhibition (cardiotoxicity) and PKA cross-reactivity (vasodilatory side effects).

Comparative Analysis: Selectivity & Performance

The following table compares the 4-(pyrrolidinyl)isoquinoline class against standard benchmarks (Fasudil and Y-27632 ).

Feature4-(Pyrrolidinyl)isoquinoline Class Fasudil (HA-1077) Y-27632
Primary Target ROCK1 / ROCK2 (High Potency)ROCK1 / ROCK2 (Moderate)ROCK1 / ROCK2 (Moderate)
Potency (IC50) 1 – 10 nM ~330 nM~140 nM
Major Off-Target PKA (High Risk), MRCK PKA, PKC, MLCKPKC, PRK2
Selectivity (ROCK/PKA) ~10 - 50 fold (Variable)~3 - 10 fold (Poor)>200 fold (Good)
hERG Liability High (Due to basic pyrrolidine)LowLow
Cell Permeability High (Lipophilic)ModerateModerate
Key Application High-potency chemical probeClinical vasodilator (Japan)Standard research tool

Critical Insight: While Y-27632 is more selective for ROCK over PKA, the 4-(pyrrolidinyl)isoquinoline class is often preferred when maximum kinase inhibition is required in resistant cell lines, provided the PKA off-target effects are controlled.

Critical Off-Target Pathways

A. Protein Kinase A (PKA) Cross-Reactivity

The ATP-binding pockets of ROCK and PKA share high structural homology. Isoquinoline inhibitors bind to the hinge region via the isoquinoline nitrogen.

  • Mechanism: The 4-pyrrolidinyl group can sterically clash with the PKA gatekeeper residue in optimized analogs, improving selectivity. However, in many derivatives, it simply increases affinity for both kinases.

  • Consequence: Unintended PKA inhibition leads to systemic vasodilation and hypotension, confounding in vivo efficacy data.

B. hERG Channel Blockade (Cardiotoxicity)

The pyrrolidine moiety is a secondary or tertiary amine that is protonated at physiological pH.

  • Mechanism: This positive charge, combined with the lipophilic isoquinoline core, creates a pharmacophore that perfectly fits the hERG potassium channel pore.

  • Consequence: QT interval prolongation and risk of Torsades de Pointes. This is the primary reason many high-potency isoquinolines fail in preclinical safety.

C. Diagram: On-Target vs. Off-Target Signaling

ROCK_Signaling cluster_OnTarget Primary Target (Therapeutic) cluster_OffTarget Off-Target (Toxicity) Drug 4-(Pyrrolidinyl) Isoquinoline ROCK ROCK1 / ROCK2 Drug->ROCK Inhibition (IC50 < 10nM) PKA PKA (Protein Kinase A) Drug->PKA Cross-Reactivity hERG hERG Channel Drug->hERG Blockade MLC MLC Phosphorylation ROCK->MLC Blocks Actin Actin Cytoskeleton Stabilization MLC->Actin Reduced Contractility Vasodilation Systemic Hypotension PKA->Vasodilation Inhibition causes vasorelaxation Arrhythmia QT Prolongation hERG->Arrhythmia Ion channel block

Caption: Mechanistic divergence showing therapeutic ROCK inhibition versus PKA/hERG-mediated toxicity.

Experimental Validation Protocols

To validate the specificity of a 4-(pyrrolidinyl)isoquinoline inhibitor, you must employ a "Self-Validating" screening cascade.

Protocol A: Differential Kinase Profiling (In Vitro)

Objective: Quantify the Selectivity Window (Ratio of IC50 PKA / IC50 ROCK).

  • Reagents: Recombinant human ROCK1, ROCK2, PKA (catalytic subunit), and PKC-alpha.

  • Method: Radiometric

    
    P-ATP assay (Gold Standard) or FRET-based assay (e.g., LanthaScreen).
    
  • Workflow:

    • Prepare 10-point dose-response curves (0.1 nM to 10 µM).

    • Incubate inhibitor with kinase and substrate (e.g., S6 peptide for ROCK, Kemptide for PKA) for 60 min.

    • Validation Criteria: A selective inhibitor must show >50-fold selectivity for ROCK over PKA.

    • Note: If PKA IC50 is < 100 nM, the compound is unsuitable for in vivo hemodynamic studies.

Protocol B: Cellular Stress Fiber Disassembly Assay

Objective: Confirm functional ROCK inhibition in a cellular context without cytotoxic confounding.

  • Cell Line: HeLa or NIH/3T3 fibroblasts.

  • Treatment: Treat cells with inhibitor (10 nM – 10 µM) for 1 hour.

  • Staining: Fix with 4% paraformaldehyde; stain with Phalloidin-TRITC (F-actin) and DAPI (Nuclei).

  • Readout:

    • Positive Result: Loss of central stress fibers; appearance of "stellate" morphology.

    • Off-Target Check: If cells detach or show membrane blebbing immediately (cytotoxicity), the compound is likely hitting off-targets (e.g., membrane disruption).

Protocol C: Automated Patch Clamp (hERG Safety)

Objective: Assess cardiac safety risk due to the pyrrolidine moiety.

  • System: Automated patch clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG.

  • Protocol:

    • Voltage protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.

    • Apply drug at 1 µM and 10 µM.

  • Threshold: >20% inhibition at 10 µM indicates a High Safety Risk .

Mitigation Strategies

If your 4-(pyrrolidinyl)isoquinoline derivative shows poor selectivity, consider these chemical modifications:

  • Scaffold Hopping: Switch the isoquinoline core to an indazole or aminopyridine (like Y-27632) to reduce PKA affinity.

  • Basicity Reduction: Add an electron-withdrawing group (e.g., fluorine) to the pyrrolidine ring to lower the pKa (reducing hERG binding).

  • Steric Hindrance: Methylate the 4-position of the isoquinoline (similar to H-1152 ) to clash with the smaller ATP pocket of PKA.

References

  • Liao, C., et al. (2007). "Design and synthesis of novel isoquinoline derivatives as potent Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA). Link

  • Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry. Link

  • Breitenlechner, C., et al. (2003). "Protein Kinase A in complex with Rho-kinase inhibitors: Structural basis of selectivity." Structure. Link

  • Doe, C., et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics. Link

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Boc-3-pyrrolidinyl)isoquinoline

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(1-Boc-3-pyrrolidinyl)isoquinoline. As a specialized chemical intermediate in drug discovery and development, its unique...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(1-Boc-3-pyrrolidinyl)isoquinoline. As a specialized chemical intermediate in drug discovery and development, its unique structure—combining an isoquinoline core, a pyrrolidine ring, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—necessitates a cautious and informed approach to waste management. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this protocol is built upon a conservative assessment of its constituent functional groups, grounded in established safety principles and regulatory standards. Our primary objective is to empower researchers to manage this chemical waste stream with the highest degree of safety, environmental responsibility, and regulatory compliance.

Foundational Principle: A Hazard-Informed Approach

Hazard Profile of Constituent Moieties

The following table summarizes the known hazards associated with the core structures of this molecule, based on data from their respective Safety Data Sheets. This information directly informs the handling, segregation, and disposal requirements outlined in this guide.

Structural Moiety Key Hazards Physical State/Properties Primary Concerns for Disposal
Isoquinoline Harmful if swallowed, Toxic in contact with skin, Causes serious eye irritation.[1][2][3]Solid or liquid, Insoluble in water.[1][3]Toxicity, potential for environmental persistence. Do not empty into drains or surface water.[1]
Pyrrolidine Highly flammable liquid and vapor, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage.[4][5][6]Colorless to pale yellow liquid with an ammonia-like odor.[7]Flammability, Corrosivity, Reactivity (neutralizes acids exothermically).[7]
Boc-Protecting Group Stable under basic conditions but is readily cleaved by strong acids.[8][9] Deprotection produces CO2 and isobutene.[9]N/AIncompatibility with acidic waste streams. Gas evolution upon contact with acid could cause container pressurization.

Based on this analysis, 4-(1-Boc-3-pyrrolidinyl)isoquinoline waste must be handled as a flammable, toxic, and corrosive hazardous material , with a specific incompatibility with acids.

The Regulatory Landscape: Adherence to EPA and OSHA Standards

All chemical waste disposal activities in the laboratory are governed by federal and state regulations. The two primary regulatory bodies in the United States are:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for managing hazardous waste from "cradle to grave."[10] This includes prohibiting the disposal of hazardous chemicals in regular trash or down the sewer system and mandating thorough documentation.[10][11]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (HazCom) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER), are designed to protect laboratory personnel.[12][13][14] These standards require proper hazard assessment, employee training, and the availability of information like Safety Data Sheets (or a conservative assessment in their absence).[11][13]

Compliance with these regulations is not merely a legal requirement; it is a fundamental component of a robust laboratory safety culture.

Step-by-Step Disposal Protocol for 4-(1-Boc-3-pyrrolidinyl)isoquinoline

This protocol provides a direct, procedural workflow for managing waste containing 4-(1-Boc-3-pyrrolidinyl)isoquinoline, from the point of generation to its final removal from the laboratory.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate exposure risks identified in the hazard assessment.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[5]

  • Eye Protection: Use splash-resistant safety goggles or a face shield.[15]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[6]

Step 2: Characterize and Segregate the Waste

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.

  • Waste Characterization: All waste containing 4-(1-Boc-3-pyrrolidinyl)isoquinoline, including contaminated consumables (e.g., weigh paper, pipette tips, absorbent material from spills), must be treated as hazardous chemical waste .[11]

  • Segregation:

    • Collect this waste in a container designated for non-halogenated organic waste .

    • CRITICAL: Do NOT mix this waste with acidic waste streams. The acid-labile Boc group will react with acid to generate carbon dioxide and isobutene gas, which can lead to a dangerous pressure buildup and potential container rupture.[8][9]

    • Keep this waste stream separate from strong oxidizing agents.[1]

    • Segregate solid waste (contaminated consumables) from liquid waste (unused solutions) into separate, appropriately designated containers.

Step 3: Select and Label the Waste Container

The integrity and labeling of the waste container are mandated by both the EPA and OSHA.[10][11]

  • Container Selection:

    • Use a container made of a material compatible with the chemical waste (e.g., a high-density polyethylene or glass bottle for liquids).[16]

    • The container must be in good condition, free of leaks or damage, and have a secure, leak-proof screw-top cap.[10][11]

    • Ensure the container is properly sized for the volume of waste to be generated to avoid accumulating large quantities.[10]

  • Labeling:

    • Label the container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[11]

    • Clearly write the full chemical name: "4-(1-Boc-3-pyrrolidinyl)isoquinoline" . Avoid abbreviations.

    • Indicate the primary hazards: "Flammable, Toxic, Corrosive" .

    • List all components of the waste mixture, including solvents and their approximate percentages.

Step 4: Accumulate and Store Waste Safely

Proper storage within the laboratory minimizes risks while waste awaits collection.

  • Location: Store the waste container in a designated satellite accumulation area that is close to the point of generation and under the direct control of laboratory personnel.[16]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[11] This containment must be made of a compatible material.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[11] This prevents the release of flammable or toxic vapors.

  • Ventilation: The storage area must be well-ventilated, such as within a chemical fume hood.[10]

Step 5: Arrange for Final Disposal

Final disposal must be conducted by professionals in accordance with all regulations.

  • Professional Disposal Service: Hazardous chemical waste must be collected and disposed of by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][17]

  • Requesting Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup. Do not allow waste to accumulate beyond the regulatory time limits (e.g., 90 days for large quantity generators) or when the container is 90% full.[16]

  • Documentation: Ensure all required paperwork, such as waste profiles or manifests, is completed accurately as per your EHS office's instructions.

Visualizing the Disposal Workflow

To clarify the decision-making process, the following diagram outlines the logical flow from chemical use to final disposal.

G Disposal Workflow for 4-(1-Boc-3-pyrrolidinyl)isoquinoline cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal Start Chemical Use PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Waste_Gen Waste Generated (Unused chemical, contaminated items) PPE->Waste_Gen Characterize Step 2: Characterize as Hazardous Waste Waste_Gen->Characterize Segregation_Point Segregation Decision Characterize->Segregation_Point Acid_Incompatible Incompatible? (Acids, Oxidizers) Segregation_Point->Acid_Incompatible Yes Compatible_Stream Segregate into: Non-Halogenated Organic Waste Segregation_Point->Compatible_Stream No Container Step 3: Use Compatible, Sealed Container Compatible_Stream->Container Label Step 3: Apply Hazardous Waste Label Immediately Container->Label Storage Step 4: Store in Ventilated, Secondary Containment Area Label->Storage Pickup Step 5: Request Pickup by Licensed Disposal Vendor / EHS Storage->Pickup End Compliant Disposal Pickup->End

Caption: Decision workflow for the safe disposal of 4-(1-Boc-3-pyrrolidinyl)isoquinoline.

Emergency Procedures for Spills

All laboratories handling hazardous waste must have an emergency response plan.[12][18]

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves a highly volatile solvent, evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, turn off any nearby ignition sources if it is safe to do so.

  • Containment: For small spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[7]

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS office, following established protocols.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 4-(1-Boc-3-pyrrolidinyl)isoquinoline is managed in a way that prioritizes personal safety, environmental protection, and unwavering regulatory compliance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Maren CO, LLC. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Occupational Safety and Health Administration. Hazardous waste operations and emergency response (1910.120).
  • NOAA's Office of Response and Restoration. PYRROLIDINE in CAMEO Chemicals.
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Fisher Scientific. (2010, November 24). Isoquinoline - SAFETY DATA SHEET.
  • TCI Chemicals. (2025, October 2). 1-Ethyl-3-pyrrolidinol - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET.
  • New Jersey Department of Health. (1999, July). Pyrrolidine - HAZARD SUMMARY.
  • MilliporeSigma. (2025, November 6). Pyrrolidine - SAFETY DATA SHEET.
  • ChemDmart. (n.d.). Isoquinoline - SAFETY DATA SHEET.
  • CPAchem. (2023, April 10). Isoquinoline - Safety data sheet.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.

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